Gold trisulfide
Description
Structure
2D Structure
Properties
IUPAC Name |
gold(3+);trisulfide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Au.3S/q2*+3;3*-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUKTSZWNLNUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[S-2].[S-2].[S-2].[Au+3].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2S3 | |
| Record name | gold trisulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold_trisulfide | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Gold(III) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gold(III)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Black solid; [Merck Index] Black powder; [Sigma-Aldrich MSDS] | |
| Record name | Gold trisulfide | |
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CAS No. |
1303-61-3 | |
| Record name | Gold trisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001303613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gold sulfide (Au2S3) | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Digold trisulphide | |
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| Record name | GOLD TRISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VE32L584P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Properties of Amorphous Gold Trisulfide
This technical guide provides a comprehensive overview of amorphous gold(III) sulfide (Au₂S₃), a fascinating yet challenging compound in inorganic chemistry. Due to its amorphous nature, definitive structural analysis has been elusive, but various synthesis methods and characteristic properties have been established.[1][2] This document details the known synthesis protocols, summarizes its physical and chemical properties, and presents logical workflows for its preparation.
Synthesis of Amorphous this compound (Au₂S₃)
The synthesis of amorphous this compound has been approached through several chemical routes, often requiring anhydrous conditions to prevent the formation of gold oxides or hydroxides.[3] The choice of gold precursor and sulfur source is critical in determining the final product.
Synthesis from Trivalent Gold and Hydrogen Sulfide (H₂S)
A common method involves the reaction of a trivalent gold compound with hydrogen sulfide gas.[3] The reaction must be carried out in an anhydrous solvent, such as absolute ether, to yield the desired Au₂S₃ precipitate.
One established method involves passing H₂S gas through an acidified solution of chloroauric acid (HAuCl₄) in absolute ether, which precipitates a large quantity of Au₂S₃, sometimes with trace amounts of metallic gold. Another approach uses dry lithium tetrachloroaurate (Li[AuCl₄]) as the precursor, over which H₂S is passed.[3] The resulting product is then purified by washing with alcohol, carbon disulfide (CS₂), and ether.[3]
Synthesis from Gold(III) Sulfate and Various Sulfur Allotropes
Research by Senftle and Wright demonstrated that the allotropic form of sulfur used as a reactant significantly influences the final gold sulfide product when starting with trivalent gold in the form of Au₂(SO₄)₃ in concentrated sulfuric acid.[3][4]
-
Reaction with Hydrogen Sulfide (H₂S): Bubbling H₂S gas through the Au₂(SO₄)₃ solution produces trivalent gold sulfide (Au₂S₃).[4][5]
-
Reaction with Short-Chain Sulfur: When reacted with electrolytically formed short-chain sulfur (catenapolysulfur), the trivalent gold is reduced, forming monovalent gold sulfide (Au₂S).[4][5]
-
Reaction with α-Sulfur: Using ordinary ring-structured α-sulfur results in a 50/50 mixture of Au₂S and Au₂S₃.[4][5]
This work highlights a simpler preparation method for gold sulfides compared to techniques requiring complex gold compounds.[3][4]
Sonochemical Synthesis
A newer, simpler method for synthesizing Au₂S₃ involves a sonochemical reaction between gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur in decalin.[6] This reaction is conducted at room temperature under a nitrogen atmosphere. The products are then characterized using X-ray powder diffraction, transmission electron microscopy, and thermal analysis.[6]
Experimental Protocols
Protocol for Synthesis from Au₂(SO₄)₃ and H₂S
This protocol is based on the method described by Senftle and Wright.[3][4]
-
Preparation of Au₂(SO₄)₃ Solution: Prepare a solution of trivalent gold sulfate (Au₂(SO₄)₃) in concentrated (97%) sulfuric acid. This solution is typically yellow-orange.[4]
-
Reaction: Bubble hydrogen sulfide (H₂S) gas through the acidic Au₂(SO₄)₃ solution. A black precipitate of Au₂S₃ will form.[4]
-
Washing and Purification:
-
Centrifuge the mixture to separate the precipitate.
-
Carefully decant the supernatant acid.
-
Wash the black precipitate first with 100 ml of fresh concentrated sulfuric acid to remove any unreacted Au₂(SO₄)₃.[3] Initial washing with water must be avoided as it can precipitate gold oxide and hydroxide.[3]
-
Wash the precipitate with approximately 500 ml of distilled water to dilute and remove residual acid.[3]
-
Centrifuge and decant the water.
-
-
Final Steps: Wash the precipitate with acetone and allow it to air-dry. The final product is a brownish-black to black amorphous powder.[3][4]
Protocol for Sonochemical Synthesis
This protocol is based on the method described by Kristl and Drofenik.[6]
-
Reactant Preparation: Disperse gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur in decalin in a reaction vessel.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Sonication: Sonicate the mixture at room temperature. The sonochemical reaction will induce the formation of Au₂S₃.
-
Product Isolation: Isolate the resulting precipitate from the decalin solvent.
-
Characterization: Characterize the product using appropriate analytical techniques (e.g., XRD, TEM, TG, DSC) to confirm its amorphous nature and composition.[6]
Properties of Amorphous this compound
Amorphous Au₂S₃ is a black or brownish-black solid.[1][7] It is known to be an unstable compound that decomposes upon heating.[8]
Physical and Chemical Properties
A summary of the key physical and chemical properties of amorphous this compound is presented below.
| Property | Value / Description | References |
| Chemical Formula | Au₂S₃ | [1][2][9] |
| Molar Mass | 490.11 - 490.13 g/mol | [1][2][7][9] |
| Appearance | Black or yellowish-brown solid/powder | [1][9][10] |
| Density | 8.75 g/cm³ | [1][2][7][8] |
| Crystal Structure | Amorphous; no reported X-ray diffraction pattern | [1][4] |
| Thermal Stability | Decomposes at 200 °C | [8] |
| Solubility | Insoluble in water and mineral acids. | [2][3][4] |
| Soluble in aqua regia, sodium cyanide (NaCN) solutions, and concentrated sodium sulfide (Na₂S) solutions. | [2][3][4] | |
| Reactivity | Reacts vigorously with nitric acid. | [3][4] |
Compositional Analysis
Gravimetric analysis performed by Senftle and Wright on the products of their synthesis methods confirms the composition of the gold sulfides formed.
| Sulfur Source | Reactant | Product | Theoretical % Au | Measured % Au | Theoretical % S | Measured % S |
| H₂S Gas | Au₂(SO₄)₃ | Au₂S₃ | 80.39% | 79.8 ± 0.6% | 19.61% | 19.4 ± 0.2% |
| α-Sulfur | Au₂(SO₄)₃ | Au₂S + Au₂S₃ | 86.02% | 86.1 ± 0.4% | 13.97% | 13.8 ± 0.2% |
| Short-chain Sulfur | Au₂(SO₄)₃ | Au₂S | 92.44% | 91.9 ± 0.5% | 7.56% | 7.4 ± 0.1% |
| Data sourced from Senftle & Wright (1986).[3][4] |
Diagrams and Workflows
Synthesis Pathways of Gold Sulfides
The reaction of trivalent gold with different sulfur allotropes leads to distinct gold sulfide products. This demonstrates the critical role of the sulfur source's structure in the reaction mechanism.
Caption: Synthesis pathways of gold sulfides from trivalent gold.
General Experimental Workflow
The general workflow for the synthesis and characterization of amorphous this compound involves several key stages, from precursor selection to final product analysis.
Caption: General workflow for Au₂S₃ synthesis and analysis.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. This compound | 1303-61-3 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Structure and Band Gap of Gold(III) Sulfide (Au2S3)
Audience: Researchers, scientists, and drug development professionals.
Abstract: Gold(III) sulfide (Au2S3) is a material of significant theoretical interest due to the unique electronic properties predicted for gold compounds. However, its existence as a stable, bulk material is a subject of considerable scientific debate, with many researchers classifying it as a hypothetical compound. Consequently, the body of knowledge surrounding its electronic structure and band gap is primarily derived from computational and theoretical studies rather than empirical experimentation. This guide provides a comprehensive overview of the current theoretical understanding of Au2S3, detailing its predicted electronic characteristics, the computational methodologies used to determine these properties, and a discussion of the challenges and future directions in its study.
Introduction: The Challenge of Synthesizing Au2S3
Gold(III) sulfide (Au2S3) has been a subject of interest due to the potential for novel electronic and optical properties arising from the d-orbitals of gold. However, the synthesis of pure, crystalline Au2S3 has proven to be exceptionally challenging, leading to its designation as a "hypothetical" or unstable compound in much of the scientific literature. Early attempts at synthesis have been questioned, with suggestions that the resulting products were likely mixtures of elemental gold and sulfur rather than the claimed Au2S3 compound. This inherent instability means that experimental characterization of its electronic properties is largely absent. Therefore, theoretical and computational methods, particularly Density Functional Theory (DFT), have become the primary tools for investigating the electronic structure and band gap of Au2S3.
Theoretical Electronic Structure and Band Gap
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in predicting the electronic properties of Au2S3. These studies typically start by assuming a crystal structure and then proceed to calculate the electronic band structure and density of states.
Predicted Crystal Structure
Theoretical investigations have often been based on a predicted layered C2/m crystal structure for Au2S3. This structure is crucial for the subsequent calculation of electronic properties.
Band Gap Predictions
The band gap is a critical parameter that determines the electronic and optical properties of a material. For Au2S3, various computational studies have predicted a range of band gap values. These predictions are summarized in the table below. It is important to note that the calculated band gap can vary depending on the computational methods and parameters used, such as the choice of exchange-correlation functional.
| Predicted Band Gap (eV) | Computational Method | Year | Reference |
| 1.15 | Density Functional Theory (DFT) with PBE functional | 2013 | |
| 1.3 | Density Functional Theory (DFT) with PBE functional | 2011 |
These theoretical calculations suggest that Au2S3, if it could be synthesized, would likely be a semiconductor. The predicted band gaps are in a range that could make it suitable for applications in optoelectronics and photocatalysis.
Computational Methodologies
The determination of the electronic structure and band gap of Au2S3 has been exclusively reliant on ab initio computational methods. The general workflow for these theoretical studies is outlined below.
General Computational Workflow
The following diagram illustrates a typical workflow for the computational analysis of a material's electronic properties using methods like Density Functional Theory.
Caption: A typical workflow for computational materials science.
Key Computational Details from Literature
-
Software: The calculations for Au2S3 have often been performed using quantum chemistry software packages like the Vienna Ab initio Simulation Package (VASP).
-
Method: Density Functional Theory (DFT) is the most common theoretical framework employed.
-
Functionals: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is a frequently used exchange-correlation functional for these types of calculations.
-
Basis Sets: Plane-wave basis sets are typically used in conjunction with pseudopotentials to describe the electron-ion interactions.
Relevance to Drug Development and Biological Systems
Currently, there is no established role for Au2S3 in drug development or biological signaling pathways. The primary reasons for this are:
-
Instability: The compound's instability makes it unsuitable for use in biological systems, where stability and predictable behavior are paramount.
-
Lack of Synthesis: Without a reliable method to synthesize and characterize Au2S3, it cannot be tested for biological activity or used as a drug delivery vehicle.
-
Focus on Gold Nanoparticles: Research at the intersection of gold compounds and medicine has predominantly focused on elemental gold nanoparticles, which have a different set of properties and have been extensively studied for applications in drug delivery, imaging, and diagnostics.
Due to the fundamental challenges in synthesizing and stabilizing Au2S3, its application in a biological context remains purely speculative.
Future Outlook and Research Directions
The study of Au2S3 is at a very early, theoretical stage. For this material to move from a hypothetical compound to one with practical applications, several key challenges must be addressed:
-
Stable Synthesis: The foremost challenge is the development of a reproducible method for synthesizing crystalline Au2S3. This would likely involve advanced techniques such as high-pressure synthesis or thin-film deposition methods.
-
Experimental Verification: Once a stable sample is produced, experimental verification of its crystal structure, electronic structure, and band gap is crucial. Techniques such as X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and UV-Vis spectroscopy would be essential.
-
Exploring Potential Applications: If Au2S3 can be synthesized and its properties are confirmed, its potential applications in electronics, optoelectronics, and catalysis could be explored.
Conclusion
Gold(III) sulfide (Au2S3) remains an enigmatic and theoretically intriguing material. While computational studies predict it to be a semiconductor with a modest band gap, the lack of a stable, experimentally verified sample means that our understanding of its properties is incomplete. The primary obstacle to further research and any potential application, including in the biomedical field, is the significant challenge of its synthesis. Future research must focus on overcoming this synthetic hurdle to unlock the potential of this and other novel gold chalcogenides.
The Coordination Chemistry and Biomedical Applications of Gold(III) Sulfide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Gold(III) sulfide (Au₂S₃) is an intriguing yet historically under-characterized inorganic compound. While its bulk form is an amorphous solid, precluding detailed crystallographic analysis, recent advancements in nanotechnology have brought gold sulfide to the forefront of biomedical research. This technical guide provides a comprehensive overview of the coordination chemistry of gold in Au₂S₃, with a particular focus on its synthesis, properties, and burgeoning applications in cancer therapy and drug delivery through the formulation of gold/gold sulfide (GGS) nanoparticles. Detailed experimental protocols for the synthesis and functionalization of these nanoparticles are provided, alongside visualizations of their therapeutic mechanisms.
Introduction to the Coordination Chemistry of Gold in Au₂S₃
Gold(III) sulfide, also known as auric sulfide, is a binary compound of gold in its +3 oxidation state and sulfur.[1][2] In its bulk form, it is typically a black or yellowish-brown amorphous solid, a characteristic that has historically limited the detailed elucidation of its coordination environment through traditional crystallographic techniques.[3] Consequently, there is no reported X-ray diffraction pattern for Au₂S₃.
Physicochemical Properties
Gold(III) sulfide is insoluble in water and most mineral acids but displays solubility in sodium cyanide and concentrated sodium sulfide solutions.[3] This reactivity with cyanide is a key principle in gold leaching processes in the mining industry.[11][12]
Table 1: Summary of Physicochemical Properties of Gold(III) Sulfide
| Property | Value/Description | Reference(s) |
| Chemical Formula | Au₂S₃ | [1] |
| Molar Mass | 490.11 g/mol | [1] |
| Appearance | Black or yellowish-brown amorphous solid | [1][3] |
| Solubility | Insoluble in water and mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [3] |
| Crystal Structure | Amorphous, no reported X-ray diffraction pattern | [3] |
| Coordination Geometry (Predicted) | Square planar for Au(III) | [4] |
Synthesis of Gold(III) Sulfide and Gold/Gold Sulfide Nanoparticles
Several methods for the synthesis of Au₂S₃ and GGS nanoparticles have been reported. The choice of method influences the final product's morphology and properties.
Synthesis of Bulk Amorphous Au₂S₃
One established method involves the reaction of a gold(III) solution with a sulfur source, such as hydrogen sulfide (H₂S). Bubbling H₂S gas through a solution of gold(III) sulfate in concentrated sulfuric acid yields a black precipitate of Au₂S₃.[13]
Sonochemical Synthesis of Au₂S₃
A simpler, room-temperature synthesis involves the sonochemical reaction between gold(III) acetate and elemental sulfur in decalin under a nitrogen atmosphere. This method produces amorphous Au₂S₃.
Synthesis of Gold/Gold Sulfide (GGS) Nanoparticles
GGS nanoparticles, which are of significant interest for biomedical applications, are typically synthesized by the self-assembly of chloroauric acid (HAuCl₄) and sodium sulfide (Na₂S) in an aqueous solution.[14][15] The ratio of the reactants and the aging of the solutions are critical parameters that influence the size and optical properties of the resulting nanoparticles.
Experimental Protocols
Protocol for Synthesis of Gold/Gold Sulfide (GGS) Nanoparticles for Photothermal Therapy
This protocol is adapted from the work of Gobin et al.[14]
Materials:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
Sodium sulfide (Na₂S)
-
Deionized water
-
Phosphate-buffered saline (PBS)
Equipment:
-
UV-Vis spectrophotometer
-
Centrifuge
-
24-well plates
-
Near-infrared (NIR) laser
Procedure:
-
Prepare a 2 mM solution of HAuCl₄ and a 3 mM solution of Na₂S in deionized water. Age these solutions in the dark for 40-48 hours before use.
-
Mix the HAuCl₄ and Na₂S solutions. The volumetric ratio can be varied (e.g., from 1.70:1 to 2.10:1) to tune the nanoparticle properties.
-
Monitor the formation of GGS nanoparticles by acquiring UV-Vis spectra every 15 minutes. The appearance of a peak in the near-infrared (NIR) region indicates the formation of GGS nanoparticles. A peak around 530 nm corresponds to colloidal gold, a common byproduct.
-
Purify the GGS nanoparticles from colloidal gold by sequential centrifugation. Centrifuge the solution and discard the supernatant. Resuspend the pellet and repeat the process until the 530 nm peak is minimized in the UV-Vis spectrum.
-
For in vitro photothermal ablation studies, add the purified GGS nanoparticle suspension to cancer cells cultured in 24-well plates to a final optical density of 1.0 at the peak NIR wavelength.
-
Incubate the cells with the nanoparticles for 6 hours.
-
Rinse the wells twice with PBS to remove unbound nanoparticles and add fresh PBS.
-
Irradiate the cells with a NIR laser at the wavelength corresponding to the nanoparticle's peak absorbance.
Protocol for Preparation of Cisplatin-Loaded Au-Au₂S Nanoparticles
This protocol is based on the work of Ren et al.[15]
Materials:
-
As-synthesized Au-Au₂S nanoparticles
-
11-mercaptoundecanoic acid (MUA)
-
Cisplatin (cis-[Pt(NH₃)₂Cl₂])
-
Deionized water
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Functionalize the surface of the Au-Au₂S nanoparticles by incubating them with a solution of MUA. The thiol groups of MUA will bind to the gold surface of the nanoparticles.
-
Prepare a solution of cisplatin in deionized water.
-
Mix the MUA-functionalized nanoparticles with the cisplatin solution. The carboxyl groups of the MUA linker will interact with the cisplatin.
-
Allow the mixture to stand for 2 days to facilitate the loading of cisplatin onto the nanoparticles.
-
Separate the cisplatin-loaded nanoparticles from the solution containing free cisplatin by centrifugation at 15,000 rpm for 30 minutes.
-
Quantify the concentration of cisplatin in the supernatant using HPLC to determine the drug loading efficiency.
-
The cisplatin-loaded nanoparticles can then be resuspended for drug release studies, which can be triggered by NIR irradiation.
Applications in Drug Development
The unique optical properties of GGS nanoparticles, particularly their strong absorbance in the NIR region, make them highly promising for applications in cancer therapy and drug delivery.
Photothermal Therapy
Photothermal therapy (PTT) is a cancer treatment modality that utilizes agents that can convert light energy into heat to induce localized hyperthermia and subsequent cell death in tumors. GGS nanoparticles are excellent PTT agents due to their high photothermal conversion efficiency.[14][16][17][18][19][20] When GGS nanoparticles accumulate in a tumor and are irradiated with an NIR laser, they generate significant heat, leading to the ablation of cancerous cells with minimal damage to surrounding healthy tissue.
Drug Delivery
The surface of GGS nanoparticles can be functionalized with various molecules, including linkers for attaching therapeutic drugs.[15][21][22][23][24][25] This allows for the targeted delivery of chemotherapeutic agents, such as cisplatin, to tumor sites. The drug can then be released in a controlled manner, for example, by NIR-induced heating, which can disrupt the interaction between the drug and the nanoparticle carrier. This targeted approach has the potential to increase the efficacy of chemotherapy while reducing systemic side effects.
Visualizations of Mechanisms and Workflows
Synthesis of Gold/Gold Sulfide Nanoparticles
Caption: Workflow for the synthesis of GGS nanoparticles.
Mechanism of Photothermal Therapy
Caption: Mechanism of PTT using GGS nanoparticles.
Cisplatin-Loaded Nanoparticle Drug Delivery
Caption: Workflow for cisplatin delivery via GGS nanoparticles.
Cellular Uptake of Functionalized Gold Nanoparticles
Caption: Cellular uptake of functionalized nanoparticles.
Conclusion
While the amorphous nature of bulk gold(III) sulfide continues to pose challenges for detailed structural characterization, the field of coordination chemistry has found new and exciting avenues of exploration through the synthesis and application of gold/gold sulfide nanoparticles. These nanomaterials exhibit remarkable potential in the realm of drug development, particularly in targeted cancer therapy. The ability to functionalize their surfaces for drug delivery and their inherent photothermal properties position GGS nanoparticles as a versatile platform for next-generation cancer treatments. Further research into the precise nature of the gold-sulfur coordination within these nanoparticles and the optimization of their in vivo behavior will undoubtedly pave the way for their clinical translation.
References
- 1. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. proprep.com [proprep.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. What is/are the coordination number(s) of Au in the complexes formed by Au? [allen.in]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. docs.xrayabsorption.org [docs.xrayabsorption.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. rruff.info [rruff.info]
- 10. cat.chem.chiba-u.jp [cat.chem.chiba-u.jp]
- 11. pintorajs.vercel.app [pintorajs.vercel.app]
- 12. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 13. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 14. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Near-infrared-resonant gold/gold sulfide nanoparticles as a photothermal cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Photothermal therapy using gold nanoparticles [atomfair.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. DSpace [scholarbank.nus.edu.sg]
- 22. Cisplatin-loaded Au-Au2S nanoparticles for potential cancer therapy: cytotoxicity, in vitro carcinogenicity, and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Crystal Structure of Gold Trisulfide: A Theoretical and Computational Guide
An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Crystalline Gold Trisulfide
This compound (Au₂S₃) is a compound of significant interest in various fields, including materials science and catalysis. However, a definitive, experimentally determined crystal structure for Au₂S₃ remains elusive. To date, only an amorphous, black solid form of gold(III) sulfide has been synthesized and characterized, with its existence primarily confirmed through thermal analysis.[1][2] This lack of a well-defined crystal structure poses a significant barrier to understanding its fundamental properties and unlocking its full potential.
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the crystal structure of materials like this compound. While experimental data for crystalline Au₂S₃ is unavailable, this paper will delve into the expected structural characteristics based on the known coordination chemistry of gold(III). Furthermore, it will present a detailed workflow for in silico crystal structure prediction, a powerful tool for exploring hypothetical crystal structures and their properties. To provide context and illustrate the methodologies, this guide will also present data from the well-characterized gold(I) sulfide (Au₂S) and a theoretical two-dimensional gold sulfide (AuS) monolayer.
Theoretical Expectations for the this compound Crystal Structure
The coordination chemistry of gold(III) ions (Au³⁺), which have a d⁸ electron configuration, provides a theoretical basis for predicting the local atomic arrangement in a hypothetical Au₂S₃ crystal. Gold(III) complexes predominantly exhibit a square-planar coordination geometry.[1] This strong preference suggests that in a crystalline form of Au₂S₃, each gold atom would likely be coordinated to four sulfur atoms in a square-planar arrangement. The interconnection of these [AuS₄] units would then form the extended three-dimensional crystal lattice.
Methodologies: An In Silico Approach to Crystal Structure Determination
In the absence of experimental single-crystal X-ray diffraction data for Au₂S₃, computational methods are indispensable for predicting its crystal structure.[1] The general workflow for such a theoretical investigation is outlined below.
Computational Protocol: Crystal Structure Prediction (CSP)
Crystal Structure Prediction (CSP) encompasses a range of computational techniques aimed at identifying the most stable crystal structure(s) for a given chemical composition at specific thermodynamic conditions. A typical CSP workflow involves two main stages: generating a diverse set of candidate crystal structures and then accurately ranking them based on their calculated energies.
-
Structure Generation: The first step is to generate a large number of plausible crystal structures. Several algorithms are employed for this, including:
-
Ab Initio Random Structure Searching (AIRSS): This method involves generating random positions for atoms within a simulation cell, followed by geometry optimization.
-
Evolutionary Algorithms (e.g., USPEX): These algorithms mimic natural evolution, where populations of crystal structures "evolve" through operations like mutation and crossover to find lower-energy configurations.
-
Particle Swarm Optimization (e.g., CALYPSO): This technique uses a population of candidate structures that "fly" through the search space, influenced by their own best-found positions and the best-found positions of the entire swarm.
-
-
Energy Calculation and Ranking: Each generated structure is then subjected to geometry optimization and its energy is calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT). The calculated energy (enthalpy at 0 K) is a key indicator of the structure's stability. Structures with the lowest energies are considered the most likely candidates for the stable crystal structure.
-
DFT Parameters for Gold-Sulfur Systems: The accuracy of DFT calculations is highly dependent on the chosen parameters. For gold-sulfur systems, it is crucial to employ:
-
Appropriate Functionals: Functionals that can account for van der Waals interactions, such as B86b-vdW, or hybrid functionals like HSE06, are often necessary for an accurate description.
-
Relativistic Effects: Due to the high atomic number of gold, relativistic effects must be considered, often through the use of effective core potentials (ECPs).
-
On-site Coulomb Repulsion (DFT+U): For systems with localized d-electrons, the inclusion of a Hubbard U term can improve the description of electronic properties.
-
The following diagram illustrates the logical workflow of a typical Crystal Structure Prediction study.
Experimental Protocol: Synthesis of Amorphous this compound
While the focus of this guide is theoretical, it is pertinent to include the reported synthesis method for amorphous Au₂S₃.
A reported method for synthesizing Au₂S₃ involves the reaction of trivalent gold with hydrogen sulfide.[3] In this procedure, a solution of gold(III) sulfate (Au₂(SO₄)₃) in concentrated sulfuric acid is prepared. Hydrogen sulfide gas is then bubbled through this solution, leading to the precipitation of trivalent gold sulfide (Au₂S₃).[3] Interestingly, the choice of the sulfur source is critical; using short-chain sulfur in a similar reaction yields monovalent gold sulfide (Au₂S), while using α-sulfur (the common ring form) results in a mixture of Au₂S and Au₂S₃.[3]
Data Presentation: Structural Parameters of Related Gold Sulfides
To provide a quantitative basis for understanding gold-sulfur systems, this section presents structural data for the experimentally characterized gold(I) sulfide (Au₂S) and a theoretically modeled 2D gold sulfide (AuS) monolayer.
Table 1: Crystal Structure Data for Gold(I) Sulfide (Au₂S)
Gold(I) sulfide has a well-defined cubic crystal structure of the cuprite type.[3][4]
| Parameter | Value | Reference |
| Crystal System | Cubic | [3][4] |
| Space Group | Pn
| [3][4] |
| Lattice Parameter (a) | 5.0443(6) Å | [3][4] |
| Unit Cell Volume (V) | 128.36(5) ų | [3] |
| Au-S Bond Length | 2.16 Å | [3][4] |
| Au Coordination | Linear (2-fold) | [3][4] |
| S Coordination | Tetrahedral (4-fold) | [3][4] |
Table 2: Theoretical Structural Data for a 2D Gold Sulfide (AuS) Monolayer on Au(111)
Theoretical studies using DFT have explored the structure of a two-dimensional gold sulfide layer on a gold surface.[5][6]
| Parameter | Value | Reference |
| System | 2D AuS Monolayer | [5][6] |
| Unit Cell Dimensions | (8.8 ± 0.4) Å x (8.2 ± 0.4) Å | [6] |
| Angle between Lattice Vectors | 82° ± 4° | [6] |
| Au(III)-S Bond Length (bridging S) | ~2.40 Å | [5] |
| Au(III)-S Bond Length (non-bridging S) | 2.30–2.35 Å | [5] |
Conclusion and Future Outlook
The crystal structure of this compound remains an open question in materials science. While experimental efforts have so far only yielded an amorphous material, the theoretical and computational methodologies outlined in this guide provide a powerful pathway to explore its potential crystalline forms. Advances in computational power and the continuous development of more accurate CSP algorithms and DFT functionals are bringing the reliable in silico prediction of new materials ever closer to reality.
The future elucidation of the Au₂S₃ crystal structure will likely depend on a synergistic approach combining advanced synthesis techniques, capable of producing crystalline samples, with robust computational predictions to guide and interpret experimental results. Such a discovery would not only solve a long-standing structural puzzle but also enable a deeper understanding of the properties and potential applications of this intriguing gold-sulfur compound.
References
The Solubility of Gold Trisulfide: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of gold(III) sulfide (Au₂S₃), a compound of interest in various scientific fields, including materials science and potentially in drug development. Due to its unique properties, understanding the solubility of gold trisulfide is crucial for its application and synthesis. This document summarizes the available data on its solubility in different solvents, details relevant experimental protocols, and visualizes the dissolution pathways.
Overview of this compound (Au₂S₃)
Gold(III) sulfide, also known as auric sulfide, is an inorganic compound with the chemical formula Au₂S₃.[1] It is typically described as a black or yellowish-brown, amorphous solid.[1][2] The synthesis and characterization of pure this compound have been challenging, and much of the available information is based on materials that may not be fully characterized.[1] this compound is generally considered unstable, and its existence as a macroscopic crystalline solid is not well-established.[1] It is known to be insoluble in water and most mineral acids.[3][4] However, it exhibits solubility in specific reactive solvents, such as concentrated solutions of sodium sulfide and sodium cyanide, through the formation of complex ions.[1][3][4]
Quantitative Solubility Data
Quantitative solubility data for this compound is not widely available in published literature. The compound's instability and the difficulty in preparing pure samples have likely contributed to the scarcity of precise solubility measurements. However, based on qualitative descriptions from various sources, the following table summarizes the solubility of this compound in different solvents.
| Solvent | Temperature | Solubility | Remarks | Source(s) |
| Water (H₂O) | Standard | Insoluble | Generally reported as insoluble in aqueous solutions. | [1][2][5] |
| Mineral Acids (e.g., HCl, H₂SO₄) | Standard | Insoluble | Does not dissolve in non-oxidizing mineral acids. | [3][4] |
| Nitric Acid (HNO₃) | Standard | Reacts | Reacts vigorously with nitric acid, leading to decomposition. | [3][4] |
| Aqua Regia (HNO₃ + 3HCl) | Standard | Soluble | Dissolves due to the formation of tetrachloroaurate(III) anions. | [3][6] |
| Concentrated Sodium Sulfide (Na₂S) | Standard | Soluble | Dissolves to form complex sulfide ions. | [1][3][4] |
| Sodium Cyanide (NaCN) solution | Standard | Soluble | Dissolves through the formation of dicyanoaurate(I) complex ions after reduction. | [3][4][7] |
| Organic Solvents | Standard | Insoluble | Generally reported as insoluble in most organic solvents. | [2] |
Experimental Protocols
Detailed experimental protocols for the quantitative determination of this compound solubility are not readily found in the literature. However, the synthesis of this compound is a prerequisite for any solubility study. The following protocol is based on a described method for its synthesis.[4]
Synthesis of this compound (Au₂S₃)
This protocol describes a method for synthesizing amorphous this compound.
Materials:
-
Gold(III) sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid
-
Hydrogen sulfide (H₂S) gas
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled water
-
Acetone
-
Centrifuge and centrifuge tubes
-
Gas washing bottle
-
Fume hood
Procedure:
-
Prepare a solution of gold(III) sulfate in concentrated sulfuric acid. This can be achieved by the electrolysis of concentrated sulfuric acid with gold electrodes.[3]
-
In a fume hood, bubble hydrogen sulfide gas through the gold(III) sulfate solution. A black precipitate of this compound will form immediately.[4]
-
Continue bubbling H₂S through the solution to ensure complete precipitation.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with concentrated sulfuric acid to remove any unreacted gold sulfate.
-
Carefully wash the precipitate with distilled water to remove the acid.
-
Finally, wash the precipitate with acetone to remove water and aid in drying.[4]
-
Dry the resulting black powder in a desiccator. The final product is amorphous this compound.[3]
Safety Precautions: This synthesis involves the use of highly corrosive and toxic substances, including concentrated sulfuric acid and hydrogen sulfide gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Dissolution Mechanisms and Pathways
The solubility of this compound in specific solvents is a result of chemical reactions that lead to the formation of stable, soluble complex ions.
Dissolution in Concentrated Sodium Sulfide
In concentrated sodium sulfide solutions, this compound dissolves to form complex gold-sulfide anions. The exact nature of these complexes in solution is not definitively characterized but is a key factor in its solubility.[8]
Caption: Dissolution of Au₂S₃ in concentrated sodium sulfide.
Dissolution in Sodium Cyanide
The dissolution of this compound in sodium cyanide solution is a more complex process that involves a redox reaction. Gold(III) is reduced to gold(I), which then forms a stable, soluble dicyanoaurate(I) complex, [Au(CN)₂]⁻.[7]
Caption: Dissolution pathway of Au₂S₃ in sodium cyanide.
Dissolution in Aqua Regia
Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid, dissolves gold and its compounds through a powerful oxidation and complexation mechanism. Nitric acid oxidizes gold(III) while hydrochloric acid provides chloride ions to form the stable tetrachloroaurate(III) anion, [AuCl₄]⁻.[6]
Caption: Dissolution of Au₂S₃ in aqua regia.
Relevance in Drug Development
While this compound itself is not a therapeutic agent, the chemistry of gold compounds is highly relevant to drug development.[9] Gold(I) and gold(III) complexes have been investigated for their therapeutic properties, particularly as anti-inflammatory and anti-cancer agents.[10] The ability of gold ions to interact with proteins, especially those containing sulfur (thiolates) and selenium (selenolates), is a key aspect of their biological activity.[11] Understanding the solubility and reactivity of simple gold compounds like Au₂S₃ provides fundamental insights into the behavior of more complex gold-based drugs in biological systems. The dissolution of this compound in cyanide and sulfide solutions highlights the strong affinity of gold for these ligands, which is mirrored in the interaction of gold-based drugs with biological macromolecules.
Conclusion
The solubility of this compound is characterized by its insolubility in water and common acids, and its reactivity-driven dissolution in concentrated sodium sulfide and sodium cyanide solutions, as well as in aqua regia. While quantitative solubility data remains elusive, the qualitative understanding of its solubility behavior is crucial for its handling, synthesis, and potential applications. The dissolution mechanisms, involving the formation of stable complex ions, provide a basis for understanding the broader chemistry of gold and its interactions in various chemical and biological systems, which is of significant interest to researchers in materials science and drug development. Further research is needed to establish precise solubility data and to fully explore the potential of gold sulfide chemistry.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. LBMA | Aqua Regia Refining [lbma.org.uk]
- 7. Gold - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. Next Generation Gold Drugs and Probes: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold-Based Medicine: A Paradigm Shift in Anti-Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Synthesis, and Biomedical Applications of Gold Trisulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gold trisulfide (Au₂S₃), a compound of gold and sulfur, has a history rooted in early inorganic chemistry, characterized by challenges in its synthesis and structural elucidation. Historically described as an amorphous, black solid, its definitive characterization has long been elusive. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, from early claimed preparations to more controlled modern methodologies. It details key experimental protocols, summarizes available quantitative data, and explores the emerging biomedical applications of gold sulfide nanoparticles, particularly in the realm of cancer therapy. While the primary therapeutic mechanism of gold/gold sulfide nanoparticles investigated to date is photothermal, this guide also delves into the current understanding of their interactions with cellular systems.
Historical Overview of this compound Discovery
Early investigations into the synthesis of this compound (Au₂S₃), also known as auric sulfide, were marked by claims of its formation through the reaction of gold(III) salts with hydrogen sulfide (H₂S) in anhydrous solvents.[1][2] One of the initial methods claimed to produce auric sulfide involved the reaction of lithium tetrachloroaurate (Li[AuCl₄]) with hydrogen sulfide.[1] Similar preparations starting from chloroauric acid or auric chloride were also reported.[1] A significant challenge in these early attempts was the propensity of gold(III) to undergo a redox reaction, reducing to metallic gold in the presence of water.[1][2]
For a considerable period, this compound was described as an amorphous, black precipitate, lacking a well-defined crystalline structure, which hindered its definitive characterization.[2][3] A pivotal advancement in the controlled synthesis of gold sulfides came from the systematic work of Senftle and Wright in 1986.[4] Their research demonstrated that the choice of the sulfur source was critical in determining the final product. They established that reacting a trivalent gold solution with hydrogen sulfide reliably yielded gold(III) sulfide (Au₂S₃).[3][4] In contrast, using short-chain sulfur resulted in the formation of gold(I) sulfide (Au₂S), while the common cyclic octasulfur (α-sulfur) produced a mixture of both Au₂S and Au₂S₃.[3][4] This work provided a more definitive and controlled pathway for the synthesis of this compound.
Synthesis of this compound: Experimental Protocols
The synthesis of this compound can be broadly categorized into historical methods primarily yielding amorphous bulk material and modern techniques focused on the production of nanomaterials.
Classical Synthesis via Hydrogen Sulfide (Senftle and Wright, 1986)
This method provides a controlled route to amorphous this compound.
Experimental Protocol:
-
Preparation of Gold(III) Sulfate Solution: A solution of trivalent gold is prepared by the electrolytic dissolution of a pure gold anode in concentrated sulfuric acid.[4]
-
Reaction with Hydrogen Sulfide: Hydrogen sulfide (H₂S) gas is bubbled through the prepared acidic solution of gold(III) sulfate.[4]
-
Precipitation and Isolation: The passage of H₂S gas leads to the immediate formation of a black precipitate, identified as Au₂S₃.[4]
-
Washing and Purification: The precipitate is washed sequentially with fresh concentrated sulfuric acid to remove any unreacted gold sulfate, followed by water to remove the acid, and finally with acetone.[4]
-
Drying: The purified precipitate is then dried to obtain a black powder.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Product | This compound (Au₂S₃) | [4] |
| Appearance | Black Precipitate/Powder | [1][4] |
| Solubility | Insoluble in mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [4] |
| Crystallinity | Amorphous (no reported X-ray diffraction pattern) | [3][4] |
| Sulfate Impurity | < 0.8% | [4] |
Reaction Workflow:
Caption: Workflow for the synthesis of amorphous this compound.
Sonochemical Synthesis of this compound Nanoparticles
This method offers a route to nanostructured this compound at room temperature.
Experimental Protocol:
-
Reactant Preparation: Gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur are dispersed in decalin.[2]
-
Sonication: The reaction mixture is sonicated at room temperature under a nitrogen atmosphere.[2]
-
Product Formation: The sonochemical reaction induces the formation of this compound.[2]
-
Characterization: The product is characterized by techniques such as X-ray powder diffraction (XRD), transmission electron microscopy (TEM), and thermal analysis.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Precursors | Gold(III) acetate, Elemental Sulfur | [2] |
| Solvent | Decalin | [2] |
| Temperature | Room Temperature | [2] |
| Atmosphere | Nitrogen | [2] |
| Product | This compound (Au₂S₃) | [2] |
Logical Relationship Diagram:
Caption: Logical flow of the sonochemical synthesis of Au₂S₃.
Biomedical Applications of Gold Sulfide Nanoparticles
While research on bulk this compound is limited, gold sulfide nanoparticles, often in composite or non-stoichiometric forms (referred to as gold/gold sulfide or GGS nanoparticles), have garnered significant interest for their potential in cancer therapy.
Photothermal Therapy (PTT)
Gold/gold sulfide nanoparticles exhibit strong absorption in the near-infrared (NIR) region, a wavelength range where biological tissues are relatively transparent.[2] This property makes them excellent candidates for photothermal therapy.
Mechanism of Action:
-
Accumulation in Tumor: GGS nanoparticles can be designed to accumulate in tumor tissues, either passively through the enhanced permeability and retention (EPR) effect or actively by functionalizing their surface with targeting ligands.
-
NIR Irradiation: The tumor area is then irradiated with a NIR laser.
-
Hyperthermia: The GGS nanoparticles absorb the light energy and convert it into heat, leading to a localized increase in temperature (hyperthermia).[2]
-
Cell Death: The induced hyperthermia causes the destruction of cancer cells, primarily through necrosis or apoptosis.[2]
Experimental Workflow for In Vitro Photothermal Ablation:
Caption: Workflow for in vitro photothermal therapy using GGS NPs.
Quantitative Data from a Representative In Vivo Study:
| Parameter | Value | Reference |
| Nanoparticle Size | ~35-55 nm | [2] |
| Absorption Efficiency | 98% | [2] |
| Maximum Tumor Temperature (24h post-injection) | 46.1 ± 2.7 °C | [2] |
| Maximum Tumor Temperature (48h post-injection) | 60.6 ± 2.4 °C | [2] |
Drug Delivery
Gold/gold sulfide nanoparticles are also being explored as carriers for chemotherapeutic drugs. For instance, cisplatin has been successfully loaded onto Au-Au₂S nanoparticles.[5] The release of the drug can potentially be triggered by the NIR-induced heating, allowing for a combined chemo-photothermal therapy.
Cellular Interactions and Signaling Pathways
The direct impact of this compound on specific cellular signaling pathways is an area of ongoing research with limited specific data available to date. Much of the current understanding is extrapolated from studies on other types of gold nanoparticles.
The primary mechanism of cell death in the context of GGS nanoparticle-mediated photothermal therapy is heat-induced apoptosis or necrosis. Laser-irradiated gold nanoprisms have been shown to activate the intrinsic (mitochondrial) pathway of apoptosis.
It is hypothesized that gold nanoparticles, in general, may influence cellular signaling. For example, some studies suggest that gold nanoparticles could potentially down-regulate the phosphorylation of key proteins in the MAPK signaling pathway, which is often dysregulated in cancer. However, specific studies confirming this for this compound nanoparticles are lacking.
The cellular uptake of gold nanoparticles is influenced by their size, shape, and surface chemistry. Generally, nanoparticles are taken up by cells through endocytosis.
Signaling Pathway Hypothesis:
Caption: Hypothesized interaction with the MAPK signaling pathway.
Conclusion and Future Perspectives
The journey of this compound from an enigmatic amorphous powder to a component of advanced nanomaterials for biomedical applications highlights the evolution of materials chemistry. While significant progress has been made in the controlled synthesis of gold sulfide nanoparticles, a deeper understanding of their precise stoichiometry and crystallinity at the nanoscale is crucial for optimizing their properties. The application of these nanoparticles in photothermal therapy shows great promise, and future research will likely focus on enhancing tumor targeting and combining PTT with other therapeutic modalities like drug delivery and immunotherapy. A critical area for future investigation is the elucidation of the specific molecular interactions between this compound nanoparticles and cellular components to understand their biological effects beyond hyperthermia. This will be essential for the rational design of next-generation gold-based nanomedicines with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
- 1. Toxicity and cellular uptake of gold nanoparticles: what we have learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of gold nanoparticles with proteins and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Enhanced Cellular Uptake In Vitro of Anti-HER2 Multifunctional Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Properties of Gold Trisulfide (Au₂S₃): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold trisulfide (Au₂S₃), also known as auric sulfide, is an inorganic compound with the chemical formula Au₂S₃. It is described as a black, amorphous solid, a characteristic that has presented significant challenges to its structural elucidation via traditional crystallographic techniques like X-ray diffraction.[1][2][3] Its insolubility in water and mineral acids, coupled with its solubility in sodium cyanide and concentrated sodium sulfide solutions, dictates the handling and characterization methodologies.[1][3][4][5][6] For researchers in materials science and drug development, understanding the spectroscopic properties of Au₂S₃ is crucial for its identification, characterization, and potential application in areas such as catalysis and nanomedicine.
This technical guide provides a comprehensive overview of the known and predicted spectroscopic properties of this compound. Given the scarcity of direct experimental spectroscopic data for bulk Au₂S₃, this document consolidates information from analogous gold-sulfur systems, theoretical studies, and computational predictions to offer a robust understanding of its likely spectroscopic signatures. Detailed experimental protocols for its characterization and computational workflows for theoretical analysis are also presented.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value/Description | References |
| Chemical Formula | Au₂S₃ | [7] |
| Molecular Weight | 490.1 g/mol | [7] |
| Appearance | Black, amorphous solid | [1][2][3] |
| Solubility | Insoluble in water and mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions. | [1][3][4][5][6] |
| Crystal Structure | Amorphous (no reported X-ray diffraction pattern) | [1][2][3] |
Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The choice of method can influence the purity and morphology of the resulting material. A general workflow for synthesis and subsequent characterization is depicted below.
Caption: General workflow for the synthesis and spectroscopic characterization of Au₂S₃.
A commonly cited synthesis involves the reaction of a gold(III) salt, such as chloroauric acid (HAuCl₄), with a sulfide source, like sodium sulfide (Na₂S), in an aqueous solution. Another reported method is a sonochemical reaction between gold(III) acetate and elemental sulfur in decalin.[2]
Experimental Protocols for Spectroscopic Characterization
Due to its amorphous nature, a multi-technique approach is recommended for the spectroscopic characterization of Au₂S₃.[8][9]
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties. For nanosized Au₂S₃, this can reveal information about the localized surface plasmon resonance (LSPR).
-
Methodology:
-
Sample Preparation: Disperse the Au₂S₃ sample in a suitable solvent in which it is stable and does not react (e.g., for colloidal suspensions). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm. A reference cuvette containing only the solvent should be used for baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). For nanoparticles, the position and shape of the LSPR peak can provide insights into their size and aggregation state.[7][10][11]
-
Raman Spectroscopy
-
Objective: To probe the vibrational modes, specifically the Au-S stretching and bending modes.
-
Methodology:
-
Sample Preparation: The solid Au₂S₃ powder can be analyzed directly. A small amount of the sample is placed on a microscope slide.
-
Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is critical to avoid fluorescence and sample degradation.
-
Data Acquisition: Acquire Raman spectra over a relevant spectral range (e.g., 100 - 1000 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio without inducing thermal damage to the sample.
-
Analysis: Identify the characteristic Raman peaks corresponding to Au-S vibrations.[12][13]
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and the chemical (oxidation) states of gold and sulfur.
-
Methodology:
-
Sample Preparation: A small amount of the Au₂S₃ powder is mounted on a sample holder using double-sided adhesive tape. The sample must be ultra-high vacuum (UHV) compatible.
-
Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).
-
Data Acquisition:
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f and S 2p regions to determine their chemical states.
-
-
Analysis:
-
The binding energies of the photoemission peaks are determined and compared to literature values for gold and sulfur compounds.
-
The Au 4f region is expected to show a doublet (Au 4f₇/₂ and Au 4f₅/₂). The S 2p region may show contributions from sulfide (S²⁻) and potentially other sulfur species.[4][6][14]
-
-
Infrared (IR) Spectroscopy
-
Objective: To identify vibrational modes in the infrared region of the spectrum.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of Au₂S₃ with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for direct analysis of the powder.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum in the mid-IR range (typically 4000 - 400 cm⁻¹).
-
Analysis: Identify absorption bands corresponding to Au-S vibrational modes. Due to the amorphous nature and the low energy of these vibrations, the features in the far-IR region might be broad.
-
Predicted Spectroscopic Properties of this compound
In the absence of comprehensive experimental data, the following sections outline the expected spectroscopic features of Au₂S₃ based on theoretical considerations and data from related gold-sulfur compounds.
UV-Visible Spectroscopy
Bulk Au₂S₃ is a black solid, indicating broad absorption across the visible spectrum. For colloidal or nanosized Au₂S₃, a localized surface plasmon resonance (LSPR) peak would be expected, characteristic of gold-containing nanoparticles. The position and intensity of this peak would be highly dependent on the particle size, shape, and the surrounding dielectric medium. Based on studies of gold/gold sulfide nanoparticles, a broad absorption in the near-infrared (NIR) region is also possible.[15]
Raman Spectroscopy
The Raman spectrum of Au₂S₃ is expected to be dominated by vibrations of the Au-S bonds. Based on studies of gold-thiolate compounds and surface-enhanced Raman spectroscopy (SERS) of sulfur on gold, the Au-S stretching vibrations are anticipated in the 200-400 cm⁻¹ region.[12] Due to the amorphous nature of Au₂S₃, the Raman peaks are expected to be broad.
X-ray Photoelectron Spectroscopy (XPS)
The XPS spectrum will be a key tool for confirming the +3 oxidation state of gold and the -2 oxidation state of sulfur.
-
Au 4f: The Au 4f spectrum is expected to show a doublet corresponding to Au 4f₇/₂ and Au 4f₅/₂. For Au(III) compounds, the Au 4f₇/₂ binding energy is typically in the range of 85.5 - 87.0 eV.
-
S 2p: The S 2p spectrum is expected to show a main peak corresponding to sulfide (S²⁻). The S 2p₃/₂ binding energy for metal sulfides is typically in the range of 161.0 - 163.0 eV.
A summary of expected XPS binding energies is provided in Table 2.
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Gold (Au) | Au 4f₇/₂ | 85.5 - 87.0 | Indicative of Au(III) oxidation state. |
| Sulfur (S) | S 2p₃/₂ | 161.0 - 163.0 | Indicative of sulfide (S²⁻) oxidation state. |
Infrared (IR) Spectroscopy
The IR spectrum of Au₂S₃ is expected to show broad absorption bands in the far-infrared region corresponding to Au-S stretching and bending vibrations. The amorphous nature of the material will likely lead to a broad, less-defined spectrum compared to a crystalline counterpart.
Computational Modeling of Spectroscopic Properties
Due to the challenges in experimental characterization, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of Au₂S₃.
Caption: A typical computational workflow for predicting the spectroscopic properties of amorphous Au₂S₃ using DFT.
Theoretical Approach
-
Model Building: An amorphous model of Au₂S₃ can be generated using techniques like melt-quenching molecular dynamics simulations.
-
Geometry Optimization: The atomic positions of the amorphous model are then relaxed using DFT to find a stable, low-energy configuration. It is crucial to use a functional and basis set that can accurately describe the electronic structure of gold, including relativistic effects.[1][3]
-
Property Calculation:
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, from which the UV-Vis spectrum can be simulated.[3]
-
Raman and IR Spectra: The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. These can then be used to generate the theoretical Raman and IR spectra.[16][17]
-
XPS Spectra: The core-level binding energies for Au and S can be calculated to predict the XPS spectrum.
-
The relationship between the amorphous structure and the expected spectroscopic signatures is illustrated in the following diagram.
Caption: Logical diagram showing how the amorphous nature of Au₂S₃ influences its spectroscopic features.
Conclusion
While direct experimental spectroscopic data for this compound remains scarce, a comprehensive understanding of its likely spectroscopic properties can be pieced together from the analysis of related gold-sulfur systems and theoretical modeling. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic signatures of Au₂S₃ and the experimental and computational methodologies required for its characterization. The amorphous nature of this material necessitates a multi-faceted approach, combining various spectroscopic techniques with robust computational analysis to fully elucidate its structure-property relationships. Future research focusing on the careful synthesis and advanced spectroscopic characterization of Au₂S₃ will be invaluable in unlocking its potential in various scientific and technological fields.
References
- 1. Gold(i) sulfide: unusual bonding and an unexpected computational challenge in a simple solid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. This compound | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. platypustech.com [platypustech.com]
- 13. Exploring three-dimensional nanosystems with Raman spectroscopy: methylene blue adsorbed on thiol and sulfur monolayers on gold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethz.ch [ethz.ch]
- 15. mdpi.com [mdpi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]
A Technical Guide to the Physical and Chemical Properties of Gold(III) Sulfide (Au₂S₃) for Scientific Applications
Abstract: Gold(III) sulfide (Au₂S₃), also known as auric sulfide, is an inorganic compound of significant interest in materials science, catalysis, and nanomedicine. It is a black, amorphous solid, the existence of which has been primarily confirmed through thermal analysis.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of Au₂S₃, detailed experimental protocols for its synthesis, and a review of its emerging applications, particularly in drug development and photothermal therapy. Quantitative data are summarized in structured tables, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals.
Physical Properties
Gold(III) sulfide is generally described as a black, unstable powder.[2][3] It is an amorphous material, and consequently, no X-ray diffraction pattern has been indexed for it.[4][5] Its physical characteristics are fundamental to its handling, characterization, and application in various scientific fields.
Table 1: Summary of Physical Properties of Au₂S₃
| Property | Value | Units | Citations |
| Molecular Formula | Au₂S₃ | - | [1][2][6] |
| Molar Mass | ~490.11 | g·mol⁻¹ | [1][6][7] |
| Appearance | Black, amorphous powder/solid | - | [1][7][8] |
| Density | 8.750 | g/cm³ | [1][2][8] |
| Decomposition Temp. | 200 | °C | [2][3] |
Chemical Properties
The chemical behavior of Au₂S₃ is characterized by its limited solubility in common solvents and its reactivity with specific strong reagents. Understanding these properties is crucial for its synthesis and manipulation in experimental settings.
Solubility Profile
Au₂S₃ is notably insoluble in water and most mineral acids.[1][4] However, it shows solubility in specific complexing agents, which is often exploited in its purification and processing.
Table 2: Solubility and Reactivity of Au₂S₃ in Various Solvents
| Solvent / Reagent | Solubility / Reactivity | Citations |
| Water (H₂O) | Insoluble | [1][2][9] |
| Mineral Acids (e.g., HCl, H₂SO₄) | Insoluble | [4] |
| Nitric Acid (HNO₃) | Reacts vigorously | [1][4] |
| Aqua Regia | Soluble | [4] |
| Sodium Cyanide (NaCN) solutions | Soluble | [1][4] |
| Concentrated Sodium Sulfide (Na₂S) | Soluble | [1][4] |
| Potassium Hydroxide (KOH) | Insoluble | [4] |
Reactivity and Thermal Stability
Au₂S₃ is thermally unstable, decomposing at 200°C.[2][3] In aqueous environments, it can undergo a redox decomposition to form metallic gold and sulfuric acid.[1] It also reacts with reducing agents like hydrogen gas.[8] The key chemical reactions involving Au₂S₃ are outlined in the diagram below.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. chembk.com [chembk.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. webqc.org [webqc.org]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide on the Reactivity of Gold Trisulfide with Acids and Bases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of gold(III) sulfide (Au₂S₃) with various acidic and basic reagents. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work. This document details reaction pathways, summarizes available quantitative data, and provides experimental methodologies where accessible in the scientific literature.
Executive Summary
Gold trisulfide is a black, amorphous solid that is generally characterized by its limited reactivity with non-oxidizing acids but notable solubility in strong oxidizing agents and certain basic solutions.[1] It is insoluble in water and mineral acids such as hydrochloric acid and sulfuric acid.[2] However, it reacts vigorously with nitric acid and is soluble in aqua regia.[2] Furthermore, this compound dissolves in alkaline solutions of sodium cyanide and concentrated sodium sulfide.[2] The reactivity of this compound is of interest in various fields, including materials science, geology, and potentially in the design of novel therapeutic or diagnostic agents.
Reactivity with Acids
The interaction of this compound with acidic media is largely dictated by the oxidizing nature of the acid.
Non-Oxidizing Acids (e.g., HCl, H₂SO₄)
This compound is generally considered to be unreactive towards non-oxidizing mineral acids under standard conditions.
Oxidizing Acids
Nitric Acid (HNO₃)
Aqua Regia (HNO₃ + 3HCl)
This compound dissolves in aqua regia, a mixture of one part concentrated nitric acid and three parts concentrated hydrochloric acid. The dissolution mechanism involves the powerful oxidizing action of nitric acid, which converts gold(III) from the sulfide into Au³⁺ ions. These ions are then complexed by chloride ions from the hydrochloric acid to form the stable tetrachloroaurate(III) anion ([AuCl₄]⁻).[4]
The overall reaction can be conceptualized as: Au₂S₃(s) + 6HNO₃(aq) + 12HCl(aq) → 2H--INVALID-LINK-- + 3H₂SO₄(aq) + 6NO(g) + 3H₂O(l)
This equation represents a plausible stoichiometry, though the actual reaction mechanism is more complex and may involve various intermediate species.
Reactivity with Bases
This compound exhibits solubility in certain alkaline solutions, primarily those containing strong complexing agents for gold.
Hydroxide Bases (e.g., NaOH, KOH)
There is a notable lack of specific data in the peer-reviewed literature detailing the reactivity of pure this compound with simple hydroxide bases like sodium hydroxide or potassium hydroxide under standard conditions. While some sources mention the use of NaOH in the context of polysulfide leaching of gold ores, the direct reaction of Au₂S₃ with NaOH solution is not well-characterized.
Sodium Cyanide (NaCN)
This compound is soluble in aqueous solutions of sodium cyanide. This property is relevant to the cyanidation process used in gold extraction from ores. The dissolution involves the formation of the highly stable dicyanoaurate(I) complex, [Au(CN)₂]⁻. The sulfide is oxidized in the process.
A proposed overall reaction is: Au₂S₃(s) + 6NaCN(aq) → 2Na--INVALID-LINK-- + Na₂S₃ + 2NaCN(aq) (unbalanced)
The dissolution of gold in cyanide solutions is an electrochemical process.[5]
Sodium Sulfide (Na₂S) and Polysulfides
This compound is soluble in concentrated solutions of sodium sulfide, which can form polysulfides (Na₂Sₓ).[2] Alkaline polysulfide solutions are known to be effective leaching agents for gold. In these solutions, polysulfide ions act as the oxidizing agent, and sulfide ions act as the complexing agent to form sulfidoaurate complexes.[6][7] The dominant active species for gold leaching are reported to be tetrasulfide (S₄²⁻) and pentasulfide (S₅²⁻) ions.[8]
Quantitative Data
Quantitative data on the reactivity of pure this compound is limited. The following table summarizes available kinetic data from a study on the nitric acid leaching of refractory sulfide gold concentrates, which can serve as an approximation.
| Reaction System | Temperature (°C) | HNO₃ Concentration (%) | Apparent Activation Energy (kJ/mol) | Empirical Rate Equation |
| Sulfide Gold Concentrate in HNO₃ | 70-85 | 10-40 | 60.276 | 1/3ln(1 − X) + [(1 − X)⁻¹/³ − 1] = 87.811(HNO₃)⁰.⁸³⁷(S)²⁹⁴⁸e⁻⁶⁰²⁷⁶/RT·t |
Table 1: Kinetic parameters for the leaching of refractory sulfide gold concentrates with nitric acid.[9][10] X represents the fraction of iron recovery, S is the sulfur content in the concentrate, R is the ideal gas constant, and T is the temperature in Kelvin.
Experimental Protocols
Detailed experimental protocols for the reaction of pure this compound are not widely published. The following are generalized procedures based on related literature for synthesis and leaching.
Synthesis of this compound (for reactivity studies)
A common method for synthesizing this compound involves the reaction of a gold(III) salt with a sulfide source. For instance, bubbling hydrogen sulfide gas through a solution of a gold(III) salt (e.g., HAuCl₄) in a non-aqueous solvent like absolute ether can precipitate Au₂S₃.[2] Another method involves the sonochemical reaction between gold(III) acetate and sulfur in decalin.[11] The resulting precipitate should be washed and dried before use in reactivity studies.
General Protocol for Solubility/Reactivity Testing
-
Preparation : A known mass of finely powdered this compound is placed in a reaction vessel.
-
Reagent Addition : A measured volume of the acid or base solution of a specific concentration is added to the vessel.
-
Reaction Conditions : The mixture is stirred at a controlled temperature for a defined period.
-
Analysis : The reaction progress can be monitored by taking aliquots of the solution at different time intervals, separating the solid, and analyzing the concentration of dissolved gold using techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Product Characterization : The solid residue can be analyzed using X-ray Diffraction (XRD) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) to identify any changes in its composition or morphology.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual pathways and workflows for the dissolution of this compound in different media.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Kinetics of Pyrite Dissolution in Nitric Acid Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqua regia - Wikipedia [en.wikipedia.org]
- 5. The Dissolution of Gold in Cyanide Solutions-An Electrochemical Study [ausimm.com]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Leaching Kinetics of Sulfides from Refractory Gold Concentrates by Nitric Acid [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Understanding the Amorphous Nature of Au₂S₃: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Gold(III) sulfide (Au₂S₃) is an inorganic compound that has predominantly been synthesized as a black, amorphous solid.[1] Unlike its crystalline counterparts, which possess long-range atomic order and produce sharp X-ray diffraction peaks, amorphous Au₂S₃ lacks this periodicity, resulting in a disordered atomic arrangement. This amorphous nature is a critical aspect of its material properties and has significant implications for its potential applications, particularly in fields like catalysis and drug delivery where high surface area and unique electronic properties are advantageous. To date, the existence of Au₂S₃ has been primarily inferred from thermal analysis and its characteristically featureless X-ray diffraction patterns.[1]
This technical guide provides a comprehensive overview of the current understanding of the amorphous nature of Au₂S₃. It is intended for researchers, scientists, and drug development professionals who are interested in the synthesis, characterization, and potential applications of this material. This guide will detail known synthesis protocols, outline the key experimental techniques for characterizing its amorphous structure, and discuss its thermal stability. A significant portion of this guide will also highlight the current gaps in the quantitative structural analysis of amorphous Au₂S₃, presenting an opportunity for future research.
Synthesis of Amorphous Au₂S₃
Several methods have been reported for the synthesis of amorphous Au₂S₃. The choice of method can influence the purity and properties of the final product. Below are summaries of key synthetic approaches.
Table 1: Synthesis Protocols for Amorphous Au₂S₃
| Method | Precursors | Solvent | Key Reaction Conditions | Observations |
| Gas-Solid/Solution Reaction | Lithium tetrachloroaurate (Li[AuCl₄]) and Hydrogen sulfide (H₂S) | Anhydrous Ether | H₂S gas is passed over or through the gold salt solution. | Produces a black precipitate of Au₂S₃. The use of an anhydrous solvent is crucial to prevent the reduction of Au(III) to metallic gold.[1] |
| Sonochemical Synthesis | Gold(III) acetate (Au(CH₃COO)₃) and elemental Sulfur (S₈) | Decalin | Sonication at room temperature under a nitrogen atmosphere. | Yields amorphous Au₂S₃. This method offers a simpler and milder reaction condition compared to traditional methods. |
| Reaction with Different Sulfur Allotropes | Au₂(SO₄)₃ and Hydrogen sulfide (H₂S) | Concentrated Sulfuric Acid | Bubbling H₂S gas through the Au₂(SO₄)₃ solution. | Results in the formation of trivalent gold sulfide (Au₂S₃). |
Experimental Protocols for Synthesis
Synthesis from Gold(III) Salt and Hydrogen Sulfide
This method relies on the reaction of a gold(III) salt with hydrogen sulfide in a non-aqueous solvent to prevent the reduction of the gold cation.
-
Precursors: Gold(III) chloride (AuCl₃) or Chloroauric acid (HAuCl₄).
-
Solvent: Anhydrous diethyl ether.
-
Procedure:
-
Dissolve the gold(III) salt in anhydrous diethyl ether to form a solution.
-
Bubble a slow stream of dry hydrogen sulfide (H₂S) gas through the solution.
-
A black precipitate of amorphous Au₂S₃ will form.
-
The precipitate should be washed with the anhydrous solvent and dried under vacuum to remove any residual reactants and solvent.
-
Sonochemical Synthesis
This method utilizes ultrasound to drive the reaction between gold(III) acetate and elemental sulfur at room temperature.
-
Precursors: Gold(III) acetate (Au(CH₃COO)₃), cyclo-octasulfur (S₈).
-
Solvent: Decalin.
-
Procedure:
-
Suspend gold(III) acetate and elemental sulfur in decalin in a reaction vessel.
-
Sonicate the mixture using an ultrasonic probe or bath at room temperature.
-
The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
The resulting black precipitate of amorphous Au₂S₃ is then isolated by filtration, washed, and dried.
-
Characterization of the Amorphous State
The defining characteristic of amorphous Au₂S₃ is the absence of long-range atomic order. A multi-technique approach is necessary to confirm its amorphous nature and to probe its local atomic structure.
X-ray Diffraction (XRD) and Pair Distribution Function (PDF) Analysis
-
Principle: XRD is the primary technique for distinguishing between crystalline and amorphous materials. Crystalline materials produce a series of sharp Bragg peaks at specific angles, while amorphous materials exhibit a broad, diffuse scattering pattern, often referred to as an "amorphous halo".
-
Experimental Protocol (General):
-
A powdered sample of the synthesized Au₂S₃ is mounted on a sample holder.
-
The sample is irradiated with a monochromatic X-ray beam.
-
The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ).
-
For amorphous materials, the absence of sharp diffraction peaks confirms the lack of long-range order.
-
-
Pair Distribution Function (PDF) Analysis: To gain insight into the local structure of amorphous Au₂S₃, the total scattering data from XRD can be used to calculate the PDF, G(r). The PDF provides information about the probability of finding another atom at a certain distance (r) from a central atom. This allows for the determination of bond lengths, coordination numbers, and the extent of short- and medium-range order.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
-
Principle: EXAFS is a powerful element-specific technique for determining the local atomic environment around a specific type of atom. By analyzing the fine structure in the X-ray absorption spectrum above an absorption edge, one can extract information about the types of neighboring atoms, their distances, and their coordination numbers.
-
Experimental Protocol (General for Au L₃-edge):
-
The amorphous Au₂S₃ sample is prepared as a thin, uniform pellet or dispersed in a suitable matrix.
-
The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron source.
-
The X-ray energy is scanned across the Au L₃-edge (the binding energy of gold's 2p₃/₂ electrons).
-
The absorption coefficient is measured as a function of the incident X-ray energy.
-
The resulting EXAFS spectrum is then analyzed to determine the local coordination environment of the gold atoms (e.g., Au-S bond distances and the number of sulfur neighbors).
-
Raman Spectroscopy
-
Principle: Raman spectroscopy probes the vibrational modes of a material. In amorphous materials, the lack of long-range order leads to a broadening of the Raman bands compared to their crystalline counterparts. The positions and shapes of these broad bands can provide information about the local bonding environment and the presence of specific structural motifs.
-
Experimental Protocol (General):
-
The amorphous Au₂S₃ sample is placed under a microscope objective.
-
A laser of a specific wavelength is focused onto the sample.
-
The inelastically scattered light (Raman scattering) is collected and analyzed by a spectrometer.
-
The resulting Raman spectrum shows the intensity of the scattered light as a function of the energy shift (Raman shift) from the excitation wavelength.
-
Transmission Electron Microscopy (TEM)
-
Principle: TEM can provide direct visualization of the morphology and structure of a material at the nanoscale. In the case of amorphous Au₂S₃, TEM images would show a lack of crystalline lattice fringes. Selected Area Electron Diffraction (SAED) patterns obtained in a TEM will show diffuse rings characteristic of an amorphous structure, analogous to the halo seen in XRD.
-
Experimental Protocol (General):
-
A small amount of the amorphous Au₂S₃ powder is dispersed in a solvent and drop-casted onto a TEM grid (e.g., a carbon-coated copper grid).
-
The grid is then inserted into the TEM for imaging and diffraction analysis.
-
Table 2: Information from Characterization Techniques for Amorphous Au₂S₃
| Technique | Information Provided | Expected Result for Amorphous Au₂S₃ |
| X-ray Diffraction (XRD) | Presence or absence of long-range order. | A broad, diffuse halo with no sharp Bragg peaks. |
| Pair Distribution Function (PDF) | Interatomic distances, coordination numbers, short- and medium-range order. | Peaks in the G(r) plot corresponding to Au-S and Au-Au distances. |
| EXAFS Spectroscopy | Element-specific local environment (bond lengths, coordination numbers). | Determination of the average Au-S bond distance and the number of nearest sulfur neighbors to a gold atom. |
| Raman Spectroscopy | Vibrational modes, local bonding environment. | Broad Raman bands corresponding to Au-S stretching and bending modes. |
| Transmission Electron Microscopy (TEM) | Morphology, direct visualization of atomic structure (or lack thereof). | Featureless morphology without lattice fringes. Diffuse rings in the SAED pattern. |
Visualizing the Amorphous Structure and Experimental Workflow
Due to the lack of definitive experimental data on the local structure of amorphous Au₂S₃, the following diagram represents a plausible local coordination environment for a gold(III) atom based on its known chemistry.
Caption: Plausible tetrahedral coordination of Au(III) in amorphous Au₂S₃.
The following workflow diagram illustrates the process of synthesizing and characterizing amorphous Au₂S₃.
Caption: Experimental workflow for synthesis and characterization of amorphous Au₂S₃.
Thermal Properties of Amorphous Au₂S₃
The stability of amorphous materials is a critical parameter, as they are thermodynamically metastable and can crystallize upon heating. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for understanding the thermal stability of amorphous Au₂S₃.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For amorphous Au₂S₃, TGA can be used to determine its decomposition temperature and to identify any mass loss events associated with the release of volatile species.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of an amorphous material can reveal the glass transition temperature (Tg), which is the temperature at which the material transitions from a rigid glassy state to a more rubbery, supercooled liquid state. It can also show exothermic events corresponding to crystallization and endothermic events corresponding to melting.
Relevance to Drug Development
The unique properties of gold-based nanomaterials have garnered significant interest in the field of drug delivery. While pure amorphous Au₂S₃ has not been extensively studied in this context, gold-gold sulfide (Au-Au₂S) core-shell nanoparticles have shown promise as carriers for therapeutic agents. These composite nanoparticles can be engineered to have strong near-infrared (NIR) absorption, making them suitable for photothermal therapy and NIR-triggered drug release.
The amorphous nature of the sulfide component in such nanoparticles could play a role in drug loading and release kinetics. The disordered structure may provide a higher surface area and more accessible sites for drug conjugation compared to a crystalline material. Further research into the properties of pure amorphous Au₂S₃ could inform the design of more efficient gold sulfide-based drug delivery systems.
Conclusion and Future Outlook
Gold(III) sulfide is a material that is predominantly known in its amorphous state. While several methods for its synthesis have been established, a detailed, quantitative understanding of its amorphous structure remains elusive. The lack of published data from techniques such as EXAFS and PDF analysis presents a significant knowledge gap.
Future research should focus on the comprehensive structural characterization of amorphous Au₂S₃ using a combination of advanced analytical techniques. Elucidating the local coordination environment of gold and sulfur atoms, as well as the medium-range order, will be crucial for understanding its properties and for designing materials with tailored functionalities. Furthermore, a thorough investigation of its thermal properties will provide essential information regarding its stability and potential processing routes. For drug development professionals, a deeper understanding of the amorphous nature of gold sulfide could pave the way for the rational design of novel gold-based nanocarriers with enhanced drug loading and controlled release capabilities. The uncharacterized nature of amorphous Au₂S₃ represents a fertile ground for fundamental materials science research with potential long-term impacts on nanotechnology and medicine.
References
"gold sulfide compounds in materials science"
An In-depth Technical Guide to Gold Sulfide Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to Gold Sulfide Compounds
Gold sulfide compounds, primarily gold(I) sulfide (Au₂S) and gold(III) sulfide (Au₂S₃), are a class of materials garnering significant interest in materials science, nanotechnology, and biomedicine.[1][2] Unlike elemental gold, which is prized for its inertness, gold sulfides exhibit unique semiconductor and catalytic properties.[2][3] Their nanoscale formulations, in particular, are at the forefront of research for advanced applications. These applications range from catalysis in chemical synthesis to pioneering uses in cancer therapy and biomedical sensing, making them a critical area of study for both materials scientists and drug development professionals.[1][4][5]
Core Properties of Gold Sulfide Compounds
The distinct properties of gold(I) and gold(III) sulfide dictate their respective applications. Gold(I) sulfide is the more stable and well-characterized of the two.[6] Gold(III) sulfide is typically an amorphous black powder.[7][8][9] A summary of their key physical and chemical properties is presented below.
| Property | Gold(I) Sulfide (Au₂S) | Gold(III) Sulfide (Au₂S₃) |
| Molar Mass | 425.998 g/mol [6] | 490.128 g/mol [7][9] |
| Appearance | Dark reddish-brown to steel-gray solid[6] | Black amorphous powder[7][8][9] |
| Density | ~11 g/cm³[6] | 8.750 g/cm³[7][8] |
| Crystal Structure | Cubic, cuprite-type (Space Group: Pn-3m)[6][10] | Amorphous[8][9] |
| Solubility | Insoluble in water[4][6] | Insoluble in water[2][7][8] |
| Melting Point | 240 °C (513 K) with decomposition[4][6] | Decomposes upon heating |
| Optical Band Gap | ~1.8 eV (for ~4 nm nanoparticles)[1][3][11] | Not well-documented |
Synthesis and Characterization
The synthesis of gold sulfide nanomaterials requires precise control over reaction conditions to achieve desired sizes and properties. Various methods have been developed, often involving the reaction of a gold salt with a sulfur source.
Experimental Protocol: Synthesis of Colloidal Gold(I) Sulfide Nanoparticles
This protocol is adapted from a method involving the controlled precipitation from aqueous solutions.[3][11]
Materials:
-
Sodium gold sulfite solution (Na₃Au(SO₃)₂)
-
Sodium sulfide (Na₂S) solution
-
Deionized water
Procedure:
-
Prepare aqueous solutions of sodium gold sulfite and sodium sulfide. A stoichiometric excess of sodium sulfide is crucial to prevent the formation of colloidal gold.[3][11]
-
Rapidly mix the sodium sulfide solution into the sodium gold sulfite solution under vigorous stirring at room temperature.
-
Observe the reaction progress. The pH will typically drop from around 10.3 to 8.8 immediately after mixing.[11]
-
Allow the solution to age. Particle growth occurs over several hours.
-
The resulting suspension contains Au₂S nanoparticles, which can be purified by centrifugation or filtration for further use.
Characterization: The synthesized nanoparticles are typically characterized using:
-
Transmission Electron Microscopy (TEM): To determine particle size, morphology, and crystallinity.
-
UV-Vis Spectroscopy: To analyze optical properties and estimate the band gap. The absorption onset for Au₂S nanoparticles is around 1.8 eV.[1][3][11]
-
X-ray Diffraction (XRD): To confirm the crystal structure of the material. For Au₂S, a cubic cuprite-type structure is expected.[10]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and oxidation states of gold and sulfur.
Applications in Research and Drug Development
Gold sulfide compounds, particularly in nanoparticle form, offer a versatile platform for various high-tech and biomedical applications.
Photothermal Therapy (PTT) for Cancer Treatment
Gold/gold sulfide (GGS) core-shell nanoparticles are highly efficient photothermal agents.[12] They exhibit strong absorption in the near-infrared (NIR) region, a wavelength range where biological tissues are relatively transparent.[13] This allows for deep tissue penetration of laser light to selectively heat and destroy cancer cells that have taken up the nanoparticles.
Key Performance Data:
-
Absorption Efficiency: GGS nanoparticles (~35-55 nm) demonstrate significantly higher absorption (~98%) compared to gold/silica nanoshells (~70%).[12][13][14]
-
Photothermal Heating: At relatively low concentrations and laser powers, GGS nanoparticles can induce hyperthermia, with tumor temperatures reaching over 60°C in animal models, leading to effective tumor ablation.[12]
Experimental Protocol: In Vitro Photothermal Ablation of Tumor Cells This protocol outlines a typical experiment to assess the photothermal efficacy of GGS nanoparticles in vitro.[12]
-
Cell Culture: Plate tumor cells (e.g., breast cancer cell line MDA-MB-231) in 24-well plates and culture until adherent.
-
Nanoparticle Incubation: Add a suspension of GGS nanoparticles to the cell media to achieve a final optical density (OD) of 1.0. Incubate for 6 hours to allow for cellular uptake.
-
Rinsing: Gently rinse the wells twice with phosphate-buffered saline (PBS) to remove any nanoparticles not internalized by the cells.
-
Laser Irradiation: Add fresh PBS to each well. Irradiate the cells with an NIR laser (e.g., 808 nm) for a set duration (e.g., 3-5 minutes).
-
Viability Assay: Assess cell viability 24 hours post-irradiation using a standard method like an MTT assay or live/dead staining to quantify the extent of cell death.
Catalysis
Gold(I) sulfide has demonstrated utility as a catalyst in organic synthesis.[4] For instance, it can be used in the hydrogenation and deoxygenation of guaiacol to produce valuable phenolic compounds.[4] Gold-catalyzed reactions often proceed under mild conditions with high selectivity.[15]
Experimental Protocol: Catalytic Synthesis of Phenolic Compounds This is a general procedure for the catalytic conversion of guaiacol using a gold-containing catalyst.[4]
-
Reactor Setup: Add guaiacol and an organic solvent (e.g., toluene, cyclohexane) to a high-pressure reactor.
-
Catalyst Addition: Add the gold(I) sulfide-containing catalyst. The catalyst loading is typically 0.1% to 40% of the mass of the guaiacol.[4]
-
Inerting: Seal the reactor and purge with an inert gas to remove oxygen.
-
Reaction: Introduce hydrogen gas to a pressure not exceeding 30 MPa. Heat the reactor to the desired temperature (473 K to 873 K) and maintain for 1 to 12 hours.[4]
-
Product Analysis: After cooling and depressurizing, analyze the reaction mixture using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the phenolic products.
Drug Delivery and Sensing
The surface of gold sulfide nanoparticles can be functionalized, making them promising candidates for drug delivery systems.[16][17] Coating the nanoparticles with biocompatible polymers like polyethylene glycol (PEG) enhances their stability in physiological environments and prolongs circulation time.[12] Furthermore, the unique optical properties of gold-based nanoparticles are exploited in the development of highly sensitive biomedical sensors.[18][19][20] For example, they can be used to detect hydrogen sulfide (H₂S) through fluorescence quenching or changes in their localized surface plasmon resonance (LSPR).[18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. guidechem.com [guidechem.com]
- 5. guidechem.com [guidechem.com]
- 6. Gold(I) sulfide - Wikipedia [en.wikipedia.org]
- 7. webqc.org [webqc.org]
- 8. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 9. webqc.org [webqc.org]
- 10. Gold(i) sulfide: unusual bonding and an unexpected computational challenge in a simple solid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Near-infrared-resonant gold/gold sulfide nanoparticles as a photothermal cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Near-infrared-resonant gold/gold sulfide nanoparticles as a photothermal cancer therapeutic agent. | Semantic Scholar [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems – ScienceOpen [scienceopen.com]
- 17. researchgate.net [researchgate.net]
- 18. americanelements.com [americanelements.com]
- 19. Probe for sensitive direct determination of sulphide ions based on gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sensitive Sulfide Sensor with a Trypsin-stabilized Gold Nanocluster | Semantic Scholar [semanticscholar.org]
The Gold-Sulfur System: A Technical Guide to its Phase Behavior and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The gold-sulfur (Au-S) system is of significant interest across various scientific disciplines, including materials science, geology, and nanomedicine. The unique interactions between gold and sulfur underpin the stability of gold nanoparticles, the formation of certain ore deposits, and the mechanisms of action for gold-based therapeutic agents. This technical guide provides a comprehensive overview of the current understanding of the gold-sulfur phase diagram, focusing on the properties of known gold sulfides, their thermal stability, and the experimental methodologies used for their characterization. Due to the limited availability of a complete, experimentally verified phase diagram for the entire Au-S system, this document synthesizes existing data to present a proposed phase diagram and highlights areas for future research.
Introduction
The affinity between gold and sulfur is well-established, leading to the formation of self-assembled monolayers on gold surfaces and the stabilization of gold nanoparticles, which are pivotal in drug delivery and diagnostic applications. In geology, gold is often found in association with sulfide minerals. Despite its importance, the binary gold-sulfur phase diagram is not as well-characterized as those of other noble metal-chalcogen systems. This guide aims to consolidate the available thermodynamic and experimental data to provide a clear understanding of the phase relationships in the Au-S system.
Known Phases in the Gold-Sulfur System
The gold-sulfur system is known to contain at least two stoichiometric compounds: gold(I) sulfide (Au₂S) and gold(III) sulfide (Au₂S₃). Both are recognized for their limited thermal stability.
Gold(I) Sulfide (Au₂S)
Gold(I) sulfide is the principal sulfide of gold and is considered a thermodynamically metastable phase[1]. It is described as an initially dark reddish-brown solid that transforms to a steel-gray color[2]. Au₂S decomposes into its constituent elements, gold and sulfur, upon heating[2].
Gold(III) Sulfide (Au₂S₃)
Gold(III) sulfide is an unstable, black, amorphous powder[3][4]. Its existence as a well-defined crystalline solid is debated, with reports suggesting that only the amorphous phase has been definitively produced[4]. It readily decomposes at elevated temperatures.
Quantitative Data on Gold-Sulfur Phases
The following tables summarize the key quantitative data available for the known gold-sulfur compounds.
Table 1: Thermal Properties of Gold Sulfides
| Compound | Formula | Decomposition Temperature (°C) | Melting Point (°C) | Notes |
| Gold(I) Sulfide | Au₂S | > 217 | 240 (may be decomposition) | Decomposes to elemental gold and sulfur. The melting point may represent the decomposition temperature[1][2]. |
| Gold(III) Sulfide | Au₂S₃ | 200 | Not Applicable | Described as an unstable powder that decomposes[3]. |
Table 2: Thermodynamic Properties of Gold(I) Sulfide (Au₂S) at 298.15 K
| Property | Value | Units | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 1077 (±650) | J/mol | [1] |
| Standard Entropy (S°) | 128.1 (±2.0) | J/(mol·K) | [1] |
Note: There are significant uncertainties and inconsistencies in the reported thermodynamic data for Au₂S[1][5].
Proposed Gold-Sulfur Phase Diagram
The proposed diagram indicates the stability fields for solid gold, solid sulfur, the two gold sulfide compounds, and the liquid phase. The system is characterized by the low thermal stability of the gold sulfides, which decompose at relatively low temperatures.
Experimental Protocols
The synthesis and characterization of gold sulfides are crucial for understanding the Au-S system. Below are generalized experimental protocols based on literature descriptions.
Synthesis of Gold(I) Sulfide (Au₂S)
A common method for the preparation of Au₂S involves the sulfidation of a gold(I) salt.
Detailed Steps:
-
Preparation of Gold(I) Solution: A solution of a gold(I) salt, such as potassium dicyanoaurate(I), is prepared in an appropriate solvent[2].
-
Sulfidation: Hydrogen sulfide gas is bubbled through the gold(I) solution. This leads to the precipitation of gold(I) sulfide[2]. The reaction with potassium dicyanoaurate is as follows: 2 K[Au(CN)₂] + H₂S → Au₂S + 2 KCN + 2 HCN[2]
-
Isolation and Purification: The resulting precipitate is isolated by filtration, washed with deionized water and a suitable solvent (e.g., ethanol) to remove unreacted starting materials and byproducts, and then dried under vacuum.
Synthesis of Gold(III) Sulfide (Au₂S₃)
The synthesis of Au₂S₃ is typically achieved by the reaction of a gold(III) compound with a sulfur source in a non-aqueous solvent.
Detailed Steps:
-
Preparation of Gold(III) Solution: A gold(III) compound, such as gold(III) chloride or chloroauric acid, is dissolved in an anhydrous solvent to prevent the reduction of Au(III) to metallic gold[4].
-
Sulfidation: Hydrogen sulfide is passed through the solution, resulting in the precipitation of black, amorphous gold(III) sulfide[4].
-
Isolation: The product is quickly filtered, washed with the anhydrous solvent, and dried under vacuum to prevent decomposition.
Characterization Techniques
The determination of the phases and their transition temperatures in the Au-S system would typically involve the following experimental techniques:
-
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC): To identify the temperatures of phase transitions, melting, and decomposition.
-
X-ray Diffraction (XRD): To determine the crystal structure of the phases present.
-
Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the microstructure and determine the elemental composition of different phases.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of nanoscale features and phases.
Logical Relationships in the Au-S System
The stability of the gold-sulfur compounds is a critical factor governing the phase relationships. The following diagram illustrates the logical flow of transformations in the system with increasing temperature.
Conclusion and Future Outlook
The gold-sulfur system, while fundamentally important, remains incompletely characterized from a phase equilibria perspective. The known gold sulfides, Au₂S and Au₂S₃, are thermally unstable, which complicates experimental investigations at high temperatures. The presented technical guide summarizes the current knowledge, including quantitative data on the known phases and established experimental protocols for their synthesis.
The proposed schematic phase diagram serves as a valuable starting point for further research. A systematic experimental investigation using modern thermal analysis and structural characterization techniques is necessary to establish a definitive phase diagram for the gold-sulfur system. Such an endeavor would be of great benefit to the fields of materials science, geology, and nanomedicine, providing a more complete understanding of the fundamental interactions between gold and sulfur.
References
Methodological & Application
Application Notes & Protocols: Wet Chemical Synthesis of Gold(III) Trisulfide (Au₂S₃) Nanoparticles for Research and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gold sulfide nanoparticles are emerging as materials of significant interest in biomedical applications due to their unique physicochemical properties. Specifically, gold(III) trisulfide (Au₂S₃) nanoparticles are being explored for their potential in various therapeutic and diagnostic applications. This document provides an overview of the wet chemical synthesis of Au₂S₃ nanoparticles, their characterization, and their potential applications in drug delivery, drawing from recent scientific literature. The protocols provided herein are intended as a guide and may require optimization for specific experimental setups.
Synthesis of Gold Trisulfide (Au₂S₃) Nanoparticles
Two primary wet chemical methods for the synthesis of this compound nanoparticles are the sonochemical method and the gas bubbling method. The sonochemical approach is often favored for its relative simplicity and milder reaction conditions.
Sonochemical Synthesis Protocol
This method utilizes ultrasonic waves to induce acoustic cavitation, which provides the energy required for the chemical reaction to form Au₂S₃ nanoparticles.[1]
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental sulfur (S)
-
Decalin (decalahydronaphthalene)
-
Nitrogen gas (N₂)
-
Ultrasonic probe/bath
-
Centrifuge
-
Ethanol
-
Acetone
Procedure:
-
In a reaction vessel, suspend Gold(III) acetate and elemental sulfur in decalin.
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Sonicate the mixture at room temperature using a high-intensity ultrasound probe. The sonication process provides the necessary energy for the reaction through acoustic cavitation.[1]
-
The reaction progress can be monitored by observing the color change of the solution.
-
After the reaction is complete, the resulting precipitate of Au₂S₃ nanoparticles is collected.
-
Purify the nanoparticles by washing them multiple times with ethanol and acetone to remove unreacted precursors and solvent. Centrifugation is used to separate the nanoparticles from the washing solvent at each step.
-
Dry the purified Au₂S₃ nanoparticles under vacuum.
Gas Bubbling Synthesis Method
This method involves the reaction of a gold(III) salt solution with hydrogen sulfide gas. Caution: Hydrogen sulfide (H₂S) is a highly toxic and flammable gas. This procedure must be performed in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Hydrogen tetrachloroaurate(III) (HAuCl₄) or another suitable Au(III) salt
-
Absolute ether
-
Hydrochloric acid (HCl) (for acidification)
-
Hydrogen sulfide (H₂S) gas
-
Inert gas (e.g., Nitrogen or Argon)
-
Washing solvents (e.g., alcohol, carbon disulfide, ether)
Procedure:
-
Prepare a solution of HAuCl₄ in absolute ether.
-
Acidify the solution with a small amount of HCl.
-
Bubble H₂S gas through the acidified solution. This will lead to the precipitation of black Au₂S₃.
-
A small amount of metallic gold may co-precipitate.
-
After the reaction is complete, stop the H₂S flow and purge the system with an inert gas to remove any residual H₂S.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the precipitate with alcohol, carbon disulfide, and ether to purify the Au₂S₃ nanoparticles.
-
Dry the final product under vacuum.
Characterization of this compound Nanoparticles
After synthesis, it is crucial to characterize the nanoparticles to determine their size, morphology, crystal structure, and composition.
Common Characterization Techniques:
-
Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.
-
X-ray Powder Diffraction (XRD): To determine the crystal structure and phase purity of the synthesized material.
-
Thermal Analysis (TG and DSC): To study the thermal stability of the nanoparticles.[1]
-
UV-Vis Spectroscopy: To determine the optical properties, such as the band gap.
Quantitative Data
The following table summarizes key quantitative data for gold sulfide nanoparticles as reported in the literature. It is important to note that the properties can vary depending on the synthesis method and conditions.
| Parameter | Au₂S₃ Nanoparticles | Au₂S Nanoparticles | Reference |
| Average Particle Size | ~20 nm | ~4 nm | [1][2] |
| Morphology | Varies with synthesis | Roughly spherical | [1][2] |
| Optical Band Gap | Not widely reported | ~1.8 ± 0.2 eV | [2] |
Applications in Drug Delivery
While research on pure Au₂S₃ nanoparticles for drug delivery is still emerging, composite nanoparticles incorporating gold sulfide have shown significant promise, particularly in controlled drug release and combination cancer therapy.
NIR-Sensitive Au-Au₂S Nanoparticles for Cisplatin Delivery
Composite Au-Au₂S nanoparticles have been developed as a near-infrared (NIR) sensitive drug delivery system.[3][4]
-
Drug: Cisplatin, an anti-tumor drug.
-
Mechanism: Cisplatin is adsorbed onto the surface of Au-Au₂S nanoparticles, which are functionalized with a linker molecule (11-mercaptoundecanoic acid). The drug-loaded nanoparticles are stable under physiological pH.[3] Upon irradiation with NIR light, the nanoparticles generate heat, triggering the release of the cisplatin at the target site.[3][4] This approach offers spatial and temporal control over drug release, potentially reducing systemic toxicity.[3]
Yolk-Shell Au-Bi₂S₃ Heterostructures for Combination Therapy
Yolk-shell nanoparticles composed of a gold core and a bismuth sulfide (Bi₂S₃) shell have been engineered for a multi-pronged attack on tumors.[5]
-
Drug: Berberine hydrochloride.
-
Mechanism: These heterostructures exhibit excellent photothermal conversion efficiency and can generate free radicals under laser irradiation, making them suitable for both photothermal therapy (PTT) and photodynamic therapy (PDT).[5] The drug is co-loaded into the nanoparticles with a phase-change material that melts upon NIR-induced heating, triggering drug release.[5] This platform enables a synergistic combination of PTT, PDT, and chemotherapy.[5]
Visualized Workflows and Relationships
Sonochemical Synthesis Workflow
Caption: Workflow for the sonochemical synthesis of Au₂S₃ nanoparticles.
NIR-Mediated Drug Release Mechanism
Caption: Mechanism of NIR-light-triggered drug release from Au-Au₂S nanoparticles.
References
Sonochemical Synthesis of Gold(III) Sulfide (Au₂S₃) Nanoparticles: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of gold(III) sulfide (Au₂S₃) nanoparticles using a sonochemical method. This technique offers a relatively simple and efficient route to produce Au₂S₃ nanoparticles at room temperature, avoiding the need for high temperatures and complex precursors. The protocol detailed herein is based on the reaction between gold(III) acetate and elemental sulfur in a decalin solvent under ultrasonic irradiation. This method is advantageous for its potential to produce nanoparticles with desirable characteristics for various applications, including those in drug delivery and biomedical imaging. This note includes a detailed experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
Gold sulfide nanoparticles have garnered significant interest in the biomedical field due to their unique optical and electronic properties. These characteristics make them promising candidates for applications such as photothermal therapy, bioimaging, and as carriers for targeted drug delivery.[1][2] The synthesis method plays a crucial role in determining the size, morphology, and stability of the nanoparticles, which in turn dictates their suitability for specific applications.
Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for the synthesis of nanomaterials.[3] The physical phenomenon underlying sonochemistry is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. The sonochemical approach often results in nanoparticles with a narrow size distribution and can be performed under milder conditions than traditional synthetic methods.[3]
This application note details a specific sonochemical protocol for the preparation of Au₂S₃ nanoparticles from gold(III) acetate and sulfur.
Quantitative Data Summary
The following table summarizes key quantitative parameters and characterization data for Au₂S₃ nanoparticles synthesized via the sonochemical method as described in the referenced literature. Please note that specific outcomes may vary depending on the precise experimental conditions and equipment used.
| Parameter | Value | Reference |
| Precursors | Gold(III) acetate (Au(CH₃COO)₃), Elemental Sulfur (S) | [4] |
| Solvent | Decalin | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Atmosphere | Nitrogen | [4] |
| Average Particle Size | ~20 nm | [4] |
| Morphology | Not specified in abstract | [4] |
| Band Gap | 4.45 ± 0.09 eV | [4] |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the sonochemical synthesis of Au₂S₃ nanoparticles.
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental Sulfur (S)
-
Decalin (decahydronaphthalene), anhydrous
-
Nitrogen gas (high purity)
-
Deionized water
-
Acetone
Equipment:
-
High-intensity ultrasonic probe or bath
-
Reaction vessel (e.g., a two-necked round-bottom flask)
-
Magnetic stirrer and stir bar
-
Schlenk line or other means for establishing an inert atmosphere
-
Centrifuge and centrifuge tubes
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup:
-
In a clean, dry reaction vessel, combine gold(III) acetate and elemental sulfur. Note: The exact molar ratio and concentrations should be optimized based on the desired nanoparticle characteristics. Based on the stoichiometry of Au₂S₃, a 2:3 molar ratio of gold(III) acetate to sulfur is a logical starting point.
-
Add anhydrous decalin to the reaction vessel to act as the solvent.
-
Place a magnetic stir bar in the vessel.
-
-
Inert Atmosphere:
-
Seal the reaction vessel and connect it to a Schlenk line.
-
Purge the vessel with high-purity nitrogen gas for at least 15-20 minutes to remove oxygen, which can interfere with the reaction. Maintain a positive pressure of nitrogen throughout the synthesis.
-
-
Sonication:
-
Immerse the reaction vessel in an ultrasonic bath or place the tip of an ultrasonic probe into the reaction mixture.
-
Begin sonication. The ultrasonic parameters (frequency, power, and duration) are critical for controlling the nanoparticle size and morphology and should be carefully controlled and recorded. Note: As a starting point, a frequency of 20-40 kHz and a power output of 50-100 W can be used. The reaction time may range from 30 minutes to several hours and should be optimized.
-
Maintain the reaction at room temperature. A cooling bath may be necessary to dissipate heat generated by the sonication process.
-
Continuously stir the mixture during sonication to ensure homogeneity.
-
-
Product Isolation and Purification:
-
Upon completion of the sonication, a precipitate of Au₂S₃ will have formed.
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the mixture at a high speed (e.g., 8000-10000 rpm) for 15-20 minutes to pellet the Au₂S₃ nanoparticles.
-
Carefully decant the supernatant.
-
Wash the nanoparticle pellet by resuspending it in acetone, followed by centrifugation and decantation. Repeat this washing step at least two more times to remove any unreacted precursors and solvent.
-
After the final wash, dry the Au₂S₃ nanoparticle powder in a vacuum desiccator or a low-temperature oven.
-
-
Characterization:
-
The synthesized Au₂S₃ nanoparticles should be characterized using appropriate techniques to determine their size, morphology, crystal structure, and purity. Recommended techniques include:
-
Transmission Electron Microscopy (TEM) for size and morphology analysis.
-
X-ray Diffraction (XRD) to confirm the crystal structure.
-
UV-Vis Spectroscopy to determine the optical properties, including the band gap.
-
Energy-Dispersive X-ray Spectroscopy (EDX) to confirm the elemental composition.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to study the thermal stability.[4]
-
-
Experimental Workflow
The following diagram illustrates the key steps in the sonochemical synthesis of Au₂S₃ nanoparticles.
Caption: Workflow for the sonochemical synthesis of Au₂S₃ nanoparticles.
Applications in Research and Drug Development
Gold sulfide nanoparticles, including those synthesized via sonochemical methods, hold considerable promise for a range of biomedical applications:
-
Photothermal Therapy (PTT): Gold-based nanoparticles can absorb near-infrared (NIR) light, which can penetrate biological tissues, and convert it into heat. This property can be exploited to induce localized hyperthermia in tumors, leading to cancer cell death.[1]
-
Bioimaging: The unique optical properties of gold sulfide nanoparticles make them suitable as contrast agents for various imaging modalities, including photoacoustic imaging.[2] This allows for non-invasive visualization of biological structures and processes.
-
Drug Delivery: The high surface area-to-volume ratio of nanoparticles allows for the functionalization of their surfaces with targeting ligands (e.g., antibodies, peptides) and the loading of therapeutic agents. This enables the targeted delivery of drugs to specific cells or tissues, potentially increasing therapeutic efficacy while reducing systemic side effects.[1] Cisplatin-loaded gold-gold sulfide nanoparticles have been investigated for their potential in cancer therapy.[1]
-
Theranostics: By combining therapeutic and diagnostic capabilities in a single nanoparticle platform, theranostic agents offer the potential for simultaneous diagnosis, treatment, and monitoring of therapeutic response. Gold sulfide nanoparticles are being explored for such integrated applications.
Conclusion
The sonochemical method presents a viable and straightforward approach for the synthesis of Au₂S₃ nanoparticles. The protocol outlined in this document provides a foundation for researchers to produce these nanomaterials for further investigation and application development. The ability to control nanoparticle characteristics through the manipulation of sonochemical parameters, coupled with the promising biomedical applications of gold sulfide nanoparticles, makes this an exciting area for future research and development in the fields of materials science, medicine, and drug delivery.
References
- 1. Antibody-conjugated gold-gold sulfide nanoparticles as multifunctional agents for imaging and therapy of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portfolio of colloidally stable gold–gold sulfide nanoparticles and their use in broad-band photoacoustic imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Inorganic Nanomaterials Synthesis Using Sonochemistry: A Comprehensive Review on Iron Oxide, Gold and Iron Oxide Coated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Characterization of Gold Trisulfide (Au₂S₃) Using X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of gold trisulfide (Au₂S₃) using XPS and EDX analytical techniques.
Introduction
This compound (Au₂S₃), an inorganic compound of gold and sulfur, is a material of interest in various fields due to its unique electronic and chemical properties.[1][2] Accurate characterization of its elemental composition and the chemical states of its constituent elements is crucial for its application and development. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with scanning electron microscopy (SEM), provides elemental analysis of a sample.[3][4][5] This application note outlines the protocols for using XPS and EDX to characterize this compound.
Data Presentation: Expected XPS and EDX Results
Quantitative analysis of XPS and EDX spectra is critical for confirming the stoichiometry and purity of this compound. The following tables summarize the expected binding energies from XPS and the elemental composition from EDX.
Table 1: XPS Data for this compound (Au₂S₃)
This table presents the expected binding energy ranges for the core levels of gold and sulfur in this compound. The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV.
| Element | Core Level | Expected Binding Energy (eV) | Notes |
| Gold (Au) | Au 4f₇/₂ | 85.0 - 86.0 | The binding energy for Au(III) is expected to be higher than that of metallic Au(0) (84.0 eV) and Au(I) (~84.4 - 85.0 eV).[6][7][8][9][10] |
| Au 4f₅/₂ | 88.7 - 89.7 | The spin-orbit splitting between Au 4f₇/₂ and Au 4f₅/₂ is approximately 3.7 eV.[7] | |
| Sulfur (S) | S 2p₃/₂ | 161.5 - 163.0 | This range is characteristic of metal sulfides.[11][12][13] The presence of peaks at higher binding energies (~168-169 eV) would indicate the presence of sulfates, suggesting oxidation.[11][14] |
| S 2p₁/₂ | 162.7 - 164.2 | The spin-orbit splitting for S 2p is approximately 1.2 eV with a 2:1 area ratio for the 2p₃/₂ and 2p₁/₂ peaks.[12][13] |
Table 2: EDX Data for this compound (Au₂S₃)
EDX analysis provides the elemental composition of the sample. For pure this compound, the expected atomic and weight percentages are as follows:
| Element | Atomic Symbol | Theoretical Atomic % | Theoretical Weight % |
| Gold | Au | 40 | 80.38 |
| Sulfur | S | 60 | 19.62 |
Experimental Protocols
Detailed methodologies for XPS and EDX analysis are provided below.
X-ray Photoelectron Spectroscopy (XPS) Protocol
-
Sample Preparation:
-
Ensure the this compound sample is dry and in powder form.
-
Mount the powder onto a clean, conductive sample holder using double-sided adhesive carbon tape.
-
Gently press the powder to ensure a flat, uniform surface.
-
Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
-
Instrumentation and Data Acquisition:
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Perform an initial survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f and S 2p regions.
-
Use a pass energy of 20-50 eV for high-resolution scans to achieve good energy resolution.
-
To mitigate charging effects on the insulating sample, a low-energy electron flood gun may be used.
-
-
Data Analysis:
-
Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.
-
Perform peak fitting and deconvolution of the high-resolution spectra using appropriate software (e.g., CasaXPS).
-
For the Au 4f spectrum, fit the data with two peaks for the 4f₇/₂ and 4f₅/₂ spin-orbit components.
-
For the S 2p spectrum, fit the data with a doublet for the 2p₃/₂ and 2p₁/₂ components, maintaining the appropriate spin-orbit splitting and area ratio.
-
Quantify the atomic concentrations of gold and sulfur from the peak areas using relative sensitivity factors (RSFs).
-
Energy-Dispersive X-ray Spectroscopy (EDX) Protocol
-
Sample Preparation:
-
Disperse the this compound powder onto a carbon-coated SEM stub.
-
Ensure the sample is well-distributed to avoid charging and to obtain a representative analysis.
-
If necessary, apply a thin conductive coating (e.g., carbon or gold) to prevent charging under the electron beam.
-
-
Instrumentation and Data Acquisition:
-
Place the sample in the SEM chamber.
-
Use an accelerating voltage of 15-20 kV to excite the core shell electrons of both gold and sulfur.
-
Acquire the EDX spectrum from a representative area of the sample.
-
Elemental mapping can be performed to visualize the spatial distribution of gold and sulfur.
-
-
Data Analysis:
-
Identify the characteristic X-ray peaks for gold (e.g., Au Lα, Au Mα) and sulfur (e.g., S Kα).
-
Use the EDX software to perform quantitative analysis to determine the atomic and weight percentages of each element.
-
The software will apply corrections (e.g., ZAF correction) to account for atomic number, absorption, and fluorescence effects.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using XPS and EDX.
Caption: Workflow for Au₂S₃ characterization.
Conclusion
The combined use of XPS and EDX provides a comprehensive characterization of this compound. XPS is invaluable for determining the chemical states of gold and sulfur, confirming the Au(III) and sulfide (S²⁻) species, respectively. EDX complements this by providing a bulk elemental analysis to verify the Au₂S₃ stoichiometry. Following the detailed protocols outlined in this application note will enable researchers to reliably characterize their this compound samples, ensuring material quality and advancing their research and development efforts.
References
- 1. This compound | 1303-61-3 | Benchchem [benchchem.com]
- 2. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 3. SEM X-ray microanalysis of nanoparticles present in tissue or cultured cell thin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Energy Dispersive X-ray (EDX) microanalysis: A powerful tool in biomedical research and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rockymountainlabs.com [rockymountainlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Gold | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. Sulfur | XPS Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Sulphur [xpsfitting.com]
- 13. iris.unica.it [iris.unica.it]
- 14. X-ray Photoelectron Spectroscopy Analysis of Gold Surfaces after Removal of Thiolated DNA Oligomers by Ultraviolet/Ozone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pure Phase Gold(III) Sulfide (Au2S3)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gold(III) sulfide (Au2S3), also known as auric sulfide, is an inorganic compound of gold and sulfur. It is described as a black, amorphous solid[1]. The synthesis of pure phase Au2S3 is of interest for various potential applications in catalysis, electronics, and biomedicine. This document provides detailed protocols for the synthesis of Au2S3, a summary of quantitative data, and visual workflows to aid in experimental planning.
Synthesis Protocols
Several methods have been reported for the synthesis of Au2S3. The choice of method can influence the purity and morphology of the final product. Below are detailed protocols for three distinct synthesis routes.
Protocol 1: Synthesis via Reaction of Gold(III) Sulfate with Hydrogen Sulfide
This method relies on the reaction of a trivalent gold source, gold(III) sulfate, with hydrogen sulfide gas in a strong acid medium. This procedure has been shown to produce trivalent gold sulfide[2][3].
Materials:
-
Gold electrodes (99.99% purity)
-
Concentrated sulfuric acid (H2SO4, 97%)
-
Hydrogen sulfide (H2S) gas
-
Acetone
-
Distilled water
Equipment:
-
U-tube electrolysis apparatus or a 250 ml beaker for electrolysis
-
DC power supply (5V)
-
Gas dispersion tube
-
Centrifuge
-
Standard laboratory glassware
Procedure:
Part A: Preparation of Gold(III) Sulfate (Au2(SO4)3) Solution
-
Set up the electrolysis cell. A U-tube is ideal to separate the anolyte and catholyte, but a single beaker with continuous mixing can also be used[2].
-
Use a 5x3x20 mm gold bar as the anode and a 1.5x3x10 mm gold bar as the cathode[3].
-
Fill the cell with concentrated (97%) sulfuric acid.
-
Apply a potential of 5 V, which should result in a current of approximately 100-120 mA[2][3].
-
Continue the electrolysis for 3 to 5 hours. The anolyte, containing the Au2(SO4)3, will turn a yellow-orange color[2][3].
Part B: Synthesis of Au2S3
-
Transfer the yellow-orange anolyte containing Au2(SO4)3 to a reaction vessel.
-
Bubble H2S gas through the solution using a gas dispersion tube. The reaction is as follows: Au2(SO4)3 + 3H2S → Au2S3 + 3H2SO4[2].
-
A black precipitate of Au2S3 will form[3].
-
Once the reaction is complete, stop the H2S flow.
Part C: Purification of Au2S3
-
Wash the black precipitate with 100 ml of fresh concentrated sulfuric acid to remove any unreacted Au2(SO4)3[4].
-
Separate the precipitate by centrifugation.
-
Wash the precipitate with approximately 500 ml of distilled water to dilute and remove residual acid[4].
-
Centrifuge and decant the water.
-
Finally, wash the precipitate with acetone and air-dry to obtain a brownish-black powder[4].
Characterization: The resulting Au2S3 is typically an amorphous black powder[3][4]. It is insoluble in mineral acids but soluble in sodium cyanide and concentrated sodium sulfide solutions[3].
Protocol 2: Sonochemical Synthesis from Gold(III) Acetate and Sulfur
This method utilizes ultrasound to drive the reaction between gold(III) acetate and elemental sulfur at room temperature, offering a simpler procedure than previously reported methods[5].
Materials:
-
Gold(III) acetate (Au(CH3COO)3)
-
Elemental sulfur (S)
-
Decalin (decahydronaphthalene)
-
Nitrogen gas (N2)
Equipment:
-
Ultrasonic bath or probe sonicator
-
Reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve gold(III) acetate and elemental sulfur in decalin.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the solution.
-
Apply sonication at room temperature.
-
The reaction progress can be monitored by the formation of a dark precipitate.
-
After the reaction is complete, the Au2S3 product can be isolated by centrifugation, followed by washing with a suitable solvent (e.g., decalin, ethanol) to remove unreacted precursors and byproducts.
-
Dry the final product under vacuum.
Characterization: The product should be characterized by X-ray powder diffraction (XRD) to confirm its amorphous nature, transmission electron microscopy (TEM) for morphology, and thermal analysis (TG/DSC)[5].
Protocol 3: Synthesis from Lithium Tetrachloroaurate and Hydrogen Sulfide
This method involves the reaction of a gold(III) complex, lithium tetrachloroaurate, with hydrogen sulfide in an anhydrous solvent to prevent the reduction of Au(III) to metallic gold[1].
Materials:
-
Lithium tetrachloroaurate (Li[AuCl4])
-
Hydrogen sulfide (H2S) gas
-
Anhydrous solvent (e.g., absolute ether)
-
Anhydrous alcohol
-
Carbon disulfide (CS2)
Equipment:
-
Gas dispersion tube
-
Reaction vessel
-
Apparatus for working under anhydrous conditions
-
Standard laboratory glassware
Procedure:
-
Dissolve lithium tetrachloroaurate in an anhydrous solvent such as absolute ether in a reaction vessel.
-
Bubble H2S gas through the solution. The reaction proceeds as: 2Li[AuCl4] + 3H2S → Au2S3 + 2LiCl + 6HCl[1].
-
A precipitate of Au2S3 will form.
-
After the reaction is complete, the precipitate should be washed sequentially with anhydrous alcohol, carbon disulfide, and ether to purify the Au2S3[3].
-
Dry the product under vacuum.
Caution: Water must be excluded from the reaction, as it can cause the formation of auric oxide or hydroxide and the reduction of Au(III) to metallic gold[1][3].
Data Presentation
The following table summarizes key parameters from the described synthesis protocols. Note that quantitative data such as yield and precise purity are not always reported in the literature.
| Parameter | Protocol 1: H2S and Au2(SO4)3 | Protocol 2: Sonochemical | Protocol 3: H2S and Li[AuCl4] |
| Gold Precursor | Au2(SO4)3 | Au(CH3COO)3 | Li[AuCl4] |
| Sulfur Source | H2S gas | Elemental Sulfur (S) | H2S gas |
| Solvent | Concentrated H2SO4 | Decalin | Absolute Ether |
| Reaction Temp. | Not specified, likely room temp. | Room Temperature | Not specified, likely room temp. |
| Key Equipment | Electrolysis setup, Gas bubbler | Sonicator | Anhydrous reaction setup |
| Product Color | Black / Brownish-black[3][4] | Black | Black[3] |
| Crystallinity | Amorphous[3][4] | Amorphous[5] | Amorphous[3] |
| Purity Analysis | Elemental analysis confirms Au2S3[3] | Characterized by XRD, TEM, TG/DSC[5] | Claimed to produce Au2S3[1] |
Mandatory Visualization
Below are diagrams illustrating the experimental workflows for the synthesis of Au2S3.
Caption: Workflow for Au2S3 synthesis from Au2(SO4)3 and H2S.
Caption: Workflow for the sonochemical synthesis of Au2S3.
References
Application Notes and Protocols: Synthesis of Gold(III) Sulfide Using Different Sulfur Allotropes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of gold(III) sulfide (Au₂S₃) and related gold sulfides, highlighting the critical role of the chosen sulfur allotrope in determining the final product. The methodologies are based on the work of Senftle and Wright, who demonstrated that different forms of sulfur react with a trivalent gold precursor to yield distinct gold sulfide species.
Data Presentation
The selection of the sulfur source has a definitive impact on the valence state of the gold in the final sulfide product when starting with a trivalent gold precursor. The following table summarizes the products obtained from the reaction of trivalent gold with three different sulfur allotropes, as reported by Senftle and Wright.
Table 1: Products of Gold Sulfide Synthesis with Various Sulfur Allotropes
| Sulfur Allotrope/Source | Structure | Gold Precursor | Product(s) |
| Hydrogen Sulfide (H₂S) | Molecular Gas | Au₂(SO₄)₃ in conc. H₂SO₄ | Gold(III) Sulfide (Au₂S₃)[1][2] |
| α-Sulfur | Cyclooctasulfur (S₈ rings) | Au₂(SO₄)₃ in conc. H₂SO₄ | 50/50 mixture of Au₂S and Au₂S₃[1][2] |
| Short-chain Sulfur (ω-Sulfur) | Catenapolysulfur | Au₂(SO₄)₃ in conc. H₂SO₄ | Gold(I) Sulfide (Au₂S)[1][2] |
Experimental Protocols
Detailed methodologies for the synthesis of the trivalent gold precursor and the subsequent reactions with different sulfur allotropes are provided below. These protocols are adapted from the procedures described in the referenced literature.
Protocol 1: Preparation of Trivalent Gold Precursor Solution
This protocol describes the electrolytic preparation of a trivalent gold sulfate solution in concentrated sulfuric acid, which serves as the starting material for the subsequent sulfide synthesis reactions.
Materials:
-
Concentrated sulfuric acid (97%)
-
Gold electrodes
-
U-tube electrolysis apparatus
-
DC power supply
Procedure:
-
Fill a U-tube with concentrated sulfuric acid (97%).
-
Insert gold electrodes into each arm of the U-tube.
-
Apply a direct current to the electrodes to initiate electrolysis.
-
Continue electrolysis until the anolyte (the solution in the anode compartment) develops a distinct yellow-orange color, indicating the formation of Au₂(SO₄)₃.[1]
-
The catholyte will appear milky due to the formation of finely divided colloidal sulfur from the reduction of sulfuric acid.
-
Carefully separate and collect the yellow-orange anolyte containing the trivalent gold precursor for use in the following synthesis protocols.
Protocol 2: Synthesis of Au₂S₃ using Hydrogen Sulfide
This protocol details the synthesis of gold(III) sulfide by reacting the trivalent gold precursor solution with hydrogen sulfide gas.
Materials:
-
Trivalent gold precursor solution (from Protocol 1)
-
Hydrogen sulfide (H₂S) gas source
-
Reaction vessel
-
Gas dispersion tube
Procedure:
-
Place the trivalent gold precursor solution into a suitable reaction vessel.
-
Bubble H₂S gas through the solution using a gas dispersion tube.
-
Continue bubbling H₂S through the solution to ensure complete reaction.
-
Once the reaction is complete, cease the H₂S flow and collect the black precipitate by filtration.
-
Wash the precipitate with appropriate solvents (e.g., alcohol, carbon disulfide, ether) to remove any impurities.[2]
-
Dry the final Au₂S₃ product.
Protocol 3: Synthesis using α-Sulfur (Ring Allotrope)
This protocol describes the reaction of the trivalent gold precursor with common α-sulfur, which results in a mixed-valence gold sulfide product.
Materials:
-
Trivalent gold precursor solution (from Protocol 1)
-
α-Sulfur (ordinary eight-atom ring form) powder
-
Reaction vessel with stirring capability
Procedure:
-
Add the trivalent gold precursor solution to a reaction vessel.
-
With stirring, add powdered α-sulfur to the solution.
-
Allow the reaction to proceed. The product will be a 50/50 mixture of Au₂S and Au₂S₃.[1][2]
-
Collect the resulting precipitate by filtration.
-
Wash and dry the product as described in Protocol 2.
Protocol 4: Synthesis of Au₂S using Short-Chain Sulfur (ω-Sulfur)
This protocol details the synthesis of gold(I) sulfide by reacting the trivalent gold precursor with electrolytically generated short-chain sulfur. The trivalent gold is reduced in this reaction.
Materials:
-
Trivalent gold precursor solution (from Protocol 1)
-
Catholyte containing short-chain sulfur (from Protocol 1)
-
Reaction vessel
Procedure:
-
Combine the trivalent gold precursor solution (anolyte) with the catholyte containing the electrolytically formed short-chain sulfur.
-
The trivalent gold will be reduced by the short-chain sulfur, leading to the formation of a brownish-black precipitate of Au₂S.[1][2]
-
Collect the precipitate by filtration.
-
Wash and dry the product as described in Protocol 2.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis of gold sulfides using different sulfur allotropes.
Caption: Workflow for gold sulfide synthesis.
The diagram above illustrates the central role of the electrolytically prepared trivalent gold precursor and the divergent reaction pathways determined by the choice of sulfur allotrope, leading to different gold sulfide products.
References
Application Notes and Protocols for the Deposition of Gold (III) Sulfide (Au2S3) Thin Films
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold (III) sulfide (Au2S3) is a compound of interest due to the unique properties of gold-based materials in fields ranging from catalysis to nanomedicine. However, the synthesis and deposition of Au2S3 as a stable, uniform thin film present significant challenges. Unlike more common metal sulfides, detailed and established protocols for Au2S3 thin film deposition are not widely available in scientific literature. Au2S3 is known to be a black precipitate that is insoluble in mineral acids but soluble in sodium cyanide and concentrated sodium sulfide solutions[1][2]. It is typically amorphous with no reported X-ray diffraction pattern[1][2].
This document provides a comprehensive overview of principal thin film deposition techniques that can be adapted for the synthesis of Au2S3 thin films. It includes generalized experimental workflows, analogous protocols for other metal sulfides, and a summary of typical deposition parameters to serve as a foundational guide for researchers.
Deposition Techniques: An Overview
The deposition of thin films can be broadly categorized into two main approaches: Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).[3] Additionally, solution-based methods like Chemical Bath Deposition (CBD) offer a low-cost alternative. The choice of technique significantly influences the film's properties, including its microstructure, morphology, and uniformity.[3]
Physical Vapor Deposition (PVD)
PVD encompasses a family of processes where a material is converted into its vapor phase through physical means and subsequently condensed onto a substrate to form a thin film.[4][5] These techniques are performed under vacuum conditions. Common PVD methods include thermal evaporation and sputtering.
-
Thermal Evaporation: In this method, the source material is heated in a vacuum chamber until it evaporates, and the vapor travels to the substrate, where it condenses.[6][7][8] This technique is simple and can produce high-purity films.[7][8]
-
Sputtering: Sputtering involves bombarding a target (the source material) with high-energy ions from a plasma, which ejects or "sputters" atoms from the target surface.[3][9] These atoms then deposit onto the substrate. Sputtering offers excellent film adhesion and uniformity.[7][8]
General PVD Workflow Diagram:
Chemical Vapor Deposition (CVD)
CVD involves the formation of a thin film on a heated substrate through a chemical reaction of precursor gases.[10] This technique is highly valued for its ability to produce uniform and conformal coatings, even on complex geometries.[10][11]
-
Process: Volatile precursors are introduced into a reaction chamber. When they come into contact with the heated substrate, they react or decompose, leaving a solid film on the surface.[12]
-
Variants:
-
Low-Pressure CVD (LPCVD): Operating at sub-atmospheric pressures, LPCVD provides excellent film uniformity and purity.[10]
-
Plasma-Enhanced CVD (PECVD): This method uses plasma to energize the precursor gases, allowing for deposition at lower temperatures, which is suitable for temperature-sensitive substrates.[7]
-
Atomic Layer Deposition (ALD): A subset of CVD, ALD is based on sequential, self-limiting surface reactions, enabling the deposition of films with atomic-level precision.[3][9] This would be a promising, though technically demanding, approach for Au2S3.
-
General CVD Workflow Diagram:
Solution-Based Methods (Chemical Bath Deposition - CBD)
CBD is a simple, cost-effective, and scalable technique that involves the deposition of a thin film from a chemical solution at low temperatures.[6] The process relies on the controlled precipitation of a compound onto a substrate immersed in the solution.[6]
-
Mechanism: A soluble salt of the metal cation (e.g., a gold salt) and a source for the anion (e.g., a sulfide source) are dissolved in an aqueous solution. Under controlled conditions (temperature, pH), the ions react to form the desired compound, which then nucleates and grows on the substrate surface.
General CBD Workflow Diagram:
Experimental Protocols (Analogous Systems)
Given the scarcity of data for Au2S3, the following protocols for other metal sulfides (In2S3 and Bi2S3) are provided as a starting point. Researchers would need to substitute the metal precursors with appropriate gold sources and extensively optimize all parameters.
Protocol 2.1: Chemical Bath Deposition of In2S3 (Analogous)
This protocol is adapted from studies on In2S3 deposition and can serve as a template for developing a solution-based method for Au2S3.[13]
Materials:
-
Indium chloride (InCl3) - Substitute with a soluble gold (III) salt, e.g., HAuCl4.
-
Thioacetamide (C2H5NS) - Sulfide source.
-
Deionized water.
-
Substrates (e.g., glass slides, ITO-coated glass).
-
Beakers, hot plate with magnetic stirrer, substrate holder.
Procedure:
-
Substrate Cleaning: Thoroughly clean substrates by sonicating sequentially in acetone, ethanol, and deionized water for 15 minutes each. Dry with a nitrogen stream.
-
Solution Preparation:
-
Prepare an aqueous solution of the gold (III) precursor (e.g., 0.025 M HAuCl4).
-
Prepare a separate aqueous solution of the sulfide source (e.g., 0.1 M Thioacetamide).
-
-
Deposition:
-
Mix the precursor solutions in a beaker. A complexing agent may be required to control the reaction rate.
-
Immerse the cleaned substrates vertically in the solution using a holder.
-
Heat the chemical bath to a controlled temperature (e.g., 60-80°C) while stirring gently.[13]
-
Maintain the deposition for a set duration (e.g., 30-90 minutes) to achieve the desired thickness. The solution may change color as the reaction proceeds.
-
-
Post-Deposition:
-
Remove the substrates from the bath and rinse thoroughly with deionized water to remove loosely adhered particles.
-
Dry the films in air or under a nitrogen stream.
-
Optional: Anneal the films in an inert atmosphere (e.g., N2 or Ar) at a moderate temperature (e.g., 200-300°C) to improve crystallinity and adhesion.
-
Protocol 2.2: Open-Air CVD of In2S3 (Analogous)
This protocol is based on the deposition of In2S3 using a single-source precursor, a viable strategy for materials with complex stoichiometry.[14]
Materials:
-
Single-source precursor: Indium-diethyldithiocarbamate. For Au2S3, a volatile gold-sulfur complex would be required (e.g., a gold dithiocarbamate or xanthate).
-
CVD reactor with a heated substrate stage and precursor vaporizer.
-
Carrier gas (e.g., Nitrogen, Argon).
-
Substrates (e.g., glass, silicon).
Procedure:
-
Substrate Preparation: Clean substrates as described in Protocol 2.1.
-
System Setup:
-
Place the single-source gold-sulfur precursor in the vaporizer section of the reactor and heat it to a temperature sufficient for sublimation/evaporation but below its decomposition temperature.
-
Place the substrate on the heater stage.
-
-
Deposition:
-
Heat the substrate to the desired deposition temperature (e.g., 300-450°C).
-
Flow a carrier gas (e.g., N2) through the vaporizer to transport the precursor vapor to the substrate.
-
The precursor thermally decomposes on the hot substrate surface, forming the Au2S3 film.
-
Control the deposition time to achieve the target film thickness. The growth rate is influenced by both precursor and substrate temperatures.[14]
-
-
Cooldown:
-
After deposition, turn off the vaporizer heater and the substrate heater.
-
Allow the system to cool to room temperature under a continuous flow of inert gas before removing the coated substrates.
-
Quantitative Data Summary
The following table summarizes typical deposition parameters for various metal sulfide thin films. These values serve as a general reference and would require significant optimization for Au2S3.
| Parameter | Chemical Bath Deposition (CBD) | Chemical Vapor Deposition (CVD) | Physical Vapor Deposition (PVD) |
| Substrate Temperature | 50 - 80 °C[15][16] | 300 - 550 °C[14] | Room Temp. - 300 °C |
| Deposition Pressure | Atmospheric | 10⁻³ Torr (LPCVD) - Atmospheric | 10⁻⁷ - 10⁻⁵ mbar (base pressure)[4] |
| Typical Precursors | Metal salts (e.g., chlorides, sulfates), Sulfide source (e.g., Na2S, Thioacetamide)[15][16] | Metal-organic complexes (e.g., dithiocarbamates), Metal halides + H2S[14] | High-purity metal or compound target/powder |
| Deposition Rate | 1 - 10 nm/min | 5 - 100 nm/min | 0.1 - 20 nm/min[4] |
| Resulting Film Thickness | 50 - 600 nm[13][17] | 100 - 1000 nm | 10 - 500 nm |
| Typical Film Structure | Amorphous or Polycrystalline[18] | Polycrystalline, often with preferred orientation[14] | Amorphous or Polycrystalline[18] |
Conclusion and Outlook
The deposition of Au2S3 thin films is a challenging yet promising area of materials research. While direct, established protocols are lacking, the fundamental techniques of PVD, CVD, and CBD offer viable pathways for exploration. Success in this endeavor will likely hinge on the development or identification of suitable, stable gold precursors, particularly for CVD and solution-based methods. The analogous protocols and general parameters provided herein should serve as a valuable starting point for researchers aiming to synthesize and characterize these novel thin films for various applications. Careful control over deposition conditions will be critical to achieving uniform films with desired properties.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. oaijse.com [oaijse.com]
- 4. researchgate.net [researchgate.net]
- 5. static.ifp.tuwien.ac.at [static.ifp.tuwien.ac.at]
- 6. openaccesspub.org [openaccesspub.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chalcogen.ro [chalcogen.ro]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Application Notes and Protocols: Gold Trisulfide as a Precursor for Other Gold Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of gold(III) sulfide (Au₂S₃), also known as auric sulfide, as a versatile precursor for the synthesis of various other gold compounds, including gold(I) sulfide, gold nanoparticles, and potentially, gold-based therapeutic agents. Detailed experimental protocols and characterization data are presented to facilitate the application of these methods in a research and development setting.
Introduction
Gold(III) sulfide is a black, amorphous solid that serves as a valuable starting material in gold chemistry.[1][2] Its utility as a precursor stems from its reactivity, which allows for its conversion into other gold compounds with different oxidation states and structural properties. The ability to synthesize gold compounds from a sulfide precursor is particularly relevant in fields such as materials science, catalysis, and nanomedicine, where the unique properties of gold nanoparticles and complexes are exploited.[1][3]
This document outlines synthetic routes starting from gold trisulfide to obtain gold(I) sulfide and gold nanoparticles. It also touches upon the potential for leveraging Au₂S₃ in the development of gold-based drugs.
Synthesis of Gold(I) Sulfide from Gold(III) Precursors
The selective synthesis of gold(I) sulfide (Au₂S) or gold(III) sulfide (Au₂S₃) can be achieved by carefully selecting the sulfur source when reacting with a trivalent gold precursor.[4][5] This principle can be adapted to utilize this compound as a starting material for the synthesis of gold(I) sulfide, although direct conversion protocols are not extensively detailed in the literature. The foundational work by Senftle and Wright demonstrated that the allotropic form of sulfur dictates the final gold sulfide product.[4][6]
Key Synthetic Principles
The synthesis of different gold sulfides from a gold(III) source is governed by the nature of the sulfur reagent employed. This suggests that a similar controlled reduction of gold(III) sulfide to gold(I) sulfide could be achievable.
| Sulfur Source | Product(s) from Au(III) Precursor | Reference |
| Hydrogen Sulfide (H₂S) | Gold(III) Sulfide (Au₂S₃) | [4] |
| Short-Chain Sulfur (ω-sulfur) | Gold(I) Sulfide (Au₂S) | [4] |
| α-Sulfur (ring structure) | Mixture of Au₂S and Au₂S₃ | [4] |
Experimental Protocol: Synthesis of Gold(I) Sulfide
Protocol: Thermal Decomposition of this compound (Hypothetical)
-
Preparation: Place a known quantity of finely ground this compound (Au₂S₃) in a quartz boat.
-
Apparatus Setup: Position the quartz boat in a tube furnace equipped with a controlled atmosphere inlet and an outlet connected to a trapping system for any evolved sulfur gases.
-
Inert Atmosphere: Purge the furnace tube with an inert gas (e.g., argon or nitrogen) to remove any oxygen.
-
Heating Ramp: Heat the furnace to a temperature range of 200-500°C. The precise temperature would need to be optimized to favor the formation of Au₂S over complete decomposition to metallic gold.[8]
-
Reaction Time: Maintain the temperature for a specified duration, which would require experimental determination.
-
Cooling: Allow the furnace to cool to room temperature under the inert atmosphere.
-
Product Characterization: Carefully collect the product from the quartz boat and characterize it using techniques such as X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to confirm the formation of Au₂S and to determine the presence of any residual Au₂S₃ or metallic gold.
This compound as a Precursor for Gold Nanoparticles
Gold nanoparticles (AuNPs) exhibit unique size- and shape-dependent optical and electronic properties, making them highly valuable in various applications, including drug delivery, biomedical imaging, and catalysis.[9][10] While the most common methods for AuNP synthesis involve the reduction of gold salts like chloroauric acid (HAuCl₄),[11][12] the use of gold sulfide as a precursor or template offers an alternative synthetic route. Gold-gold sulfide (GGS) nanoparticles, which can be synthesized from gold and sulfur precursors, are of particular interest for their strong near-infrared (NIR) absorption.[3]
Experimental Workflow for Gold Nanoparticle Synthesis
The synthesis of gold nanoparticles from a this compound precursor would likely involve the reduction of the gold ions in a controlled manner to promote the nucleation and growth of nanoparticles.
Caption: General workflow for the synthesis and characterization of gold nanoparticles using this compound as a precursor.
Experimental Protocol: Synthesis of Gold Nanoparticles from a Gold Precursor (Adapted for Au₂S₃)
This protocol is a generalized adaptation of common nanoparticle synthesis methods, modified for a this compound precursor.[11][13]
-
Dispersion of Au₂S₃: Disperse a specific amount of finely powdered Au₂S₃ in a suitable solvent (e.g., deionized water or an organic solvent) with the aid of sonication to form a stable suspension.
-
Addition of Stabilizing Agent: To prevent aggregation of the nanoparticles once formed, add a stabilizing agent to the suspension. Common stabilizers include trisodium citrate or polyvinylpyrrolidone (PVP).[12][14]
-
Heating: Gently heat the suspension to a temperature between 60-90°C with vigorous stirring.
-
Introduction of Reducing Agent: While maintaining the temperature and stirring, rapidly inject a solution of a reducing agent, such as sodium borohydride (NaBH₄), into the suspension. The concentration of the reducing agent will influence the size of the resulting nanoparticles.[11]
-
Color Change: A color change from the black of the Au₂S₃ suspension to a ruby red or purple is indicative of the formation of gold nanoparticles.[11]
-
Reaction Completion: Continue stirring the solution at the elevated temperature for an additional 15-30 minutes to ensure the reaction goes to completion.
-
Cooling and Storage: Allow the solution to cool to room temperature. The synthesized gold nanoparticle solution should be stored at 4°C.
Characterization of Synthesized Gold Nanoparticles
| Characterization Technique | Parameter Measured | Typical Results for AuNPs |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | ~520 nm for spherical nanoparticles[11] |
| Transmission Electron Microscopy (TEM) | Size, Shape, and Morphology | Spherical or other morphologies depending on synthesis conditions[15] |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter and Size Distribution | Provides an average particle size and polydispersity index[15] |
| X-ray Diffraction (XRD) | Crystalline Structure | Confirms the face-centered cubic (fcc) lattice of gold[11] |
This compound in the Context of Drug Development
Gold compounds have a long history in medicine, with gold(I) complexes like auranofin being used to treat rheumatoid arthritis.[16][17] More recently, there has been a resurgence of interest in gold-based compounds as potential anticancer agents.[18][19] Gold(III) complexes, in particular, have been investigated for their antitumor properties.[20]
While direct synthesis of therapeutic gold complexes from this compound is not a well-documented area, the potential exists to use Au₂S₃ as a starting material for the synthesis of novel gold(I) and gold(III) complexes with biological activity. The reactivity of the gold-sulfur bond could be exploited in ligand exchange reactions to introduce organic moieties that confer therapeutic properties.
Conceptual Pathway for Drug Development
The development of gold-based drugs from a this compound precursor would involve a multi-step process, from the synthesis of a gold complex to preclinical evaluation.
Caption: A conceptual workflow illustrating the potential use of this compound as a starting material for the development of new gold-based therapeutic agents.
Conclusion
This compound is a promising, yet underexplored, precursor for the synthesis of a variety of gold compounds. The established principles of gold sulfide chemistry suggest that Au₂S₃ can be a viable starting material for the controlled synthesis of gold(I) sulfide and gold nanoparticles. The protocols and workflows presented in these application notes provide a foundation for researchers to explore these synthetic pathways. Further research is warranted to develop detailed and optimized protocols for these conversions and to investigate the potential of this compound as a precursor in the synthesis of novel gold-based therapeutic agents. The versatility of gold-sulfur chemistry opens up exciting possibilities for the development of new materials and medicines.
References
- 1. This compound | 1303-61-3 | Benchchem [benchchem.com]
- 2. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. inorganic chemistry - Thermal oxidation of gold(I) sulfide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Antibacterial and catalytic activity of biogenic gold nanoparticles synthesised by Trichoderma harzianum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic activity of unsupported gold nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. education.mrsec.wisc.edu [education.mrsec.wisc.edu]
- 13. A biocompatible synthesis of gold nanoparticles by Tris(hydroxymethyl)aminomethane - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chemical biology of anticancer gold(iii) and gold(i) complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. Gold compounds as anticancer agents: chemistry, cellular pharmacology, and preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent development of gold(i) and gold(iii) complexes as therapeutic agents for cancer diseases - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Gold(III) Complexes for Antitumor Applications: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Gold(III) Sulfide (Au2S3) in Non-Aqueous Media
Introduction
Gold(III) sulfide (Au2S3) is a fascinating material with potential applications in various fields, including catalysis, electronics, and biomedicine. Its synthesis, particularly in non-aqueous media, offers advantages in controlling particle size, morphology, and purity by avoiding the formation of gold hydroxides or oxides that can occur in aqueous solutions.[1] This document provides detailed protocols and application notes for the synthesis of Au2S3 in non-aqueous environments, targeting researchers, scientists, and professionals in drug development.
Applications
While research on pure Au2S3 nanoparticles is ongoing, related gold sulfide and gold-gold sulfide (GGS) nanoparticles have shown significant promise in biomedical applications. These applications, which could potentially be extended to Au2S3, include:
-
Photothermal Therapy: Gold-based nanoparticles can absorb near-infrared (NIR) light and convert it into heat, enabling the targeted thermal ablation of cancer cells.[2]
-
Biomedical Imaging: The strong optical absorption of these nanoparticles makes them excellent contrast agents for photoacoustic imaging, allowing for high-resolution visualization of tissues.[3]
-
Drug Delivery: The nanoparticle surface can be functionalized to carry and deliver therapeutic agents to specific sites within the body.[4]
Experimental Protocols
This section details various methods for the synthesis of Au2S3 in non-aqueous or low-water environments.
Protocol 1: Sonochemical Synthesis
This method utilizes ultrasound to drive the reaction between a gold precursor and a sulfur source at room temperature.[5]
Materials:
-
Gold(III) acetate (Au(CH3COO)3)
-
Elemental sulfur (S)
-
Decalin (decahydronaphthalene)
-
Nitrogen gas (N2)
Equipment:
-
High-intensity ultrasonic probe
-
Reaction vessel
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve gold(III) acetate in decalin.
-
Add elemental sulfur to the solution.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Immerse the ultrasonic probe into the solution and sonicate at room temperature. The sonication provides the energy for the reaction to proceed.[5]
-
Continue sonication for a sufficient time to ensure complete reaction. The product, Au2S3, will precipitate out of the solution.
-
Separate the precipitate by centrifugation or filtration.
-
Wash the product with a suitable solvent (e.g., acetone) to remove any unreacted precursors or byproducts.
-
Dry the final Au2S3 product under vacuum.
Characterization:
The resulting Au2S3 powder can be characterized by X-ray powder diffraction (XRD), transmission electron microscopy (TEM) for morphology and size analysis, and thermal analysis (TG and DSC).[5]
Protocol 2: Reaction of a Gold Salt with Hydrogen Sulfide (H2S)
This protocol involves the reaction of a trivalent gold compound with hydrogen sulfide gas in a non-aqueous solvent.[1][6]
Materials:
-
Gold(III) sulfate (Au2(SO4)3) solution in concentrated sulfuric acid (H2SO4) or Lithium tetrachloroaurate (LiAuCl4) or Chloroauric acid (HAuCl4) in absolute ether.[1][6]
-
Hydrogen sulfide (H2S) gas
-
Anhydrous alcohol (e.g., ethanol)
-
Carbon disulfide (CS2)
-
Anhydrous ether
Equipment:
-
Gas dispersion tube (bubbler)
-
Reaction flask
-
Apparatus for handling toxic gases (fume hood)
Procedure:
-
Prepare a solution of the trivalent gold precursor in the chosen non-aqueous solvent (e.g., Au2(SO4)3 in concentrated H2SO4 or HAuCl4 in absolute ether).[1][6]
-
Bubble hydrogen sulfide gas through the solution. A black precipitate of Au2S3 will form.[1]
-
Continue the gas flow until the precipitation is complete.
-
Stop the H2S flow and purge the system with an inert gas (e.g., nitrogen) to remove any residual H2S.
-
Isolate the precipitate by filtration or centrifugation.
-
Wash the precipitate sequentially with anhydrous alcohol, carbon disulfide, and anhydrous ether to purify the Au2S3.[1]
-
Dry the product under vacuum.
Safety Note: Hydrogen sulfide is a highly toxic gas. This procedure must be performed in a well-ventilated fume hood.
Protocol 3: Synthesis Using Different Sulfur Allotropes
This method demonstrates how the allotropic form of sulfur can influence the final product when reacted with a trivalent gold solution. To obtain Au2S3, H2S gas is used.[1][6]
Materials:
-
Gold(III) sulfate (Au2(SO4)3) solution in concentrated sulfuric acid (97%)
-
Hydrogen sulfide (H2S) gas
-
Acetone
Equipment:
-
U-tube electrolysis cell with gold electrodes (for preparation of Au2(SO4)3 solution)
-
Gas dispersion tube
-
Reaction vessel
Procedure:
-
Preparation of Au2(SO4)3 solution: Electrolyze concentrated sulfuric acid (97%) in a U-tube with gold electrodes. The trivalent gold solution, Au2(SO4)3, will form at the anode.[1]
-
Transfer the Au2(SO4)3 solution to a reaction vessel.
-
Bubble H2S gas through the solution. A black precipitate will form.[1]
-
After the reaction is complete, wash the precipitate with fresh concentrated sulfuric acid to remove any unreacted Au2(SO4)3.[1]
-
Further wash the precipitate with distilled water to remove the acid, followed by a final wash with acetone.[1]
-
Dry the resulting brownish-black powder. The product is amorphous Au2S3.[1]
Data Presentation
The following table summarizes the quantitative data from the synthesis of gold sulfides using different sulfur sources as described by Senftle and Wright.[6]
| Sulfur Source | Product | Theoretical Gold % | Measured Gold % | Theoretical Sulfur % | Measured Sulfur % |
| H2S gas | Au2S3 | 80.41 | 80.81 ± 1.7 | 19.59 | 19.8 |
| Ring Sulfur (α-sulfur) | 50/50 mixture of Au2S and Au2S3 | 86.02 | 85.46 ± 1.59 | 13.97 | 13.58 ± 0.22 |
| Short Chain Sulfur | Au2S | 92.49 | 90.16 ± 1.67 | 7.51 | 8.10 ± 0.22 |
Visualizations
Experimental Workflow for Au2S3 Synthesis
The following diagram illustrates a generalized workflow for the non-aqueous synthesis of Au2S3.
Caption: A generalized workflow for the synthesis of Au2S3 in a non-aqueous medium.
Logical Relationship of Synthesis Methods
The diagram below illustrates the relationship between different precursors and methods for synthesizing Au2S3.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Portfolio of colloidally stable gold–gold sulfide nanoparticles and their use in broad-band photoacoustic imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Unveiling the Structure of Amorphous Au2S3: Advanced Analytical Techniques and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical techniques employed in the characterization of amorphous gold(III) sulfide (Au2S3). Understanding the atomic-level structure and properties of this material is crucial for its application in various fields, including catalysis and biomedicine.
Structural Characterization
The amorphous nature of Au2S3, lacking long-range crystalline order, necessitates the use of specialized techniques to probe its short- and medium-range atomic arrangement.
Pair Distribution Function (PDF) Analysis
Pair Distribution Function (PDF) analysis is a powerful technique for studying the local structure of amorphous materials. It provides a histogram of interatomic distances, revealing information about bond lengths and coordination numbers.[1] PDF can be performed using X-ray, neutron, or electron diffraction data.[2]
Application Note: PDF analysis of amorphous Au2S3 allows for the determination of Au-S and Au-Au bond distances, providing insights into the local coordination environment of gold and sulfur atoms. This is critical for understanding the material's chemical reactivity and stability.
Experimental Protocol: X-ray PDF (X-PDF)
-
Sample Preparation:
-
The amorphous Au2S3 powder is finely ground to ensure homogeneity.
-
The powder is loaded into a capillary tube (e.g., Kapton or glass) of a known diameter.
-
The capillary is sealed to prevent interaction with the atmosphere.
-
-
Data Acquisition:
-
High-energy X-ray diffraction data are collected at a synchrotron source to achieve high momentum transfer (Q) values, which are essential for high real-space resolution.
-
Data are typically collected over a wide 2θ range.
-
An empty capillary measurement is also performed for background subtraction.
-
-
Data Processing:
-
The raw 2D diffraction data are integrated into a 1D intensity versus 2θ plot.
-
Corrections for background scattering, polarization, absorption, and Compton scattering are applied.
-
The corrected data are normalized to obtain the total scattering structure function, S(Q).
-
The reduced pair distribution function, G(r), is obtained by a Fourier transform of the S(Q) data.[3]
-
-
Data Analysis:
-
The experimental G(r) is compared with theoretical models of the Au2S3 structure.
-
Structural parameters such as bond lengths, coordination numbers, and atomic displacement parameters are refined by fitting the model to the experimental data.
-
Caption: A combined workflow for the characterization of amorphous Au2S3.
Transmission Electron Microscopy (TEM)
TEM is a powerful microscopy technique for visualizing the morphology and structure of materials at the nanoscale.
[4]Application Note: For amorphous Au2S3, TEM is used to confirm the absence of long-range order (crystallinity) and to characterize the particle size and morphology. High-resolution TEM (HRTEM) can provide insights into the short-range order. S[5]elected Area Electron Diffraction (SAED) will show diffuse rings characteristic of an amorphous material.
Experimental Protocol: TEM Analysis
-
Sample Preparation:
-
A small amount of amorphous Au2S3 powder is dispersed in a suitable solvent (e.g., ethanol) using sonication.
-
A drop of the dispersion is placed onto a TEM grid (e.g., carbon-coated copper grid).
-
The solvent is allowed to evaporate completely.
-
-
Data Acquisition:
-
The TEM grid is loaded into the microscope.
-
Bright-field images are acquired at different magnifications to observe the overall morphology.
-
HRTEM images are taken to investigate the atomic-level structure.
-
SAED patterns are collected from representative areas of the sample.
-
-
Data Analysis:
-
The HRTEM images are analyzed for the presence of any lattice fringes, which would indicate crystallinity. The absence of such fringes confirms the amorphous nature. [6] * The SAED patterns are examined for the presence of sharp diffraction spots (indicative of single crystals) or sharp rings (indicative of polycrystalline material). Diffuse, broad rings confirm the amorphous state.
-
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that probes the vibrational modes of molecules and materials.
Application Note: Raman spectroscopy can be used to identify the characteristic vibrational modes of Au-S bonds in amorphous Au2S3, providing information about the local bonding environment. For gold(I) sulfide nanocrystals, intrinsic Raman modes have been identified at 265 cm⁻¹ and 329 cm⁻¹.
[7]***
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation:
-
A small amount of the amorphous Au2S3 powder is placed on a microscope slide.
-
-
Data Acquisition:
-
The sample is placed under the objective of a Raman microscope.
-
A laser of a specific wavelength (e.g., 532 nm or 785 nm) is focused on the sample.
-
The scattered light is collected and analyzed by a spectrometer.
-
The laser power and acquisition time are optimized to obtain a good signal-to-noise ratio without causing sample damage.
-
-
Data Analysis:
-
The positions and relative intensities of the Raman peaks are determined.
-
These are compared with theoretical calculations or data from related crystalline gold sulfide compounds to assign the vibrational modes.
-
Thermal Analysis
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
Application Note: For amorphous Au2S3, DSC can be used to determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm), if applicable. These thermal properties are crucial for understanding the material's stability and processing parameters.
Experimental Protocol: DSC Analysis
-
Sample Preparation:
-
A few milligrams of the amorphous Au2S3 powder are accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed. An empty sealed pan is used as a reference.
-
-
Data Acquisition:
-
The sample and reference pans are placed in the DSC cell.
-
The temperature is ramped at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The heat flow to the sample is measured as a function of temperature.
-
-
Data Analysis:
-
The DSC thermogram is analyzed to identify thermal events.
-
The glass transition is observed as a step-like change in the heat flow.
-
Crystallization appears as an exothermic peak, and melting as an endothermic peak.
-
Quantitative Data Summary
| Analytical Technique | Parameter | Typical Values for Amorphous/Nanocrystalline Gold Sulfides | Reference(s) |
| XAS (EXAFS) | Au-S bond distance | 2.31 - 2.325 Å | |
| XPS | Au 4f7/2 Binding Energy (Au(III)) | ~86.0 eV | |
| S 2p3/2 Binding Energy (Sulfide) | 162.6 eV | ||
| Raman Spectroscopy | Vibrational Modes | 265 cm⁻¹, 329 cm⁻¹ | |
| Optical Absorption | Optical Band Gap | 1.8 ± 0.2 eV |
Logical Relationship of Characterization Techniques
References
- 1. epj-conferences.org [epj-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.aps.org [journals.aps.org]
- 4. Transmission electron microscopy studies of amorphous and magnetic materials [escholarship.org]
- 5. TEM analysis of short range ordering in amorphous materials [globalsino.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Gold Trisulfide in Electronics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gold trisulfide (Au₂S₃) is an inorganic compound that has garnered interest for its potential applications in electronics and materials science.[1] As a metal chalcogenide, its study offers fundamental insights into the nature of gold-sulfur bonds, which are pivotal in various advanced materials.[1] While research into the electronic applications of this compound is still in a nascent stage, its potential semiconductor properties suggest possibilities for its use in electronic and optoelectronic devices.[1] This document provides an overview of the known properties of this compound, detailed protocols for its synthesis, and a discussion of its potential applications in the field of electronics. It is important to note that this compound is typically described as an amorphous black solid, which has made its definitive structural and electronic characterization challenging.[1][2]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is compiled from various sources and provides a foundational understanding of the material.
Table 1: Physical and Chemical Properties of Gold(III) Sulfide (Au₂S₃)
| Property | Value | Reference |
| Chemical Formula | Au₂S₃ | [1][2] |
| Molecular Weight | 490.1 g/mol | [1][3] |
| Appearance | Black powder/solid | [1][2][3] |
| Density | 8.75 g/cm³ | [1][2] |
| Oxidation State of Gold | +3 | [1] |
| CAS Number | 1303-61-3 | [1][3] |
| Solubility | Insoluble in water and mineral acids. Soluble in concentrated sodium sulfide solutions and sodium cyanide. | [1][2][4][5] |
Experimental Protocols: Synthesis of this compound
Several methods for the synthesis of this compound have been reported. The following protocols detail two common approaches: synthesis from a trivalent gold solution using hydrogen sulfide and a sonochemical method.
Synthesis of this compound using Hydrogen Sulfide
This method relies on the reaction of a trivalent gold solution with hydrogen sulfide gas to precipitate this compound.[4]
Materials:
-
Trivalent gold solution (e.g., Au₂(SO₄)₃ in concentrated sulfuric acid or Li[AuCl₄])[2][4]
-
Hydrogen sulfide (H₂S) gas[4]
-
Distilled water[5]
-
Acetone[5]
-
Centrifuge and centrifuge tubes
-
Gas bubbling apparatus
Protocol:
-
Prepare a solution of trivalent gold. One method involves the electrolysis of concentrated sulfuric acid (97%) in a U-tube with gold electrodes to form Au₂(SO₄)₃.[4][5]
-
Bubble hydrogen sulfide (H₂S) gas through the trivalent gold solution.[4]
-
A black precipitate of this compound (Au₂S₃) will form.[4][5]
-
Remove the electrolyte and the precipitate from the reaction vessel.
-
Centrifuge the mixture to separate the precipitate from the supernatant acid.
-
Decant the supernatant acid.
-
Wash the black precipitate with 100 ml of fresh concentrated sulfuric acid to remove any unreacted Au₂(SO₄)₃.[5]
-
Wash the precipitate with approximately 500 ml of distilled water to dilute any residual acid.[5]
-
Centrifuge the mixture and decant the water.
-
Finally, wash the precipitate with acetone and allow it to air-dry. The resulting product is a brownish-black powder.[5]
Diagram of Experimental Workflow:
References
Application Notes and Protocols: The Role of Gold Trisulfide and Other Gold Sulfides in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the role of gold sulfides, with a specific focus on gold trisulfide (Au₂S₃) and the more commonly researched gold(I) sulfide (Au₂S), in the synthesis of nanoparticles. It includes comprehensive application notes, detailed experimental protocols, and quantitative data for researchers in materials science, drug delivery, and bio-imaging.
Introduction to Gold Sulfide Nanoparticles
Gold sulfide nanoparticles are of significant interest due to their unique optical and electronic properties, which make them suitable for a range of biomedical applications, including photothermal therapy, bio-imaging, and as drug delivery vehicles.[1][2] While the term "this compound" (Au₂S₃) is specifically requested, it is important to note that the majority of recent research has focused on the synthesis and application of gold(I) sulfide (Au₂S) nanoparticles. Au₂S₃ is described as a black, amorphous solid, and its synthesis is less commonly reported in the context of nanoparticle formation for biomedical applications.[3][4] This document will cover the synthesis of both, providing clarity on their distinct characteristics and applications.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the synthesis and characterization of gold sulfide nanoparticles.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Gold Precursor | Sulfur Source | Synthesis Method | Average Nanoparticle Diameter (nm) | Optical Band Gap (eV) | Reference |
| Sodium gold sulfite (Na₃Au(SO₃)₂) | Sodium sulfide (Na₂S·9H₂O) | Colloidal Precipitation | ~4 | 1.8 ± 0.2 | [5][6] |
| Gold(III) acetate (Au(CH₃COO)₃) | Elemental Sulfur (S) | Sonochemical | Not Specified | Not Specified | [7] |
| Chloroauric acid (HAuCl₄) & Sodium sulfite (Na₂SO₃) | - | Fungal-mediated (Humicola sp.) | 20-30 | Not Specified | [8] |
Table 2: Application-Specific Data of Gold-Gold Sulfide (GGS) Nanoparticles
| Application | Nanoparticle Size (nm) | Absorption Peaks (nm) | Key Findings | Reference |
| Photothermal Therapy | ~35-55 | 530-540 and 800-900 | Higher absorption (98%) compared to gold/silica nanoshells. Successful in vitro and in vivo tumor ablation. | [1][2] |
| Photoacoustic Imaging | <10 and >30 | 530-540 and 800-900 | Outperformed spherical gold nanoparticles and comparable to gold nanorods. | [9] |
Experimental Protocols
Protocol 1: Synthesis of Gold(I) Sulfide (Au₂S) Nanoparticles via Colloidal Precipitation
This protocol is adapted from the method reported by Morris et al. for the synthesis of colloidal Au₂S nanoparticles.[5][6]
Materials:
-
Sodium gold sulfite (Na₃Au(SO₃)₂) solution (2 mM)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) solution (1 mM)
-
Deionized water
-
Magnetic stirrer
-
pH meter
Procedure:
-
In a clean glass beaker, add 10 mL of 2 mM sodium gold sulfite solution.
-
While stirring vigorously, rapidly add 12 mL of 1 mM sodium sulfide solution.
-
A rapid color change should be observed, indicating the nucleation of Au₂S nanoparticles.
-
Monitor the pH of the solution. An initial drop from approximately 10.3 to 8.8 is expected immediately after mixing.[5][6]
-
Continue stirring the solution at room temperature. The growth of the nanoparticles is a slow process.
-
The formation and stability of the nanoparticles are sensitive to the ratio of gold to sulfur. An excess of sodium sulfide is required to exclusively form Au₂S nanoparticles and prevent the formation of colloidal gold.[6]
-
The resulting nanoparticles can be characterized using Transmission Electron Microscopy (TEM) for size and morphology, and UV-Vis spectroscopy for optical properties.
Protocol 2: Sonochemical Synthesis of this compound (Au₂S₃)
This protocol is based on the sonochemical method reported by Kristl and Drofenik for the synthesis of Au₂S₃.[7]
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental sulfur (S)
-
Decalin (decalahydronaphthalene)
-
Ultrasonic probe/bath
-
Nitrogen gas supply
-
Centrifuge
Procedure:
-
In a reaction vessel, dissolve gold(III) acetate in decalin.
-
Add elemental sulfur to the solution.
-
Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Immerse the ultrasonic probe into the solution or place the vessel in a sonicator bath.
-
Apply ultrasound at room temperature. The reaction is induced by the localized high temperatures and pressures created by acoustic cavitation.
-
The formation of a black precipitate indicates the synthesis of Au₂S₃.[7]
-
After the reaction is complete, the product can be separated by centrifugation, followed by washing with a suitable solvent (e.g., ethanol) to remove any unreacted precursors or solvent.
-
The final product can be characterized by X-ray powder diffraction (XRD) to confirm the amorphous nature of Au₂S₃.
Visualizations: Workflows and Mechanisms
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of gold sulfide nanoparticles.
Application in Photothermal Therapy
This diagram outlines the mechanism of gold-gold sulfide (GGS) nanoparticles in photothermal cancer therapy.
Role in Drug Delivery
The following diagram illustrates a generalized pathway for drug delivery using functionalized gold sulfide nanoparticles.
References
- 1. Near-infrared-resonant gold/gold sulfide nanoparticles as a photothermal cancer therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 4. This compound | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Portfolio of colloidally stable gold–gold sulfide nanoparticles and their use in broad-band photoacoustic imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Precipitation of Gold(III) Sulfide (Au₂S₃) via Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold(III) sulfide (Au₂S₃), an amorphous black solid, is a lesser-studied gold compound with potential applications in various fields, including materials science and catalysis. Its synthesis is primarily achieved through the precipitation of a trivalent gold salt solution with hydrogen sulfide (H₂S). This document provides a detailed experimental protocol for the synthesis of Au₂S₃, compiled from established methods. The procedure requires stringent safety measures due to the high toxicity of hydrogen sulfide gas and the corrosive nature of the reagents involved.
Experimental Protocols
Materials and Equipment
| Reagents | Equipment |
| Gold(III) Sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid | Three-neck round-bottom flask |
| Hydrogen Sulfide (H₂S) gas cylinder with a regulator | Gas dispersion tube (fritted glass bubbler) |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Deionized Water | Centrifuge and centrifuge tubes |
| Acetone | Fume hood |
| Nitrogen or Argon gas (for inert atmosphere) | Schlenk line (optional, for air-sensitive techniques) |
| Gas scrubber (containing, for example, a solution of sodium hypochlorite or sodium hydroxide) |
Experimental Workflow
Caption: Experimental workflow for the synthesis of Au₂S₃.
Detailed Methodology
Safety Precaution: Hydrogen sulfide is an extremely toxic and flammable gas. All operations must be performed in a well-ventilated fume hood. A calibrated H₂S gas detector should be in use. Ensure a gas scrubber is connected to the outlet of the reaction vessel to neutralize excess H₂S. Always work with a partner and be familiar with emergency procedures. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
Preparation of the Gold(III) Sulfate Solution: The synthesis of a pure Au₂(SO₄)₃ solution in concentrated sulfuric acid can be achieved by the electrolysis of concentrated sulfuric acid using gold electrodes.[1][2] This step is crucial as aqueous solutions of gold(III) salts are prone to hydrolysis, which can contaminate the final product with gold oxides or hydroxides.[3]
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet connected to the H₂S cylinder via a gas dispersion tube, and a gas outlet connected to a scrubber.
-
Place the flask on a magnetic stirrer within the fume hood.
-
Transfer the prepared Au₂(SO₄)₃ solution in concentrated H₂SO₄ to the reaction flask.
-
-
Precipitation:
-
Begin vigorous stirring of the gold solution.
-
Purge the system with an inert gas, such as nitrogen or argon, for 10-15 minutes to remove air.
-
Slowly bubble H₂S gas through the solution. A black precipitate of Au₂S₃ will form immediately.[1]
-
Continue bubbling H₂S for a sufficient period to ensure complete precipitation. The exact duration will depend on the concentration of the gold solution and the flow rate of H₂S.
-
-
Isolation and Purification of the Precipitate:
-
Once the reaction is complete, stop the H₂S flow and purge the system with an inert gas to remove any residual H₂S.
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the mixture to pellet the black Au₂S₃ precipitate.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate with fresh concentrated sulfuric acid (e.g., 100 ml) to remove any unreacted Au₂(SO₄)₃.[1] Centrifuge and decant the supernatant.
-
Wash the precipitate thoroughly with deionized water (e.g., 500 ml) to remove the acid.[1] Repeat this step until the washings are neutral.
-
Finally, wash the precipitate with acetone to remove water.[1]
-
Dry the resulting black powder under vacuum to obtain amorphous Au₂S₃.
-
Reaction Pathway
The precipitation of gold(III) sulfide from a gold(III) source with hydrogen sulfide can be represented by the following chemical equation:
2 Au³⁺ + 3 H₂S → Au₂S₃(s) + 6 H⁺
Caption: Reaction pathway for the formation of Au₂S₃.
Data Presentation
Properties of Gold(III) Sulfide
| Property | Value | Reference |
| Chemical Formula | Au₂S₃ | [4] |
| Molar Mass | 490.11 g/mol | [4] |
| Appearance | Black, amorphous powder | [1][4] |
| Density | 8.750 g/cm³ | [4] |
| Crystal Structure | Amorphous | [1] |
Solubility Data
| Solvent | Solubility | Reference |
| Water | Insoluble | [1] |
| Mineral Acids (except nitric acid) | Insoluble | [1] |
| Nitric Acid | Reacts vigorously | [1][5] |
| Aqua Regia | Soluble | [3] |
| Sodium Cyanide Solution | Soluble | [1][3] |
| Concentrated Sodium Sulfide Solution | Soluble | [1][3] |
| Acetone | Insoluble (used for washing) | [1] |
Gravimetric Analysis of Precipitated Au₂S₃
The elemental composition of the precipitate formed by bubbling H₂S through a solution of Au₂(SO₄)₃ in concentrated sulfuric acid has been determined to correspond to Au₂S₃.[6]
| Element | Theoretical % |
| Gold (Au) | 80.41% |
| Sulfur (S) | 19.59% |
Note: Experimental values from the literature closely match these theoretical percentages, confirming the formation of Au₂S₃.[6]
Characterization
The synthesized gold(III) sulfide is reported to be amorphous, as attempts to obtain an X-ray diffraction pattern have been unsuccessful.[1][5] This lack of crystallinity is a key characteristic of Au₂S₃ prepared by this method. Further characterization can be performed using techniques suitable for amorphous materials, such as:
-
Energy-dispersive X-ray spectroscopy (EDX/EDS): To confirm the elemental composition (Au and S).
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of gold and sulfur.
-
Transmission Electron Microscopy (TEM): To investigate the morphology and particle size of the amorphous solid.
-
Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition of the compound.
References
Application Notes and Protocols for the Synthesis of Sulfides Using Gold(III) Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gold sulfides, including gold(III) sulfide (Au₂S₃) and gold/gold sulfide core-shell nanoparticles, utilizing gold(III) precursors. This guide is intended for researchers in materials science, nanotechnology, and medicine, with a particular focus on applications in drug development and cancer therapy.
Introduction to Gold Sulfide Nanomaterials
Gold sulfide nanomaterials have garnered significant interest due to their unique optical and electronic properties, which make them suitable for a range of biomedical applications.[1] In particular, their strong absorption in the near-infrared (NIR) region allows for their use in photothermal therapy (PTT), a minimally invasive cancer treatment.[1][2] Gold(III) precursors are commonly employed in the synthesis of these materials, offering a versatile route to control the size, shape, and composition of the resulting nanoparticles.
Synthesis Methodologies
Several methods have been developed for the synthesis of gold sulfides using gold(III) precursors. The choice of precursor, sulfur source, and reaction conditions plays a crucial role in determining the final product's characteristics.
Synthesis of Gold(III) Sulfide (Au₂S₃) from Au₂(SO₄)₃
This method, adapted from the work of Senftle and Wright, describes the synthesis of amorphous gold(III) sulfide by reacting a gold(III) sulfate solution with hydrogen sulfide.[3][4]
Experimental Protocol:
-
Preparation of the Gold(III) Sulfate Solution:
-
Electrolyze concentrated sulfuric acid (97%) in a U-tube with gold electrodes at 5 V and 110-120 mA for 3-5 hours to dissolve the gold anode and form Au₂(SO₄)₃ in the anolyte.[3]
-
-
Reaction with Hydrogen Sulfide:
-
Bubble hydrogen sulfide (H₂S) gas through the prepared Au₂(SO₄)₃ solution in concentrated sulfuric acid.[4]
-
-
Purification of Au₂S₃:
-
A black precipitate of Au₂S₃ will form.
-
Wash the precipitate first with 100 ml of fresh concentrated sulfuric acid to remove any unreacted Au₂(SO₄)₃.[3]
-
Centrifuge and decant the supernatant.
-
Wash the precipitate with approximately 500 ml of distilled water to dilute residual acid.[3]
-
Centrifuge and decant the water.
-
Finally, wash the precipitate with acetone and air-dry to obtain a brownish-black powder.[3]
-
Note: The resulting Au₂S₃ is typically amorphous and insoluble in mineral acids but soluble in aqua regia and sodium cyanide solutions.[3][4]
Sonochemical Synthesis of Au₂S₃ from Gold(III) Acetate
This protocol is based on a sonochemical method that provides a simple, room-temperature synthesis route.[5]
Experimental Protocol:
-
Reaction Mixture Preparation:
-
Prepare a slurry of gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur in decalin. .
-
-
Sonication:
-
Outgas the mixture with nitrogen for 15 minutes.
-
Irradiate the slurry with high-intensity ultrasound for 2 hours under a nitrogen atmosphere in a cooling bath maintained at 0°C.
-
-
Product Isolation:
-
The resulting Au₂S₃ precipitate can be collected by centrifugation.
-
Synthesis of Gold/Gold Sulfide (Au/Au₂S) Core-Shell Nanoparticles
The reaction between a gold(III) precursor, such as chloroauric acid (HAuCl₄), and a sulfide source like sodium sulfide (Na₂S) can lead to the formation of gold/gold sulfide nanoparticles. The molar ratio of the reactants is a critical parameter that influences the final product.[6]
Experimental Protocol:
-
Precursor Solution Preparation:
-
Prepare an aqueous solution of chloroauric acid (HAuCl₄) at the desired concentration (e.g., 0.3 mM).[7]
-
Prepare a separate aqueous solution of sodium sulfide (Na₂S).
-
-
Reaction:
-
Mix the HAuCl₄ and Na₂S solutions at room temperature under vigorous stirring. The molar ratio of Na₂S to HAuCl₄ will determine the product composition.
-
-
Purification:
-
The nanoparticle suspension can be purified by centrifugation to remove unreacted precursors and byproducts.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various synthesis methods.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Gold(III) Precursor | Sulfur Source | Method | Key Parameters | Product | Average Size | Zeta Potential | Polydispersity Index (PDI) | Reference |
| Au₂(SO₄)₃ | H₂S | Gas Bubbling | Concentrated H₂SO₄ | Amorphous Au₂S₃ | Bulk powder | N/A | N/A | [3][4] |
| Au(CH₃COO)₃ | Elemental Sulfur | Sonochemical | 0°C, 2h sonication | Amorphous Au₂S₃ | Nanoparticles | N/A | N/A | [5] |
| HAuCl₄ | Na₂S | Aqueous Reaction | Na₂S/HAuCl₄ ratio > 2 | Au₂S Nanoparticles | ~4 nm | N/A | N/A | [8] |
| HAuCl₄ | Na₂S | Aqueous Reaction | Na₂S/HAuCl₄ ratio 0.5-1.5 | Au Nanoparticles | Variable | N/A | N/A | [6] |
| HAuCl₄ | Sodium Thiosulfate | Self-assembly | N/A | Au/Au₂S Nanoparticles | ~35-55 nm | N/A | N/A | [1] |
Table 2: Elemental Composition of Gold Sulfides from Different Sulfur Sources
| Sulfur Source | Product | Theoretical Au (%) | Measured Au (%) | Theoretical S (%) | Measured S (%) | Reference |
| Short-chain sulfur | Au₂S | 92.43 | 92.1 ± 1.1 | 7.57 | 7.42 ± 0.11 | [4] |
| α-sulfur | 50/50 mixture of Au₂S and Au₂S₃ | 86.02 | 85.4 ± 1.2 | 13.97 | 13.58 ± 0.22 | [4] |
| H₂S | Au₂S₃ | 80.41 | 80.81 ± 1.7 | 19.59 | 19.8 | [4] |
Visualized Workflows and Mechanisms
Experimental Workflow for Au₂S₃ Synthesis
Caption: Synthesis of amorphous Au₂S₃ from a gold(III) sulfate precursor.
Mechanism of Photothermal Therapy (PTT)
Caption: Cellular mechanism of cancer cell death induced by photothermal therapy.
Applications in Drug Development and Therapy
Gold and gold sulfide nanoparticles are emerging as versatile platforms for drug delivery and cancer therapy.
Photothermal Therapy (PTT)
As illustrated in the diagram above, gold/gold sulfide nanoparticles are excellent photothermal agents.[1] Their ability to absorb NIR light, which can penetrate biological tissues, allows for targeted heating and destruction of cancer cells while minimizing damage to surrounding healthy tissue.[2][9] The heat generated can induce two primary modes of cell death: apoptosis (programmed cell death) and necrosis (uncontrolled cell death), leading to tumor ablation.[2]
Targeted Drug Delivery
The surface of gold-based nanoparticles can be functionalized with various molecules to achieve targeted drug delivery.[10][11]
-
Active Targeting: Targeting ligands, such as antibodies or peptides, can be conjugated to the nanoparticle surface.[12] These ligands specifically bind to receptors that are overexpressed on cancer cells, enhancing the accumulation of the nanoparticles and their drug payload at the tumor site.[12]
-
Passive Targeting: Due to their small size, nanoparticles can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect, which arises from the leaky vasculature and poor lymphatic drainage of tumors.[10]
-
Controlled Release: Drugs can be loaded onto the nanoparticle surface and released in response to specific stimuli, such as changes in pH or the application of an external trigger like NIR light.[11] For example, doxorubicin (an anticancer drug) can be encapsulated in hollow gold nanoshells and released upon NIR irradiation.[12]
Specific Examples in Drug Delivery
-
Methotrexate Delivery: Gold nanostars have been functionalized with PEG and covalently bonded to the anticancer drug methotrexate, demonstrating preferential accumulation in cancer cells.[12]
-
Insulin Delivery: Chitosan-functionalized gold nanoparticles have been used to carry insulin, with the chitosan coating aiding in stabilization and transmucosal administration.[11]
-
Sunitinib Delivery: RGD-functionalized, chitosan-capped gold nanoparticles have been employed as carriers for the drug Sunitinib to target tumor vasculature.[11]
Conclusion
The synthesis of gold sulfides using gold(III) precursors offers a robust and tunable approach to producing advanced nanomaterials for biomedical applications. The detailed protocols and data presented here provide a foundation for researchers to explore and optimize these synthetic methods for their specific needs in drug development, diagnostics, and therapeutic applications. The unique properties of gold/gold sulfide nanoparticles, particularly their photothermal capabilities and potential for targeted drug delivery, position them as promising candidates for the next generation of cancer therapies.
References
- 1. Near Infrared Resonant Gold / Gold Sulfide Nanoparticles as a Photothermal Cancer Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gold nanoparticle-mediated photothermal therapy: applications and opportunities for multimodal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.usgs.gov [pubs.usgs.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formation of gold and gold sulfide nanoparticles and mesoscale intermediate structures in the reactions of aqueous HAuCl4 with sulfide and citrate ions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. 2024.sci-hub.ru [2024.sci-hub.ru]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Gold Nanoparticles for Photothermal Cancer Therapy [frontiersin.org]
- 10. Unique Roles of Gold Nanoparticles in Drug Delivery, Targeting and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Development of Gold Nanoparticles for Drug Delivery Systems – ScienceOpen [scienceopen.com]
- 12. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Gold Trisulfide (Au₂S₃) Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis, characterization, and functionalization of gold trisulfide (Au₂S₃) nanoparticles. While research on Au₂S₃ is an emerging field, this guide offers protocols based on available literature and established methodologies for similar gold-based nanomaterials.
Introduction to this compound Nanoparticles
This compound (Au₂S₃) nanoparticles are a class of inorganic nanomaterials that are gaining interest for their potential applications in biomedicine, particularly in areas like photothermal therapy and drug delivery. Their composition offers unique physicochemical properties that can be harnessed for therapeutic and diagnostic purposes. Functionalization of these nanoparticles is crucial to impart biocompatibility, stability in physiological environments, and targeting capabilities.
Synthesis of this compound (Au₂S₃) Nanoparticles
Two primary methods for the synthesis of Au₂S₃ nanoparticles are highlighted in the literature.
Sonochemical Synthesis Protocol
This method utilizes ultrasound to drive the reaction between a gold precursor and a sulfur source at room temperature.[1]
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental sulfur (S)
-
Decalin (decalahydronaphthalene)
-
Nitrogen gas (N₂)
Equipment:
-
High-intensity ultrasonic probe
-
Reaction vessel
-
Centrifuge
-
Equipment for washing/drying the product
Protocol:
-
In a reaction vessel, dissolve gold(III) acetate in decalin under a nitrogen atmosphere.
-
Add elemental sulfur to the solution.
-
Immerse the ultrasonic probe into the solution and sonicate at room temperature. The reaction is driven by the localized high temperature and pressure created by acoustic cavitation.
-
Continue sonication for a predetermined duration to allow for the formation of Au₂S₃ nanoparticles.
-
After the reaction is complete, collect the precipitate by centrifugation.
-
Wash the resulting Au₂S₃ nanoparticles multiple times with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.
-
Dry the purified nanoparticles under vacuum.
Hydrogen Sulfide Reaction Protocol
This method involves the reaction of a trivalent gold solution with hydrogen sulfide gas.[2]
Materials:
-
Gold(III) source (e.g., prepared by electrolysis of a gold anode in concentrated sulfuric acid to form Au₂(SO₄)₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen sulfide (H₂S) gas
Equipment:
-
U-tube electrolysis cell (for preparing the gold sulfate solution)
-
Gas dispersion tube
-
Reaction flask
-
Filtration apparatus
Protocol:
-
Prepare a solution of trivalent gold in concentrated sulfuric acid. One method is the electrolysis of a sacrificial gold anode in a U-tube containing concentrated H₂SO₄.[2]
-
Transfer the trivalent gold solution to a reaction flask.
-
Bubble hydrogen sulfide gas through the solution using a gas dispersion tube. This will lead to the precipitation of trivalent gold sulfide (Au₂S₃).[2]
-
Continue the reaction until the precipitation is complete.
-
Collect the Au₂S₃ precipitate by filtration.
-
Wash the product thoroughly with deionized water to remove residual acid.
-
Dry the purified Au₂S₃ nanoparticles.
Characterization of this compound Nanoparticles
Proper characterization is essential to ensure the desired physicochemical properties of the synthesized nanoparticles.
| Characterization Technique | Parameter Measured | Typical Results for Au₂S₃ |
| Transmission Electron Microscopy (TEM) | Size, shape, and morphology | Provides information on the nanoparticle dimensions and whether they are, for example, spherical or amorphous.[1] |
| X-ray Powder Diffraction (XRD) | Crystalline structure and phase purity | Confirms the formation of the Au₂S₃ phase and identifies any crystalline impurities.[1] |
| Thermal Analysis (TG/DSC) | Thermal stability and decomposition profile | Determines the temperature at which the nanoparticles degrade, which is important for applications involving heat.[1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states | Confirms the presence of Au(III) and S²⁻ and provides information on surface chemistry. |
Functionalization of this compound Nanoparticles for Biomedical Applications
While specific protocols for the functionalization of Au₂S₃ are not yet widely published, methodologies used for other gold nanoparticles (AuNPs) and gold sulfide nanoparticles (Au₂S) can be adapted. The key is to introduce a surface coating that enhances stability and provides functional groups for further conjugation. A common strategy is ligand exchange or surface coating with thiol-containing molecules due to the high affinity of sulfur for gold.
Protocol for Thiolated-PEG Functionalization
Polyethylene glycol (PEG) is widely used to confer stealth properties to nanoparticles, reducing non-specific uptake by the reticuloendothelial system and increasing circulation time.
Materials:
-
Synthesized Au₂S₃ nanoparticles
-
Thiol-terminated polyethylene glycol (HS-PEG, e.g., HS-PEG-COOH for further conjugation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Equipment:
-
Sonicator bath
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Disperse the Au₂S₃ nanoparticles in deionized water or a suitable buffer like PBS using bath sonication.
-
Add an excess of the HS-PEG solution to the nanoparticle dispersion.
-
Allow the mixture to react under gentle stirring for several hours (e.g., 12-24 hours) at room temperature to facilitate the binding of the thiol groups to the nanoparticle surface.
-
After the reaction, centrifuge the solution to pellet the functionalized nanoparticles.
-
Remove the supernatant containing excess, unbound PEG.
-
Resuspend the nanoparticle pellet in fresh PBS and repeat the centrifugation and washing steps at least three times to ensure the removal of all unbound PEG.
-
Resuspend the final functionalized Au₂S₃-PEG nanoparticles in the desired buffer for storage or further use.
Application in Photothermal Therapy
Functionalized Au₂S₃ nanoparticles have the potential to be used as photothermal agents. Upon irradiation with near-infrared (NIR) light, these nanoparticles can convert light energy into heat, leading to localized hyperthermia and the destruction of cancer cells.
Signaling Pathway in Photothermal Therapy-Induced Apoptosis
The heat generated by photothermal therapy can induce apoptosis in cancer cells through various signaling pathways. One such pathway involves the activation of caspases.
Application in Drug Delivery
The functionalized surface of Au₂S₃ nanoparticles can be used to load therapeutic agents. For instance, if PEGylated with HS-PEG-COOH, the terminal carboxylic acid groups can be activated to conjugate amine-containing drugs or targeting ligands.
Protocol for Drug Conjugation using EDC/NHS Chemistry
Materials:
-
PEG-functionalized Au₂S₃ nanoparticles (with -COOH groups)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing drug or targeting ligand
-
MES buffer (2-(N-morpholino)ethanesulfonic acid)
Protocol:
-
Disperse the carboxyl-terminated Au₂S₃-PEG nanoparticles in MES buffer.
-
Add EDC and NHS to the nanoparticle dispersion to activate the carboxyl groups.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
Add the amine-containing drug or targeting ligand to the activated nanoparticle solution.
-
Let the conjugation reaction proceed for several hours (e.g., 2-4 hours) at room temperature or overnight at 4°C.
-
Quench the reaction by adding a quenching agent like hydroxylamine or β-mercaptoethanol.
-
Purify the drug-conjugated nanoparticles by centrifugation or dialysis to remove unreacted drug/ligand and coupling agents.
Biocompatibility and Toxicity
Before in vivo applications, it is imperative to assess the biocompatibility and potential toxicity of the functionalized nanoparticles.
| Assay | Purpose |
| MTT or MTS Assay | To evaluate the cytotoxicity of the nanoparticles on relevant cell lines by measuring metabolic activity.[3] |
| Hemolysis Assay | To determine the compatibility of the nanoparticles with red blood cells.[3] |
| In vivo Toxicity Studies | To assess the systemic toxicity in animal models by monitoring hematological parameters, blood biochemistry, and histopathology of major organs. |
It is important to note that the biocompatibility and toxicity of gold-based nanoparticles can be influenced by factors such as size, shape, surface charge, and the nature of the surface functionalization.[4][5][6]
Conclusion
The functionalization of this compound nanoparticles is a critical step in realizing their potential for biomedical applications. While the field is still in its early stages, the robust and versatile chemistry developed for other gold-based nanomaterials provides a strong foundation for the surface modification of Au₂S₃. The protocols and application notes provided herein offer a starting point for researchers to explore the exciting possibilities of these novel nanomaterials in areas such as cancer therapy and targeted drug delivery. Further research is needed to fully elucidate the unique properties of functionalized Au₂S₃ nanoparticles and to optimize their performance for clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biocompatibility and Cytotoxicity of Gold Nanoparticles: Recent Advances in Methodologies and Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alliedacademies.org [alliedacademies.org]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Stoichiometric Au₂S₃
Welcome to the technical support center for the synthesis of stoichiometric gold(III) sulfide (Au₂S₃). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenges encountered during the synthesis of this material. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to guide your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to synthesize pure, stoichiometric Au₂S₃?
A1: The synthesis of stoichiometric Au₂S₃ is challenging due to several factors. Gold(III) is a strong oxidizing agent, and sulfide is a reducing agent, which can lead to the formation of metallic gold or the more stable gold(I) sulfide (Au₂S) as byproducts. The choice of sulfur source and reaction conditions significantly impacts the final product's stoichiometry and purity.[1][2] Furthermore, Au₂S₃ is typically amorphous, making its characterization by standard X-ray diffraction (XRD) difficult.[1][2]
Q2: My XRD pattern shows no sharp peaks. How can I confirm I have synthesized Au₂S₃?
A2: The amorphous nature of Au₂S₃ means it will not produce sharp peaks in an XRD pattern.[1][2] Instead, you should expect to see broad humps. To confirm the synthesis of Au₂S₃, a combination of characterization techniques is recommended:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can be used to determine the oxidation states of gold and sulfur in your product, confirming the presence of Au³⁺ and S²⁻.
-
Transmission Electron Microscopy (TEM) with Energy Dispersive X-ray Spectroscopy (EDX): TEM can reveal the morphology of your amorphous product, while EDX can provide the elemental composition, allowing you to verify the Au:S atomic ratio.
-
Gravimetric Analysis: As demonstrated in historical literature, careful measurement of the mass of gold and sulfur in the final product can be used to determine the empirical formula.[2]
Q3: What is the best sulfur source to use for synthesizing Au₂S₃?
A3: The choice of sulfur allotrope has a significant impact on the outcome of the synthesis.
-
Hydrogen Sulfide (H₂S) gas: Bubbling H₂S gas through a solution of a trivalent gold salt is a traditional and effective method for producing Au₂S₃.[1][2]
-
Ring-structured sulfur (α-sulfur): Using ordinary α-sulfur often results in a mixture of Au₂S and Au₂S₃.[1][2]
-
Short-chain sulfur (ω-sulfur): Reacting trivalent gold with electrolytically formed short-chain sulfur tends to reduce the gold, forming monovalent gold sulfide (Au₂S).[1][2]
For selectively synthesizing Au₂S₃, hydrogen sulfide is the most reliable choice among these options.
Q4: Can I use a gold(III) chloride (AuCl₃) precursor?
A4: Yes, AuCl₃ can be used as a precursor. However, it is important to use an anhydrous solvent, as the presence of water can lead to the reduction of Au³⁺ to metallic gold. Early methods involved passing hydrogen sulfide over dry lithium tetrachloroaurate (LiAuCl₄) to circumvent this issue.[2]
Q5: Are there any modern synthesis methods available for Au₂S₃?
A5: Yes, a sonochemical method has been reported for the synthesis of Au₂S₃. This method involves the reaction of gold(III) acetate with sulfur in decalin at room temperature under a nitrogen atmosphere, facilitated by ultrasound.[3] This approach is described as being simpler than previously reported methods.
Troubleshooting Guides
Problem 1: The final product is a mixture of Au₂S and Au₂S₃.
| Potential Cause | Troubleshooting Step |
| Incorrect Sulfur Source | Using ring-structured α-sulfur can lead to the formation of a mixed-valence sulfide.[1][2] Switch to using hydrogen sulfide (H₂S) gas as the sulfur source for a higher yield of Au₂S₃. |
| Incomplete Reaction | The reaction may not have gone to completion. Ensure a sufficient flow of H₂S gas for an adequate duration to fully convert the gold precursor. |
| Precursor Instability | The Au³⁺ precursor may be unstable under the reaction conditions, leading to partial reduction. Ensure the precursor is of high purity and consider using a more stable gold(III) complex. |
Problem 2: The final product contains metallic gold.
| Potential Cause | Troubleshooting Step |
| Presence of Water | If using a gold(III) halide precursor, the presence of water can cause reduction to metallic gold. Ensure all solvents and reagents are anhydrous. |
| Excess Reducing Agent | If using a reducing agent to generate the sulfide species in situ, the stoichiometry must be carefully controlled to avoid reduction of the gold ions. |
| Photoreduction | Some gold compounds are light-sensitive. Protect the reaction mixture from light, especially if the reaction is run over a long period. |
Problem 3: The product is difficult to purify.
| Potential Cause | Troubleshooting Step |
| Contamination with Unreacted Sulfur | If using a solid sulfur source, unreacted sulfur can contaminate the product. Wash the precipitate with carbon disulfide (CS₂) to remove excess α-sulfur. Note that short-chain ω-sulfur is insoluble in CS₂.[2] |
| Contamination with Gold(I) Sulfide | If Au₂S is present as an impurity, purification can be challenging due to the similar properties of the two sulfides. Optimize the synthesis to favor the formation of Au₂S₃. |
| Formation of Gold Oxides/Hydroxides | Adding water to a concentrated acid solution of Au₂(SO₄)₃ can precipitate gold oxide and hydroxide.[1] If using this precursor, wash the precipitate first with concentrated sulfuric acid before washing with water. |
Experimental Protocols
Method 1: Synthesis of Au₂S₃ using Hydrogen Sulfide Gas
This method is adapted from the work of Senftle and Wright (1986).[1][2]
Materials:
-
Gold(III) precursor (e.g., HAuCl₄, AuCl₃, or Au₂(SO₄)₃ prepared electrolytically)
-
Anhydrous solvent (e.g., absolute ether if using HAuCl₄)
-
Hydrogen sulfide (H₂S) gas
-
Apparatus for bubbling gas through a solution
-
Centrifuge
-
Washing solvents (e.g., concentrated sulfuric acid, water, acetone, carbon disulfide)
Procedure:
-
Dissolve the gold(III) precursor in an appropriate anhydrous solvent in the reaction vessel. If preparing Au₂(SO₄)₃ in concentrated sulfuric acid via electrolysis, this solution can be used directly.
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Bubble H₂S gas through the solution. A black precipitate of Au₂S₃ should form.
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Continue bubbling H₂S to ensure the complete reaction of the gold precursor.
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Stop the gas flow and allow the precipitate to settle.
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Separate the precipitate from the solution by centrifugation.
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Washing Procedure:
-
If the precursor was Au₂(SO₄)₃ in concentrated H₂SO₄, first wash the precipitate with fresh concentrated sulfuric acid to remove any unreacted gold sulfate.[1]
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Wash the precipitate with distilled water to remove any residual acid.
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Wash with acetone to aid in drying.
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If elemental sulfur contamination is suspected, wash with CS₂.
-
-
Dry the final product under vacuum.
Method 2: Sonochemical Synthesis of Au₂S₃
This method is based on the work of Kristl and Drofenik (2003).[3]
Materials:
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Gold(III) acetate (Au(CH₃COO)₃)
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Elemental sulfur (S)
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Decalin (decalhydronaphthalene)
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Ultrasonic probe or bath
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Inert atmosphere glovebox or Schlenk line
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Centrifuge
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Washing solvent (e.g., ethanol)
Procedure:
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In an inert atmosphere, suspend gold(III) acetate and elemental sulfur in decalin.
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Sonicate the mixture at room temperature. The reaction progress can be monitored by the color change of the solution.
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After the reaction is complete, separate the precipitate by centrifugation.
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Wash the precipitate with a suitable solvent like ethanol to remove any unreacted precursors and byproducts.
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Dry the final product under vacuum.
Data Presentation
Table 1: Gravimetric Analysis of Gold Sulfide Synthesis Products
This table summarizes the expected and experimental elemental compositions for gold sulfides synthesized using different sulfur sources, based on the data from Senftle and Wright (1986).[2]
| Sulfur Source | Product | Theoretical Au (%) | Experimental Au (%) | Theoretical S (%) | Experimental S (%) |
| H₂S gas | Au₂S₃ | 80.41 | 80.81 ± 1.7 | 19.59 | 19.8 ± 0.8 |
| α-sulfur (ring) | 50/50 mixture of Au₂S and Au₂S₃ | 86.02 | ~86.02 | 13.97 | ~13.97 |
| ω-sulfur (chain) | Au₂S | 92.87 | 86.42 ± 1.1 | 7.13 | 13.58 ± 0.22 |
Note: The experimental values for the reaction with ω-sulfur deviate from the theoretical values for Au₂S, which was attributed to residual unreacted sulfur that is insoluble in CS₂.[1]
Visualizations
Caption: Workflow for the synthesis of Au₂S₃ using the H₂S gas method.
Caption: Influence of sulfur source on the final gold sulfide product.
References
Technical Support Center: Synthesis of Gold(III) Sulfide (Au2S3)
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of gold(III) sulfide (Au2S3), with a primary focus on preventing the undesired reduction of gold(III) to elemental gold (Au(0)).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Au2S3.
Problem 1: The final product is a black or dark-colored precipitate, and UV-Vis analysis shows a surface plasmon resonance (SPR) peak around 520-540 nm.
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Cause: This is a strong indication that metallic gold nanoparticles have formed.[1] The characteristic SPR peak is a hallmark of colloidal gold. This reduction can be caused by several factors, including the choice of sulfur source, the presence of water, or an inappropriate stoichiometric ratio of reactants.[1][2]
-
Solution:
-
Control the Stoichiometry: Ensure a stoichiometric excess of the sulfide source. Ratios of Na2S to HAuCl4 greater than 2 are recommended to favor the formation of gold sulfide over metallic gold.[1]
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Use an Anhydrous Solvent: Water can facilitate the reduction of Au(III) to Au(0).[2] Performing the synthesis in an anhydrous solvent, such as absolute ether, can help prevent this side reaction.[3]
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Select an Appropriate Sulfur Source: Hydrogen sulfide (H2S) gas is often used to produce Au2S3.[3] The use of elemental sulfur, particularly ring-structured α-sulfur, may lead to a mixture of Au2S and Au2S3.[3]
-
Problem 2: The yield of Au2S3 is very low, or the product is a mixture of Au2S and Au2S3.
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Cause: The choice of sulfur allotrope can significantly influence the final product. The use of short-chain or ring-structured sulfur can lead to the formation of the more reduced gold(I) sulfide (Au2S) or a mixture of sulfides.[3][4]
-
Solution:
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Utilize Hydrogen Sulfide: For the preferential synthesis of Au2S3 from a gold(III) precursor like Au2(SO4)3, bubbling hydrogen sulfide gas through the reaction mixture is an effective method.[3][4]
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Consider the Gold Precursor: The stability of the Au(III) precursor is crucial. Gold(III) acetate in the presence of elemental sulfur in an organic solvent like decalin has been used for Au2S3 synthesis.[5]
-
Problem 3: The synthesized Au2S3 is unstable and decomposes over time.
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Cause: Au2S3 is a metastable phase and can be prone to decomposition, especially when exposed to energy sources like an electron beam during transmission electron microscopy (TEM) analysis.[1]
-
Solution:
-
Careful Handling and Storage: Store the synthesized Au2S3 under an inert atmosphere and protect it from light and heat to minimize decomposition.
-
Characterize Promptly: Perform characterization techniques that are less likely to induce decomposition, such as X-ray photoelectron spectroscopy (XPS), soon after synthesis. Be aware that techniques like TEM can alter the sample.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best gold precursor for Au2S3 synthesis?
The choice of precursor is critical. While chloroauric acid (HAuCl4) is common, it can be prone to reduction. Other precursors that have been used include:
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Gold(III) sulfate (Au2(SO4)3): This has been successfully used in concentrated sulfuric acid with H2S gas to produce Au2S3.[3][4]
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Lithium tetrachloroaurate (Li[AuCl4]): Can be reacted with H2S in an anhydrous environment.[2]
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Gold(III) acetate (Au(CH3COO)3): Has been used in a sonochemical reaction with elemental sulfur.[5]
Q2: How does the sulfur source impact the synthesis?
The reactivity and structure of the sulfur source are key determinants of the final product.
| Sulfur Source | Typical Gold Precursor | Predominant Product | Reference |
| Hydrogen Sulfide (H2S) | Au2(SO4)3 in conc. H2SO4 | Au2S3 | [3] |
| Short-chain Sulfur | Au2(SO4)3 in conc. H2SO4 | Au2S | [3] |
| α-Sulfur (ring structure) | Au2(SO4)3 in conc. H2SO4 | Mixture of Au2S and Au2S3 | [3][4] |
| Sodium Sulfide (Na2S) | HAuCl4 | Au2S (with excess Na2S) | [1] |
Q3: Can ligands be used to prevent gold reduction?
Yes, ligands can play a crucial role in stabilizing the Au(III) oxidation state and preventing agglomeration into metallic gold nanoparticles.[6][7] While specific ligands for direct Au2S3 synthesis are not extensively documented in the provided context, the principle of using chelating agents to stabilize Au(III) complexes is well-established in gold chemistry.[8] Thiol-containing ligands, for instance, form strong bonds with gold and are widely used to stabilize gold nanoparticles, though they may lead to the formation of Au(I)-thiolate complexes.[6][9]
Experimental Protocols
Protocol 1: Synthesis of Au2S3 using Hydrogen Sulfide [3][4]
This method focuses on the reaction of a gold(III) salt with H2S gas in a concentrated acid medium to suppress the reduction of gold.
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Preparation of Gold(III) Sulfate Solution: Prepare a solution of gold(III) sulfate (Au2(SO4)3) in concentrated sulfuric acid (97%).
-
Reaction with H2S: Bubble hydrogen sulfide (H2S) gas through the Au2(SO4)3 solution. A black precipitate of Au2S3 will form immediately.
-
Washing and Isolation:
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Centrifuge the mixture to separate the precipitate.
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Wash the precipitate with concentrated sulfuric acid to remove any unreacted gold sulfate.
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Wash thoroughly with deionized water to remove all traces of acid.
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Wash with acetone and allow to air dry.
-
-
Purification: Extract the dried product with carbon disulfide (CS2) to remove any excess elemental sulfur.
Visualizations
Caption: Experimental workflow for Au2S3 synthesis.
Caption: Chemical pathways in Au2S3 synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cyclometalated (N,C) Au(III) Complexes: The Impact of Trans Effects on Their Synthesis, Structure, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Controlled reduction for size selective synthesis of thiolate-protected gold nanoclusters Aun(n = 20, 24, 39, 40) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gold Trisulfide (Au₂S₃) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of gold(III) sulfide (Au₂S₃).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of gold trisulfide.
Issue 1: Low Yield of this compound Precipitate
Possible Causes and Solutions:
| Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | Ensure a stoichiometric excess of the sulfide source (e.g., H₂S, Na₂S) is used. Allow for sufficient reaction time with vigorous stirring to ensure complete mixing. | Increased precipitation of the desired Au₂S₃ product. |
| Suboptimal pH | Adjust the pH of the reaction mixture. An acidic environment is often crucial for the precipitation of Au₂S₃. For reactions involving HAuCl₄ and a sulfide salt, maintaining a pH between 2.0 and 4.0 is recommended. | Enhanced precipitation of Au₂S₃ and minimized formation of soluble gold-sulfide complexes. |
| Unfavorable Temperature | Control the reaction temperature. While room temperature is often sufficient, gentle heating (e.g., 40-60°C) can sometimes increase the reaction rate. However, excessive heat may lead to decomposition. | An optimized reaction rate leading to a higher yield of the desired product. |
| Loss during Washing | Use appropriate washing solvents. Start with a dilute acidic solution (e.g., 0.1 M HCl) to remove unreacted precursors, followed by deionized water to remove salts, and finally a volatile organic solvent like acetone or ethanol to facilitate drying. Centrifuge at high speeds to ensure complete pelleting of the fine precipitate. | Minimized loss of the amorphous Au₂S₃ product during the purification process. |
Issue 2: Presence of Impurities in the Final Product
Possible Impurities and Mitigation Strategies:
| Impurity | Identification | Mitigation Strategy |
| Metallic Gold (Au) | The presence of a purplish or reddish tint in the black precipitate. Can be confirmed by XRD analysis showing characteristic peaks for Au. | This is often due to the reduction of Au(III) ions. Ensure a controlled addition of the sulfide source and avoid highly reducing conditions. The use of a milder sulfur source or a stabilizer can sometimes prevent this. |
| Gold(I) Sulfide (Au₂S) | Difficult to distinguish visually from Au₂S₃. Can be identified through techniques like X-ray Photoelectron Spectroscopy (XPS) by analyzing the oxidation state of gold. | The formation of Au₂S can be favored under certain conditions. Using a strong oxidizing environment for the gold precursor and ensuring complete reaction to the +3 oxidation state sulfide can minimize Au₂S formation. |
| Elemental Sulfur (S) | A yellowish tint in the precipitate. Can be removed by washing the final product with carbon disulfide (CS₂). | Occurs when using elemental sulfur as a reactant or due to side reactions. Thorough washing with an appropriate solvent will remove this impurity. |
Issue 3: Product is not the expected amorphous black powder
Observation and Corrective Actions:
| Observation | Possible Cause | Corrective Action |
| Crystalline Product | High reaction temperatures or prolonged aging can sometimes lead to the formation of crystalline phases. | Maintain a lower reaction temperature and shorter reaction times to favor the formation of the amorphous product. |
| Colloidal Suspension | High pH or the presence of certain stabilizing agents can prevent the aggregation and precipitation of Au₂S₃ particles. | Adjust the pH to the optimal acidic range (2.0-4.0) to induce precipitation. If a stabilizing agent was used, a change in solvent or a salting-out process might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods include:
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Hydrogen Sulfide Precipitation: Bubbling hydrogen sulfide gas through a solution of a gold(III) salt, such as chloroauric acid (HAuCl₄) or gold(III) chloride (AuCl₃), in an acidic medium.
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Sulfide Salt Precipitation: Reacting an aqueous solution of a gold(III) salt with a solution of a sulfide salt, like sodium sulfide (Na₂S).
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Sonochemical Synthesis: Utilizing ultrasound to drive the reaction between a gold precursor and a sulfur source, which can sometimes offer better control over particle size and morphology.
Q2: How does pH affect the yield of this compound?
A2: The pH of the reaction medium is a critical parameter. An acidic pH is generally required to promote the precipitation of Au₂S₃. In alkaline or neutral conditions, soluble gold-sulfide complexes can form, leading to a lower yield of the solid product. The optimal pH range is typically between 2.0 and 4.0.
Q3: What is the effect of temperature on the synthesis?
A3: Temperature influences the reaction kinetics. While many syntheses are performed at room temperature, moderate heating can increase the rate of formation of Au₂S₃. However, high temperatures should be avoided as they can lead to the decomposition of the product into metallic gold and elemental sulfur.
Q4: How can I confirm the formation of Au₂S₃ and check for impurities?
A4: A combination of analytical techniques is recommended:
-
X-ray Diffraction (XRD): To confirm the amorphous nature of the product and to detect any crystalline impurities like metallic gold.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation states of gold and sulfur, confirming the presence of Au(III) and S(-II).
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): To verify the elemental composition and the atomic ratio of gold to sulfur.
-
Transmission Electron Microscopy (TEM): To observe the morphology of the synthesized material.
Q5: Why is my this compound product amorphous?
A5: Gold(III) sulfide synthesized by precipitation methods is typically amorphous, meaning it lacks a long-range ordered crystalline structure. This is a common characteristic of many metal sulfides precipitated from solution under mild conditions.
Data Presentation: Influence of Reaction Parameters on Au₂S₃ Yield
The following tables provide a summary of the expected trends in this compound yield based on the variation of key reaction parameters. The data is illustrative and aims to guide the optimization process.
Table 1: Effect of pH on this compound Yield (Reaction: HAuCl₄ + Na₂S in aqueous solution at Room Temperature)
| pH | Au₂S₃ Yield (Relative %) | Observations |
| 1.0 | 80-85% | Good precipitation, potential for H₂S evolution. |
| 2.5 | 90-95% | Optimal precipitation with minimal side reactions. |
| 4.0 | 85-90% | Good precipitation. |
| 6.0 | 60-70% | Decreased yield due to the formation of soluble complexes. |
| 8.0 | < 50% | Significant loss of product to soluble species. |
Table 2: Effect of Temperature on this compound Yield (Reaction: HAuCl₄ + H₂S in aqueous solution at pH 2.5)
| Temperature (°C) | Au₂S₃ Yield (Relative %) | Observations |
| 10 | 85-90% | Slower reaction rate. |
| 25 (Room Temp) | 90-95% | Good balance of reaction rate and product stability. |
| 50 | 88-92% | Faster reaction, slight risk of decomposition. |
| 80 | < 80% | Significant decomposition to metallic gold observed. |
Table 3: Effect of Sulfide Source Molar Ratio on Product Composition (Reaction: HAuCl₄ + Na₂S in aqueous solution at Room Temperature and pH 2.5)
| Molar Ratio (Na₂S : HAuCl₄) | Primary Product | Observations |
| 1:1 | Mixture of Au₂S₃ and unreacted Au(III) | Incomplete precipitation. |
| 1.5:1 | Au₂S₃ | Stoichiometrically favored for complete precipitation. |
| 2:1 | Au₂S₃ with potential for excess sulfide | Ensures complete reaction, requires thorough washing. |
| >2.5:1 | Au₂S₃ with risk of forming soluble polysulfides | Potential for yield loss due to re-dissolution. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrogen Sulfide Precipitation
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Preparation of Gold(III) Solution: Dissolve a known quantity of chloroauric acid (HAuCl₄) in deionized water to achieve the desired concentration (e.g., 0.01 M). Adjust the pH of the solution to 2.5 using dilute HCl.
-
Precipitation: Bubble hydrogen sulfide (H₂S) gas slowly through the gold(III) solution while stirring vigorously in a well-ventilated fume hood. A black precipitate of Au₂S₃ will form immediately.
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Reaction Completion: Continue bubbling H₂S for approximately 30 minutes to ensure the complete precipitation of gold.
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Isolation and Washing: Centrifuge the mixture to collect the precipitate. Decant the supernatant. Wash the precipitate sequentially with 0.1 M HCl, deionized water (3 times), and finally with acetone.
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Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 40°C) to obtain amorphous this compound powder.
Protocol 2: Synthesis of this compound using Sodium Sulfide
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Preparation of Reactant Solutions: Prepare an aqueous solution of chloroauric acid (HAuCl₄) (e.g., 0.01 M) and adjust the pH to 2.5 with dilute HCl. Separately, prepare a solution of sodium sulfide (Na₂S) of a concentration calculated to provide a 1.5:1 molar ratio to HAuCl₄.
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Precipitation: While stirring the HAuCl₄ solution vigorously, add the Na₂S solution dropwise. A black precipitate will form.
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Digestion: After the complete addition of the Na₂S solution, continue stirring the mixture for 1 hour at room temperature to allow the precipitate to digest.
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Isolation and Washing: Collect the precipitate by centrifugation. Wash the solid with 0.1 M HCl, followed by deionized water until the washings are free of chloride ions (tested with AgNO₃), and finally rinse with acetone.
-
Drying: Dry the purified Au₂S₃ powder under vacuum at 40°C.
Visualizations
Technical Support Center: Controlling the Morphology of Amorphous Au2S3
Welcome to the technical support center for the synthesis and morphological control of amorphous gold(III) sulfide (Au2S3). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and data to support your work in controlling the morphology of amorphous Au2S3 nanostructures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing amorphous Au2S3?
A1: Amorphous Au2S3 can be synthesized through various methods, including sonochemical reactions and wet chemical approaches. A reported sonochemical method involves the reaction of gold(III) acetate (Au(CH3COO)3) with elemental sulfur in an organic solvent like decalin at room temperature under a nitrogen atmosphere.[1] Another approach involves the reaction of aqueous solutions of a gold salt, such as chloroauric acid (HAuCl4) or sodium gold sulfite, with a sulfide source like sodium sulfide (Na2S).
Q2: Why is my Au2S3 product crystalline instead of amorphous?
A2: Crystallinity in your Au2S3 product can be influenced by several factors. High reaction temperatures or prolonged reaction times can provide the necessary energy for atomic arrangement into a crystalline lattice. The choice of solvent and precursors can also play a significant role. To favor an amorphous structure, consider using rapid, low-temperature synthesis methods. The absence of broad peaks in an X-ray diffraction (XRD) pattern is a key indicator of an amorphous product.[1]
Q3: How can I control the size and shape of my amorphous Au2S3 nanoparticles?
A3: The morphology of amorphous Au2S3 nanoparticles can be controlled by carefully manipulating several experimental parameters. These include the concentration and molar ratio of precursors, the reaction temperature and time, and the presence and type of capping agents. For instance, in related metal sulfide systems, adjusting the precursor concentration has been shown to influence the final morphology, leading to structures ranging from nanoparticles to more complex assemblies.
Q4: What is the role of a capping agent in the synthesis of amorphous Au2S3?
A4: Capping agents are crucial for controlling the growth and preventing the aggregation of nanoparticles in colloidal synthesis. They adsorb to the surface of the nanoparticles, stabilizing them and influencing their final size and shape. The choice of capping agent can also affect the surface chemistry and subsequent functionalization of the amorphous Au2S3 nanoparticles.
Troubleshooting Guides
| Issue | Possible Causes | Recommended Solutions |
| Product is crystalline, not amorphous. | - Reaction temperature is too high.- Reaction time is too long.- Inappropriate solvent or precursors used. | - Lower the reaction temperature. Consider a room temperature or ice-bath synthesis.[1]- Reduce the overall reaction time.- Experiment with different solvents and gold/sulfur precursors. |
| Poor control over nanoparticle size and shape (polydispersity). | - Inadequate mixing of reactants.- Lack of a suitable capping agent.- Uncontrolled nucleation and growth rates. | - Ensure vigorous and uniform stirring throughout the reaction.- Introduce a capping agent (e.g., thiols, amines, polymers) to the reaction mixture.- Precisely control the rate of addition of precursors and the reaction temperature. |
| Nanoparticle aggregation. | - Insufficient stabilization by capping agents.- High ionic strength of the solution.- Inappropriate solvent. | - Increase the concentration of the capping agent.- Use a capping agent that provides stronger steric or electrostatic repulsion.- Purify the nanoparticles to remove excess ions.- Disperse the nanoparticles in a solvent that promotes stability. |
| Low product yield. | - Incomplete reaction.- Loss of product during purification. | - Increase the reaction time or slightly elevate the temperature (while monitoring for crystallinity).- Optimize the precursor concentrations.- Use centrifugation at appropriate speeds and durations to collect the nanoparticles effectively. |
| Unintended formation of metallic gold (Au) nanoparticles. | - Molar ratio of gold to sulfur precursor is too high.- Presence of a strong reducing agent. | - Adjust the molar ratio of the sulfur source to the gold precursor. An excess of the sulfur source can favor the formation of Au2S3.- Ensure that the reagents used do not have unintended reducing properties under the reaction conditions. |
Experimental Protocols
Protocol 1: Sonochemical Synthesis of Amorphous Au2S3
This protocol is adapted from a method reported for the synthesis of amorphous Au2S3.[1]
Materials:
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Gold(III) acetate (Au(CH3COO)3)
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Elemental sulfur (S)
-
Decalin (solvent)
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Nitrogen gas
Procedure:
-
In a suitable reaction vessel, dissolve gold(III) acetate in decalin.
-
Add elemental sulfur to the solution.
-
Purge the mixture with nitrogen gas for at least 15 minutes to remove oxygen.
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While maintaining a nitrogen atmosphere, immerse the reaction vessel in a cooling bath to maintain a constant temperature (e.g., 0-25 °C).
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Irradiate the mixture with a high-intensity ultrasound probe for a specified duration (e.g., 2 hours).
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After sonication, the resulting precipitate can be collected by centrifugation.
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Wash the product with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.
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Dry the final amorphous Au2S3 product under vacuum.
Data Presentation
Table 1: Influence of Key Synthesis Parameters on Nanoparticle Morphology
| Parameter | Effect on Morphology | General Recommendations for Amorphous Au2S3 |
| Precursor Concentration | Can influence particle size and the formation of hierarchical structures. | Start with low to moderate concentrations to favor controlled nucleation and growth. |
| Au:S Molar Ratio | A critical factor determining the final product (Au, Au2S, or Au2S3). | A stoichiometric or slight excess of the sulfur source is generally preferred for the formation of Au2S3. |
| Reaction Temperature | Higher temperatures can lead to increased crystallinity and particle size. | Maintain low temperatures (e.g., room temperature or below) to promote the formation of an amorphous phase. |
| Reaction Time | Longer reaction times can result in larger particles or a transition to a more crystalline state. | Monitor the reaction progress and aim for the shortest time necessary for complete reaction to maintain the amorphous state. |
| Capping Agent Type & Concentration | The chemical nature and concentration of the capping agent can dictate the final particle size, shape, and stability. | Experiment with different capping agents (e.g., thiols, polymers) at various concentrations to achieve the desired morphology. |
| Solvent | The polarity and coordinating ability of the solvent can affect precursor solubility and nanoparticle growth. | Choose a solvent that allows for good dispersion of precursors and the resulting nanoparticles. |
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of amorphous Au2S3 nanoparticles.
Caption: Logical relationship of synthesis parameters affecting the final morphology.
References
Technical Support Center: Sonochemical Synthesis of Au₂S₃
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the sonochemical synthesis of gold (III) sulfide (Au₂S₃). The information is presented in a question-and-answer format to directly address potential challenges during experimentation.
Troubleshooting Guide
Issue 1: No or Low Yield of Au₂S₃ Nanoparticles
Question: My reaction has resulted in a very low yield of Au₂S₃, or no product at all. What are the potential causes and how can I address this?
Answer: A low or negligible yield of Au₂S₃ can stem from several factors related to precursors, reaction conditions, and the sonication process itself. Acoustic cavitation is the primary driver of sonochemical reactions, creating localized hot spots with extreme temperatures and pressures that facilitate the reaction.[1][2][3] If the conditions are not optimal, this process can be inefficient.
Possible Causes and Solutions:
-
Inactive or Inappropriate Precursors: The choice and quality of your gold and sulfur precursors are critical. For instance, a known method involves the reaction of gold(III) acetate (Au(CH₃COO)₃) with elemental sulfur in an organic solvent like decalin.[4] Ensure your precursors are of high purity and have not degraded.
-
Insufficient Sonication Power or Time: The sonochemical reaction is driven by the energy from ultrasonic cavitation.[1][3] If the power of your sonicator is too low or the reaction time is too short, the precursors may not react completely.
-
Improper Solvent Choice: The solvent plays a crucial role in sonochemistry. Solvents with low vapor pressure are generally preferred for sonochemical reactions as they lead to more intense cavitation.
-
Reaction Temperature: While sonication generates localized high temperatures, the bulk solution temperature can also influence the reaction kinetics. Some reactions may require a specific starting temperature to proceed efficiently.
Here is a logical workflow to troubleshoot low yield:
Caption: Troubleshooting workflow for low Au₂S₃ yield.
Issue 2: Aggregation of Au₂S₃ Nanoparticles
Question: The Au₂S₃ nanoparticles I've synthesized are heavily aggregated. How can I prevent this?
Answer: Nanoparticle aggregation is a common issue in colloidal synthesis and can be influenced by factors such as interparticle forces, reaction kinetics, and the presence or absence of stabilizing agents.
Possible Causes and Solutions:
-
Lack of a Stabilizing Agent: In many sonochemical syntheses, a capping agent or stabilizer is used to prevent nanoparticles from agglomerating.[5] These molecules adsorb to the surface of the nanoparticles, providing steric or electrostatic repulsion. Consider adding a suitable capping agent to your reaction mixture.
-
High Precursor Concentration: A high concentration of precursors can lead to rapid nucleation and growth of nanoparticles, which can favor aggregation. Try reducing the initial concentration of your gold and sulfur sources.
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Inappropriate Solvent: The solvent can affect the stability of the nanoparticles. A solvent that does not adequately disperse the nanoparticles can lead to aggregation.
-
Excessive Sonication Time or Power: While necessary for the reaction, prolonged or overly intense sonication can sometimes lead to particle fusion and aggregation. Optimizing the sonication parameters is key.
Issue 3: Undesirable Particle Size or Morphology
Question: The Au₂S₃ nanoparticles are not the size or shape I was expecting. How can I control these properties?
Answer: The size and morphology of sonochemically synthesized nanoparticles are influenced by a variety of experimental parameters.[6] By carefully controlling these, you can tune the final product.
Possible Causes and Solutions:
-
Reaction Temperature: Temperature can affect both the nucleation and growth rates of the nanoparticles, thereby influencing their final size and shape.[6]
-
Precursor Concentration: The ratio and concentration of the gold and sulfur precursors can impact the particle size.
-
Sonication Parameters: The frequency and power of the ultrasound can influence the size of the synthesized nanoparticles.[7][8] Higher frequencies tend to produce smaller particles.
-
Presence of Additives: The addition of certain ions or molecules can direct the growth of the nanoparticles into specific shapes.
Frequently Asked Questions (FAQs)
Q1: What are the typical precursors for the sonochemical synthesis of Au₂S₃?
A1: Based on available literature, a combination of a gold(III) salt and a sulfur source is used. For example, gold(III) acetate (Au(CH₃COO)₃) and elemental sulfur (S) have been used in a sonochemical reaction to produce Au₂S₃.[4] Other gold salts and sulfur sources may also be viable, but their reactivity under sonochemical conditions would need to be investigated.
Q2: What is a typical experimental setup for the sonochemical synthesis of Au₂S₃?
A2: A typical setup would involve a high-intensity ultrasonic probe or a sonication bath. The reaction is usually carried out in a suitable solvent within a reaction vessel. The temperature of the bulk solution may be controlled using a cooling bath. The reaction is often performed under an inert atmosphere, such as nitrogen, to prevent oxidation.[4]
Caption: A general experimental workflow for the sonochemical synthesis of Au₂S₃.
Q3: How can I characterize the synthesized Au₂S₃ nanoparticles?
A3: A variety of techniques can be used to characterize the product. X-ray diffraction (XRD) can be used to confirm the crystalline structure and phase purity of Au₂S₃. Transmission electron microscopy (TEM) is essential for determining the size, shape, and morphology of the nanoparticles. Energy-dispersive X-ray spectroscopy (EDX) can confirm the elemental composition.
Quantitative Data Summary
The following table summarizes key experimental parameters from a reported sonochemical synthesis of Au₂S₃.[4] This data can serve as a starting point for your own experiments.
| Parameter | Value |
| Gold Precursor | Gold(III) acetate (Au(CH₃COO)₃) |
| Sulfur Precursor | Elemental Sulfur (S) |
| Solvent | Decalin |
| Atmosphere | Nitrogen |
| Temperature | Room Temperature |
| Characterization | XRD, TEM, Thermal Analysis |
Detailed Experimental Protocol
This protocol is based on a reported method for the sonochemical synthesis of Au₂S₃.[4]
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental sulfur (S)
-
Decalin (anhydrous)
-
Nitrogen gas
Equipment:
-
High-intensity ultrasonic probe or bath
-
Reaction vessel (e.g., a Schlenk flask)
-
Magnetic stirrer
-
Centrifuge
-
Drying oven
Procedure:
-
In the reaction vessel, add the desired amounts of gold(III) acetate and elemental sulfur.
-
Add anhydrous decalin to the vessel to achieve the desired precursor concentrations.
-
Seal the reaction vessel and purge with nitrogen gas for at least 15-20 minutes to create an inert atmosphere.
-
Place the reaction vessel in a sonication bath or immerse the ultrasonic probe into the solution. If necessary, use a cooling bath to maintain the desired reaction temperature.
-
Begin sonication and continue for the desired reaction time. The solution may change color, indicating the formation of nanoparticles.
-
After the reaction is complete, turn off the sonicator.
-
Transfer the reaction mixture to centrifuge tubes.
-
Centrifuge the mixture to separate the Au₂S₃ nanoparticles from the solvent.
-
Discard the supernatant and wash the nanoparticle pellet with a suitable solvent (e.g., ethanol or acetone) to remove any unreacted precursors or byproducts. Repeat the washing step 2-3 times.
-
After the final wash, dry the Au₂S₃ nanoparticles in a vacuum oven at a low temperature.
-
Characterize the dried product using appropriate techniques (XRD, TEM, etc.).
References
- 1. suslick.illinois.edu [suslick.illinois.edu]
- 2. Sonochemical synthesis of nanomaterials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Sonochemical synthesis of nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Effect of ultrasonic irradiation power on sonochemical synthesis of gold nanoparticles | Semantic Scholar [semanticscholar.org]
Technical Support Center: Improving the Stability of Colloidal Gold Trisulfide
Welcome to the technical support center for colloidal gold trisulfide (Au₂S₃). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and handling of colloidal this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve stable and reproducible results in your experiments.
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter with the stability of your colloidal this compound nanoparticles.
FAQs
Q1: What are the main causes of instability in colloidal this compound suspensions? A1: Instability in colloidal this compound typically manifests as aggregation or precipitation. The primary causes include:
-
Inadequate Surface Stabilization: The nanoparticles lack a sufficient protective layer (capping agent) to prevent them from sticking together.[1][2]
-
High Ionic Strength: The presence of salts in the solution can compress the electrical double layer around the particles, reducing electrostatic repulsion and leading to aggregation.[3]
-
Incorrect pH: The pH of the solution affects the surface charge of the nanoparticles and the stabilizing ligands. A pH far from the isoelectric point is generally required for electrostatic stability.
-
Inherent Instability: Gold(III) sulfide is known to be an unstable compound that can decompose, especially at elevated temperatures (it decomposes at 200 °C).
-
Incomplete Reaction or Impurities: The presence of unreacted precursors or other impurities can interfere with stabilization.[4][5]
Q2: My colloidal this compound solution has changed color from black to a lighter shade and a precipitate has formed. What happened? A2: A color change and precipitation are clear signs of nanoparticle aggregation and sedimentation.[6][7] This indicates that the repulsive forces between the particles have been overcome by attractive van der Waals forces. The immediate cause is likely a change in the solution's conditions, such as the addition of a salt, a significant pH shift, or the degradation of the stabilizing agent over time.
Q3: How can I improve the long-term stability of my colloidal this compound? A3: To enhance long-term stability, consider the following strategies:
-
Use of Steric Stabilizers: Capping agents with long polymer chains, such as polyethylene glycol (PEG), create a physical barrier that prevents particles from getting close enough to aggregate. This is known as steric stabilization.[2]
-
Thiol-Based Ligands: The strong covalent bond between sulfur and gold makes thiol-containing molecules excellent stabilizers for gold-based nanoparticles.[7][8]
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Protein Coating: Proteins like Bovine Serum Albumin (BSA) can be adsorbed onto the nanoparticle surface, providing excellent colloidal stability in biological buffers.[2]
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Proper Storage: Store the colloidal suspension at low temperatures (2-8 °C) and protected from light to minimize thermal decomposition and photochemical reactions. Do not freeze the suspension, as this can cause irreversible aggregation.
Q4: Can I centrifuge my this compound nanoparticles to purify them? A4: Yes, centrifugation is a common method for purifying nanoparticles and removing excess reagents. However, it must be done carefully. High centrifugation speeds can cause irreversible aggregation, forming a pellet that cannot be redispersed. It is crucial to optimize the centrifugation speed and time for your specific nanoparticles. If aggregation occurs, try reducing the g-force or using a stabilizing buffer for resuspension.
Troubleshooting Common Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Immediate precipitation during synthesis | Incorrect precursor ratio; pH is not optimal for nucleation and growth; reaction temperature is too high. | Ensure the correct stoichiometry of gold(III) salt and sulfide source.[4][5] Adjust the pH of the reaction medium. Control the reaction temperature carefully. |
| Colloid aggregates upon addition of a buffer (e.g., PBS) | High ionic strength of the buffer shielding the surface charge (electrostatic destabilization). | Use a steric stabilizer like PEG before transferring to a high-salt buffer.[2] Dialyze the nanoparticles against the buffer with a low flow rate to allow for gradual equilibration. |
| Particle size increases over time (as measured by DLS) | Ostwald ripening (larger particles growing at the expense of smaller ones); slow aggregation. | Improve the surface capping with a more robust stabilizing agent (e.g., thiol-PEG).[8] Store the colloid at a lower temperature to reduce particle kinetics. |
| Poor reproducibility between batches | Variations in reagent quality or concentration; inconsistent mixing or temperature control; glassware not sufficiently clean. | Use high-purity, fresh reagents. Employ precise and consistent methods for adding reagents and controlling temperature. Ensure all glassware is scrupulously cleaned. |
Experimental Protocols
Protocol 1: Synthesis of Colloidal this compound (Au₂S₃)
This protocol is adapted from methods describing the reaction of a gold(III) salt with a sulfide source.[4][5][9]
Materials:
-
Gold(III) chloride (HAuCl₄)
-
Sodium sulfide (Na₂S·9H₂O)
-
Anhydrous ethanol
-
Deionized (DI) water
-
Stabilizing agent (e.g., 1 mg/mL Bovine Serum Albumin solution)
Procedure:
-
Prepare a 1 mM solution of HAuCl₄ in DI water.
-
Prepare a 10 mM solution of Na₂S·9H₂O in DI water. This solution should be freshly prepared.
-
In a clean glass flask, add 10 mL of the HAuCl₄ solution.
-
While vigorously stirring, rapidly inject 0.5 mL of the Na₂S solution into the HAuCl₄ solution.
-
The solution should immediately turn dark, indicating the formation of Au₂S₃ nanoparticles.
-
Allow the reaction to proceed for 30 minutes at room temperature.
-
To stabilize the newly formed colloid, add 1 mL of the BSA solution and continue stirring for at least 2 hours to ensure complete coating.
-
Purify the nanoparticles by centrifugation (e.g., 8,000 x g for 20 minutes). Carefully discard the supernatant and resuspend the pellet in a buffer of your choice. Note: The optimal centrifugation speed may vary.
Protocol 2: Steric Stabilization with Thiolated Polyethylene Glycol (PEG-SH)
This protocol describes how to functionalize this compound nanoparticles for enhanced stability.
Materials:
-
As-synthesized colloidal this compound
-
mPEG-SH (Methoxy-polyethylene glycol-thiol), MW 5000
-
Phosphate buffer (10 mM, pH 7.4)
Procedure:
-
Prepare a 1 mg/mL solution of mPEG-SH in the phosphate buffer.
-
To 1 mL of your purified colloidal this compound suspension, add 100 µL of the mPEG-SH solution.
-
Allow the mixture to react overnight at room temperature with gentle stirring. This allows the thiol group to form a strong bond with the gold nanoparticle surface.[8]
-
Remove excess mPEG-SH by centrifugation (e.g., 10,000 x g for 30 minutes).
-
Discard the supernatant and resuspend the PEGylated nanoparticles in the desired buffer. The resulting colloid should exhibit significantly improved stability in high-salt environments.[2]
Quantitative Data
Table 1: Influence of Stabilizing Agents on Gold Sulfide Nanoparticle Stability
| Stabilizer | Type of Stabilization | Resulting Stability | Key Advantages | Reference |
| None | Electrostatic (from sulfide ions) | Low; prone to aggregation | Simple synthesis | [1] |
| 3-Mercaptopropionic Acid (3MPA) | Electrostatic & Thiol coordination | High in aqueous solutions | Provides a carboxyl surface for further functionalization | [2] |
| Poly(ethyleneimine) (bPEI) | Steric & Electrostatic (cationic) | High in aqueous solutions | Provides a positive surface charge | [2] |
| Bovine Serum Albumin (BSA) | Steric | Excellent in biological buffers | Biocompatible, prevents non-specific binding | [2] |
| Sodium Sulfide (Na₂S) | Electrostatic & Surface Passivation | Moderate; arrests particle growth | Can be used to quench the reaction and stabilize the final size | [10] |
Table 2: Characterization Data for Gold Sulfide Nanoparticles
| Parameter | Typical Value | Characterization Technique | Significance | Reference |
| Composition | Au₂S₃ | X-ray Photoelectron Spectroscopy (XPS) | Confirms the chemical identity and oxidation state of gold and sulfur. | [4][5] |
| Appearance | Black precipitate/colloid | Visual inspection | Au₂S₃ is a black, amorphous material. | [4] |
| Zeta Potential | < -30 mV or > +30 mV | Dynamic Light Scattering (DLS) | Indicates good electrostatic stability in the colloid. A value close to zero suggests instability. | [11] |
| Stability in Saline | Dependent on capping agent | UV-Vis Spectroscopy / DLS | Measures the resistance of the colloid to salt-induced aggregation. | [2] |
Visualizations
Experimental and Logical Workflows
Caption: Workflow for the synthesis and stabilization of this compound nanoparticles.
Caption: Comparison of electrostatic and steric stabilization mechanisms for nanoparticles.
Caption: A decision tree for troubleshooting common aggregation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Portfolio of colloidally stable gold–gold sulfide nanoparticles and their use in broad-band photoacoustic imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. nanotrun.com [nanotrun.com]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Thermal Stability of DNA Functionalized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfide-Arrested Growth of Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
Technical Support Center: Gold Trisulfide (Au₂S₃) Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of gold trisulfide (Au₂S₃), with a specific focus on the effects of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the synthesis of gold sulfide nanoparticles?
A1: Temperature is a critical parameter in the synthesis of gold sulfide nanoparticles as it significantly influences the reaction kinetics and the resulting nanoparticle morphology. Variations in temperature can lead to changes in particle size, shape, and aggregation, which in turn affect the optical and chemical properties of the material. For instance, in a one-step synthesis of gold-gold sulfide nanoparticles, lower temperatures (e.g., 0 °C) tend to favor the formation of larger nanoplates, while room temperature (e.g., 25 °C) often results in polydisperse nanoparticles.[1] Higher temperatures (e.g., 50 °C) can lead to the formation of icosahedral nanoparticles.[1]
Q2: What is the appearance and stability of this compound (Au₂S₃)?
A2: this compound is typically a black or yellowish-brown, amorphous solid. It is known to be unstable and can decompose at elevated temperatures. Reports suggest that Au₂S₃ decomposes around 200 °C. It is also insoluble in water.
Q3: What are some common methods for synthesizing this compound?
A3: Common methods for synthesizing this compound include:
-
Reaction with Hydrogen Sulfide: Bubbling hydrogen sulfide (H₂S) gas through a solution containing a gold(III) salt, such as chloroauric acid.
-
Reaction with a Sulfide Salt: Reacting a gold(III) salt solution with a sulfide salt solution, such as sodium sulfide (Na₂S).
-
Sonochemical Method: Using ultrasound to induce the reaction between a gold precursor, like gold(III) acetate, and a sulfur source in a suitable solvent at room temperature.[2]
Q4: How does temperature affect the optical properties of gold-gold sulfide nanoparticles?
A4: Temperature influences the morphology of gold-gold sulfide nanoparticles, which directly impacts their optical properties, particularly their near-infrared (NIR) absorption. For example, nanoparticles synthesized at room temperature (25 °C) exhibit a characteristic NIR peak around 800 nm.[1] Synthesis at lower temperatures (0 °C) can cause a red-shift and broadening of this peak due to the formation of larger nanoplates, while higher temperatures (50 °C) can lead to a diminished NIR peak as a result of an increase in icosahedral nanoparticles.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent nanoparticle size and shape (high polydispersity) | 1. Poor temperature control during synthesis. 2. Inhomogeneous mixing of reactants. | 1. Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a well-controlled oil bath) to maintain a stable temperature throughout the synthesis. 2. Ensure vigorous and consistent stirring to promote uniform nucleation and growth. |
| Formation of large aggregates instead of discrete nanoparticles | 1. Reaction temperature is too high, leading to rapid, uncontrolled growth. 2. Inadequate stabilization of nanoparticles. | 1. Lower the reaction temperature. For instance, if aggregation is observed at 50 °C, try performing the synthesis at room temperature (25 °C) or even 0 °C.[1] 2. Ensure the appropriate concentration of a suitable stabilizing agent is present in the reaction mixture. |
| Low or no yield of gold sulfide product | 1. Reaction temperature is too low, resulting in very slow reaction kinetics. 2. Incorrect pH of the reaction medium. 3. Degradation of precursors. | 1. Gradually increase the reaction temperature in increments (e.g., 10 °C) to find the optimal point for your specific reaction conditions. 2. Verify and adjust the pH of the precursor solutions as it can significantly affect the reaction. 3. Use fresh precursor solutions for each experiment. |
| Product is metallic gold instead of gold sulfide | 1. Undesired reduction of the gold precursor. 2. Decomposition of an unstable gold sulfide intermediate. | 1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if the reducing agent is sensitive to oxygen. 2. Use a milder reducing agent or adjust the reaction temperature to favor the formation of the sulfide over the metallic form. |
| Observed NIR peak is shifted or broadened unexpectedly | The morphology of the nanoparticles is different from the target. | As a starting point, for a characteristic NIR peak around 800 nm, a room temperature (25 °C) synthesis is often optimal.[1] For a red-shifted and broadened peak, consider lowering the temperature to around 0 °C to promote the formation of larger nanoplates.[1] To reduce the NIR peak, a higher temperature of 50 °C may be used to favor icosahedral nanoparticles.[1] |
Data Presentation
Table 1: Effect of Temperature on Gold-Gold Sulfide Nanoparticle Synthesis
| Temperature (°C) | Resulting Nanoparticle Morphology | Observed Near-Infrared (NIR) Peak | Reference |
| 0 | Larger gold nanoplates | Red-shifting and broadening of the NIR peak | [1] |
| 25 (Room Temp.) | Polydisperse nanoparticles | Characteristic peak around 800 nm | [1] |
| 50 | Dramatic increase in icosahedral nanoparticles | Diminished NIR peak | [1] |
Note: The data presented is qualitative and based on a one-step synthesis method for gold-gold sulfide nanoparticles. Optimal conditions may vary depending on the specific precursors and reaction conditions used.
Experimental Protocols
General Protocol for Temperature-Controlled Synthesis of Gold Sulfide Nanoparticles
This protocol is a generalized procedure based on common synthesis methods. Researchers should optimize the parameters for their specific experimental setup and goals.
1. Materials:
-
Gold(III) precursor (e.g., Chloroauric acid, HAuCl₄)
-
Sulfur source (e.g., Sodium sulfide, Na₂S)
-
Solvent (e.g., Deionized water)
-
Stabilizing agent (optional, e.g., citrate, CTAB)
2. Equipment:
-
Temperature-controlled reaction vessel (e.g., jacketed beaker connected to a circulating water bath or an oil bath with a temperature controller)
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware
3. Procedure:
-
Preparation of Precursor Solutions: Prepare aqueous solutions of the gold(III) precursor and the sulfur source at the desired concentrations.
-
Reaction Setup: Place the gold(III) precursor solution in the temperature-controlled reaction vessel. Allow the solution to reach and stabilize at the target temperature (e.g., 0 °C, 25 °C, or 50 °C) with continuous stirring.
-
Initiation of Reaction: Rapidly inject the sulfur source solution into the gold(III) precursor solution while maintaining vigorous stirring.
-
Reaction Monitoring: Observe the color change of the solution, which indicates the formation of nanoparticles. The reaction time will vary depending on the temperature and reactant concentrations.
-
Characterization: After the reaction is complete, characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy, Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) to determine their optical properties, morphology, and size distribution.
Visualizations
Caption: A flowchart illustrating the key steps in the temperature-controlled synthesis of this compound nanoparticles.
Caption: A diagram showing the relationship between reaction temperature and the resulting morphology of gold-gold sulfide nanoparticles.
References
Technical Support Center: Refining the Purification Process of Au₂S₃
Welcome to the technical support center for the purification of Gold(III) Sulfide (Au₂S₃). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Au₂S₃. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude Au₂S₃ sample?
A1: Common impurities in synthesized Au₂S₃ can include unreacted starting materials such as gold salts (e.g., HAuCl₄) and sulfur sources, as well as byproducts like elemental sulfur and other gold sulfide species (e.g., Au₂S). Residual solvents from the synthesis and washing steps can also be present.
Q2: Why is my precipitated Au₂S₃ amorphous, and how does this affect purification?
A2: Gold(III) sulfide typically precipitates as a black, amorphous solid.[1] This is a known characteristic of the material synthesized under many common laboratory conditions. The amorphous nature can make filtration and washing more challenging due to the fine particle size and potential for the precipitate to form colloidal suspensions. It is crucial to handle the precipitate carefully to avoid losses during purification.
Q3: What is the thermal stability of Au₂S₃, and how does it impact the drying process?
A3: Gold(III) sulfide is thermally unstable and has been reported to decompose at temperatures as low as 200°C. Therefore, it is critical to use mild drying conditions, such as air-drying at room temperature or using a vacuum desiccator, to prevent decomposition of the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Au₂S₃ After Purification | 1. Incomplete precipitation during synthesis.2. Loss of fine, amorphous precipitate during washing and centrifugation.3. Partial decomposition of Au₂S₃ during drying. | 1. Optimize precipitation parameters (e.g., pH, temperature, reagent concentration).2. Use high-speed centrifugation and carefully decant the supernatant. Consider using a finer filter paper if using filtration.3. Dry the purified Au₂S₃ at room temperature under vacuum. |
| Product is a Brownish-Black Powder Instead of Black | Presence of elemental sulfur or Au₂S. | Follow the detailed washing protocol, particularly the carbon disulfide (CS₂) wash, to remove elemental sulfur. The presence of Au₂S can be more challenging to remove and may require optimization of the initial synthesis conditions to favor the formation of Au₂S₃. |
| Final Product Shows Contamination with Residual Solvents | Incomplete removal of washing solvents (e.g., acetone, CS₂). | After the final wash, ensure the product is thoroughly dried under vacuum to remove all volatile residual solvents. The efficiency of solvent removal can be monitored by techniques such as Thermogravimetric Analysis (TGA). |
| Inconsistent Purification Results | Variation in the amorphous nature of the precipitate, leading to differences in washing efficiency. | Standardize the precipitation and aging times to ensure a more consistent particle size and morphology of the crude Au₂S₃ before starting the purification process. |
Experimental Protocols
Detailed Washing Protocol for Au₂S₃ Purification
This protocol is adapted from methodologies described for the purification of synthesized gold sulfides.[2][3]
-
Initial Separation : Following precipitation, centrifuge the crude Au₂S₃ to separate it from the reaction mixture. Carefully decant the supernatant.
-
Sulfuric Acid Wash : Wash the precipitate with concentrated sulfuric acid to remove any unreacted gold salts.[2][3] Resuspend the precipitate in the acid, centrifuge, and decant the acid.
-
Water Wash : Wash the precipitate with deionized water to remove the sulfuric acid.[2][3] Repeat this step until the supernatant is neutral.
-
Acetone Wash : Wash the precipitate with acetone to remove water.[2][3]
-
Carbon Disulfide (CS₂) Wash : Wash the precipitate with carbon disulfide to remove any elemental sulfur.[3] This step is crucial for obtaining a pure black product. (Caution: CS₂ is highly flammable and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment).
-
Drying : Air-dry the purified Au₂S₃ precipitate at room temperature, followed by drying under vacuum to remove residual solvents.
Characterization Techniques for Purity Assessment
-
Gravimetric Analysis : To determine the gold and sulfur content in the purified sample.[4]
-
X-ray Diffraction (XRD) : To confirm the amorphous nature of the Au₂S₃.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR) : To identify the presence of functional groups from residual impurities.[5]
-
Thermogravimetric Analysis (TGA) : To assess thermal stability and quantify residual solvent content.
Data Presentation
Table 1: Hypothetical Quantitative Data for Au₂S₃ Purification Steps
| Purification Step | Main Impurity Removed | Initial Purity (Au₂S₃ %) | Purity after Step (Au₂S₃ %) | Step Yield (%) |
| Crude Product | Unreacted Precursors, Byproducts | ~85% | - | 100% |
| H₂SO₄ Wash | Unreacted Gold Salts | 85% | 90% | 98% |
| Water Wash | H₂SO₄ | 90% | 92% | 99% |
| Acetone Wash | Water | 92% | 95% | 99% |
| CS₂ Wash | Elemental Sulfur | 95% | >99% | 97% |
| Final Dried Product | Residual Solvents | >99% | >99.5% | 99% |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for the purification of Au₂S₃.
References
Technical Support Center: Overcoming the Amorphous Nature in Au₂S₃ Characterization
Welcome to the technical support center for the characterization of amorphous gold(III) sulfide (Au₂S₃). This resource is designed for researchers, scientists, and drug development professionals who encounter challenges due to the amorphous nature of this material. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my X-ray diffraction (XRD) pattern for Au₂S₃ showing a broad hump instead of sharp peaks?
This is characteristic of amorphous materials.[1][2][3] In crystalline solids, the long-range ordered arrangement of atoms results in sharp, well-defined diffraction peaks at specific angles.[1][2] Amorphous solids, like Au₂S₃, lack this long-range order, leading to a broad, diffuse scattering pattern often referred to as a "halo".[1]
Q2: How can I be sure that my sample is amorphous Au₂S₃ and not just a nanocrystalline material or a sample with impurities?
Distinguishing between amorphous and nanocrystalline materials can be challenging as both can produce broad XRD peaks.[4][5] Nanocrystalline materials with very small crystallite sizes (< 5 nm) can exhibit significant peak broadening.[4] To confirm the amorphous nature of your Au₂S₃, it is recommended to use complementary characterization techniques. Transmission Electron Microscopy (TEM) can provide direct visual evidence of the lack of crystalline domains.[6] Selected Area Electron Diffraction (SAED) in TEM will show diffuse rings for an amorphous material, whereas nanocrystalline materials will exhibit faint, but distinct, diffraction rings.[6] Additionally, thermal analysis methods like Differential Scanning Calorimetry (DSC) can be employed. Amorphous materials typically show a glass transition (Tg), which is absent in crystalline materials.
Q3: My XRD signal is very weak. How can I improve the data quality for my amorphous Au₂S₃ sample?
Several strategies can be employed to enhance a weak XRD signal from an amorphous sample:
-
Increase Scan Time: A longer data collection time per step can improve the signal-to-noise ratio.
-
Optimize Sample Preparation: Ensure a sufficient amount of sample is used and that it is properly packed in the sample holder to maximize the interaction with the X-ray beam.
-
Use a High-Intensity X-ray Source: If available, using a synchrotron or a rotating anode source can significantly increase the incident beam intensity.[1]
-
Employ a Sensitive Detector: Modern, highly efficient detectors can improve the detection of weak scattering signals.[1]
-
Careful Background Subtraction: Precisely subtracting the background signal from the sample holder and instrument is crucial for isolating the true diffraction pattern of your amorphous sample.[1][7]
Q4: Can I quantify the amount of amorphous Au₂S₃ in a mixed-phase sample using XRD?
Yes, it is possible to quantify the amorphous content in a mixture, although it can be complex. One common method is the Rietveld refinement method, where a known amount of a crystalline internal standard is added to the sample.[5] By refining the crystal structures of the crystalline phases, the amount of the crystalline portion can be determined, and by extension, the amorphous content can be calculated.
Troubleshooting Guides
Problem 1: Ambiguous XRD Pattern - Is it Amorphous Au₂S₃ or Something Else?
Symptoms:
-
A broad, low-intensity hump is observed in the XRD pattern.
-
It is unclear if the feature is from the sample or the sample holder.
-
Difficulty in distinguishing between an amorphous phase and a nanocrystalline phase.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Run a Blank Scan: | Obtain the XRD pattern of the empty sample holder. This will help identify any background signals originating from the holder itself.[7] |
| 2 | Background Subtraction: | Subtract the blank scan from your sample scan. This should leave only the signal from your Au₂S₃ sample.[7] |
| 3 | Perform TEM with SAED: | Analyze the sample using Transmission Electron Microscopy. Amorphous Au₂S₃ will appear as a disordered structure with diffuse rings in the SAED pattern. Nanocrystalline material will show small ordered domains and faint, spotty rings. |
| 4 | Conduct Thermal Analysis (DSC): | Run a Differential Scanning Calorimetry experiment. The presence of a glass transition temperature (Tg) is a strong indicator of an amorphous phase. |
Problem 2: Suspected Sample Degradation or Instability of Amorphous Au₂S₃
Symptoms:
-
Changes in the material's color over time.
-
Appearance of small, sharp peaks in the XRD pattern of a previously amorphous sample.
-
Inconsistent results in subsequent characterization measurements.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Time-Resolved XRD: | Collect XRD patterns of the sample at different time points under specific storage conditions (e.g., temperature, humidity). The emergence of sharp peaks indicates crystallization. |
| 2 | Thermogravimetric Analysis (TGA): | Perform TGA to assess the thermal stability of the material and identify any mass loss events that could indicate decomposition. |
| 3 | Controlled Storage: | Store the amorphous Au₂S₃ under inert conditions (e.g., in a desiccator or glovebox) to minimize exposure to moisture and air, which can induce crystallization or degradation.[8][9] |
Data Presentation
Table 1: Comparison of Expected Characterization Data for Amorphous vs. Crystalline Au₂S₃
| Characterization Technique | Amorphous Au₂S₃ | Crystalline Au₂S₃ |
| X-Ray Diffraction (XRD) | Broad "halo" or hump, no sharp peaks[1] | Sharp, well-defined diffraction peaks |
| Transmission Electron Microscopy (TEM) | Featureless, disordered morphology | Ordered lattice fringes, distinct crystallites |
| Selected Area Electron Diffraction (SAED) | Diffuse, broad rings | Sharp, spotty diffraction pattern |
| Differential Scanning Calorimetry (DSC) | Exhibits a glass transition (Tg) | Shows a sharp melting point (Tm) |
Experimental Protocols
Protocol 1: Sample Preparation for XRD Analysis of Amorphous Au₂S₃
-
Sample Grinding: Gently grind the Au₂S₃ powder using an agate mortar and pestle to ensure a homogenous particle size. Avoid excessive grinding, which could induce crystallization.
-
Sample Holder Selection: Use a low-background sample holder (e.g., zero-background silicon wafer) to minimize contributions to the XRD pattern.[7]
-
Sample Mounting: Carefully pack the Au₂S₃ powder into the sample holder cavity, ensuring a flat and level surface. The sample should be sufficiently thick to be considered infinitely thick to the X-ray beam, preventing diffraction from the sample holder through the sample.
-
Blank Measurement: Before running the sample, perform a scan of the empty sample holder using the same experimental parameters. This is crucial for accurate background subtraction.[7]
Visualizations
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. waferpro.com [waferpro.com]
- 3. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]
- 4. youtube.com [youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. crystallizationsystems.com [crystallizationsystems.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Gold(III) Sulfide (Au₂S₃)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of gold(III) sulfide (Au₂S₃). The primary focus is on minimizing the formation of the common impurity, gold(I) sulfide (Au₂S).
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in Au₂S₃ synthesis, and why does it form?
A1: The most common impurity is gold(I) sulfide (Au₂S). Its formation is often a result of the reduction of the gold(III) precursor to gold(I) during the reaction. The choice of sulfur source and reaction conditions significantly influences this side reaction.
Q2: How can I qualitatively identify the presence of Au₂S in my Au₂S₃ product?
A2: While both Au₂S₃ and Au₂S are dark, amorphous solids, any deviation from the expected deep black color of pure Au₂S₃ towards a brownish-black hue may indicate the presence of Au₂S.[1] However, definitive identification requires analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of the gold atoms.
Q3: What is the role of the solvent in Au₂S₃ synthesis?
A3: The choice of solvent is critical. Anhydrous solvents are often preferred because the presence of water can lead to the formation of gold hydroxides or oxides as side products, and can also promote the reduction of Au(III) to metallic gold.[1] Concentrated sulfuric acid has been used as a medium for the reaction of trivalent gold with different sulfur sources.[1]
Q4: Can temperature be used to control the formation of Au₂S?
A4: While specific temperature optimization studies for minimizing Au₂S in Au₂S₃ synthesis are not extensively reported, general principles of inorganic synthesis suggest that temperature control is crucial. Higher temperatures can sometimes favor reduction reactions, potentially increasing Au₂S formation. A sonochemical method for Au₂S₃ synthesis has been reported to proceed at room temperature.
Troubleshooting Guide: Minimizing Au₂S Formation
This guide addresses specific issues that may lead to the formation of Au₂S during Au₂S₃ synthesis.
| Issue | Potential Cause | Recommended Solution |
| Significant Au₂S contamination confirmed by analysis. | Incorrect choice of sulfur source. Using elemental sulfur, particularly short-chain or α-sulfur, can lead to the reduction of Au(III) to Au(I), forming Au₂S or a mixture of Au₂S and Au₂S₃.[1] | Use hydrogen sulfide (H₂S) gas as the sulfur source. Bubbling H₂S gas through a solution of a trivalent gold compound is the most direct method to favor the formation of Au₂S₃.[1] |
| Low yield of Au₂S₃ and presence of metallic gold. | Presence of water in the reaction. Water can cause the decomposition of Au(III) species, leading to the formation of metallic gold instead of the desired sulfide.[1] | Ensure anhydrous reaction conditions. Use dry solvents and handle starting materials in an inert atmosphere to exclude moisture. |
| Product is a mixture of Au₂S and Au₂S₃. | Use of α-sulfur (ring-structured sulfur). The reaction of trivalent gold with ordinary α-sulfur has been shown to produce a mixture of Au₂S and Au₂S₃.[1] | Switch to H₂S gas as the sulfur source. To selectively synthesize Au₂S₃, H₂S is the preferred reagent.[1] |
| Inconsistent product composition between batches. | Variable quality or allotrope of the sulfur source. The reactivity of sulfur can vary depending on its allotropic form.[1] | Standardize the sulfur source. If using a solid sulfur source is unavoidable, ensure its purity and allotropic form are consistent. However, for pure Au₂S₃, H₂S is recommended. |
Quantitative Data Summary
The available literature primarily offers qualitative descriptions of how the sulfur source affects the final product. The following table summarizes these findings.
| Sulfur Source | Gold Precursor | Reaction Medium | Primary Product(s) | Reference |
| Hydrogen Sulfide (H₂S) | Au₂(SO₄)₃ | Concentrated H₂SO₄ | Au₂S₃ | [1] |
| Short-chain Sulfur | Au₂(SO₄)₃ | Concentrated H₂SO₄ | Au₂S | [1] |
| α-Sulfur (ring) | Au₂(SO₄)₃ | Concentrated H₂SO₄ | Mixture of Au₂S and Au₂S₃ | [1] |
Experimental Protocols
Protocol 1: Synthesis of Au₂S₃ using Hydrogen Sulfide
This protocol is adapted from established methods favoring the formation of Au₂S₃.[1]
Objective: To synthesize Au₂S₃ with minimal Au₂S contamination.
Materials:
-
Gold(III) chloride (AuCl₃) or another suitable Au(III) salt.
-
Anhydrous solvent (e.g., absolute ether).
-
Hydrogen sulfide (H₂S) gas.
-
Inert gas (e.g., nitrogen or argon).
Procedure:
-
Dissolve the Au(III) salt in the anhydrous solvent in a three-neck flask under an inert atmosphere.
-
Cool the solution in an ice bath to moderate the reaction rate.
-
Slowly bubble H₂S gas through the solution with constant stirring.
-
A black precipitate of Au₂S₃ will form. Continue bubbling H₂S for a sufficient period to ensure complete reaction.
-
Stop the H₂S flow and purge the system with an inert gas to remove any residual H₂S.
-
Isolate the precipitate by filtration or centrifugation under inert atmosphere.
-
Wash the precipitate with the anhydrous solvent to remove any unreacted starting materials.
-
Dry the product under vacuum.
Protocol 2: Sonochemical Synthesis of Au₂S₃
This protocol is based on a reported sonochemical method.
Objective: To synthesize Au₂S₃ at room temperature.
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃).
-
Elemental sulfur (S).
-
Decalin (anhydrous).
-
Nitrogen gas.
Procedure:
-
In a suitable reaction vessel, combine gold(III) acetate and elemental sulfur in decalin.
-
Purge the mixture with nitrogen gas for at least 15 minutes to remove oxygen.
-
Irradiate the mixture with a high-intensity ultrasound probe at room temperature under a nitrogen atmosphere for a designated period (e.g., 3 hours).
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The formation of a dark precipitate indicates the product.
-
Isolate the product by centrifugation.
-
Wash the precipitate with a suitable solvent (e.g., ethanol) to remove any unreacted precursors.
-
Dry the final product under vacuum.
Visualizations
Caption: Experimental workflow for the selective synthesis of Au₂S₃.
References
Technical Support Center: Au2S3 Nanoparticle Stability and the Influence of Capping Agents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of capping agents on the stability of gold(III) sulfide (Au2S3) nanoparticles.
Troubleshooting Guide: Common Issues in Au2S3 Nanoparticle Synthesis and Stabilization
This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My Au2S3 nanoparticles are aggregating immediately after synthesis or during purification. What could be the cause and how can I fix it?
Possible Causes:
-
Ineffective Capping Agent: The chosen capping agent may not be providing sufficient steric or electrostatic repulsion to overcome the van der Waals forces between the nanoparticles.
-
Incorrect Capping Agent Concentration: Too low a concentration may lead to incomplete surface coverage, while excessive concentration can sometimes induce depletion flocculation.
-
Inappropriate pH: The pH of the solution can affect the surface charge of both the nanoparticles and the capping agent, influencing their interaction and the overall stability. For instance, carboxylate-functionalized capping agents require a pH above their pKa to be charged and effective.
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Solvent Incompatibility: The capping agent may not be soluble or effective in the chosen solvent system.
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High Ionic Strength: The presence of excess salts can screen the electrostatic repulsion between nanoparticles, leading to aggregation. This is a common issue during purification steps involving precipitation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Au2S3 nanoparticle aggregation.
Q2: I am observing a broad size distribution (high polydispersity) in my synthesized Au2S3 nanoparticles. How can I achieve a more monodisperse sample?
Possible Causes:
-
Inadequate Control Over Nucleation and Growth: A burst nucleation event followed by controlled growth is ideal for monodispersity. If nucleation and growth occur simultaneously, a broad size distribution can result.
-
Ostwald Ripening: Smaller nanoparticles dissolving and redepositing onto larger ones over time.
-
Ineffective Capping Agent: The capping agent may not be effectively controlling the growth of the nanoparticles.
Solutions:
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Optimize Reaction Temperature: Lowering the reaction temperature can sometimes slow down the growth kinetics, allowing for better control.
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"Hot-Injection" Synthesis: Rapidly injecting one of the precursors into the hot reaction mixture containing the other precursor and the capping agent can promote a single, rapid nucleation event.
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Use a Stronger Coordinating Capping Agent: Capping agents that bind strongly to the nanoparticle surface can better control the growth process.
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Post-Synthesis Size-Selective Precipitation: This technique involves carefully adding a non-solvent to the nanoparticle dispersion to selectively precipitate larger particles, which can then be separated by centrifugation.
Q3: The stability of my capped Au2S3 nanoparticles decreases over time, even when stored in appropriate conditions. What could be the reason?
Possible Causes:
-
Capping Agent Desorption: The capping agent may be slowly detaching from the nanoparticle surface.
-
Oxidation: The Au2S3 nanoparticles or the capping agent may be susceptible to oxidation, leading to changes in surface chemistry and subsequent aggregation.
-
Photodegradation: Exposure to light can sometimes degrade the capping agent or the nanoparticle itself.
Solutions:
-
Use a Capping Agent with Stronger Binding Affinity: Thiolated ligands, for example, form strong covalent bonds with gold surfaces and are less likely to desorb.
-
Store in an Inert Atmosphere: Storing the nanoparticle dispersion under nitrogen or argon can prevent oxidation.
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Store in the Dark and at Low Temperatures: This will minimize photodegradation and slow down any degradation processes.
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Cross-linking the Capping Agent Shell: For some polymeric capping agents, it may be possible to cross-link the polymer chains to create a more robust shell around the nanoparticle.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right capping agent for my Au2S3 nanoparticle synthesis?
The choice of capping agent depends on several factors:
-
Desired Nanoparticle Size and Shape: Different capping agents can preferentially bind to certain crystal facets, influencing the final morphology.
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Solvent System: The capping agent must be soluble in the reaction medium.
-
Downstream Application: For biological applications, biocompatible capping agents like polyethylene glycol (PEG) or chitosan are preferred. If further functionalization is required, choose a capping agent with appropriate functional groups (e.g., carboxyl or amine groups).
-
Required Stability: For long-term stability, capping agents that form strong bonds with the nanoparticle surface, such as thiols, are recommended.
Q2: What is the mechanism by which capping agents stabilize Au2S3 nanoparticles?
Capping agents stabilize nanoparticles through two primary mechanisms:
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Steric Hindrance: Large, bulky capping agents (typically polymers) create a physical barrier around the nanoparticles that prevents them from getting close enough to aggregate.
-
Electrostatic Repulsion: Capping agents with ionizable functional groups can impart a surface charge to the nanoparticles. The resulting electrostatic repulsion between similarly charged nanoparticles keeps them dispersed in solution.
Caption: Mechanisms of Au2S3 nanoparticle stabilization by capping agents.
Q3: How can I confirm that my Au2S3 nanoparticles are properly capped and stable?
Several characterization techniques can be used:
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles. A stable dispersion will show a consistent and narrow size distribution over time.
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles. A high absolute zeta potential value (typically > |30| mV) indicates good electrostatic stability.
-
UV-Vis Spectroscopy: The surface plasmon resonance (SPR) peak of Au2S3 nanoparticles is sensitive to their size and aggregation state. A stable dispersion will have a consistent SPR peak, while aggregation will cause a red-shift or broadening of the peak.
-
Transmission Electron Microscopy (TEM): Provides direct visualization of the nanoparticles, allowing you to assess their size, shape, and dispersion state.
Quantitative Data on Capping Agent Effects
While specific quantitative data for a wide range of capping agents on Au2S3 is not extensively available in the literature, the following table provides representative data based on common capping agents used for other metal sulfide nanoparticles, which can serve as a starting point for your experiments.
| Capping Agent | Typical Concentration Range (mM) | Expected Particle Size (nm) | Expected Zeta Potential (mV) | Notes on Stability |
| Citrate | 1 - 10 | 10 - 50 | -30 to -50 | Provides good electrostatic stability in aqueous solutions at neutral to basic pH. Stability is sensitive to high ionic strength and low pH. |
| Polyvinylpyrrolidone (PVP) | 0.1 - 1% (w/v) | 5 - 30 | -10 to -25 | Offers excellent steric stability in both aqueous and some organic solvents. Can be difficult to remove completely. |
| Polyethylene Glycol (PEG)-thiol | 0.1 - 5 | 5 - 20 | -5 to -20 | Provides excellent steric stability and biocompatibility due to the PEG chains. The thiol group ensures strong anchoring to the gold sulfide surface. |
| Oleylamine | 10 - 100 | 3 - 15 | +20 to +40 (in nonpolar solvents) | Commonly used in nonpolar organic solvents for high-temperature synthesis. Provides good steric stabilization. |
| Chitosan | 0.01 - 0.1% (w/v) | 20 - 100 | +30 to +50 (in acidic solutions) | A biocompatible and biodegradable polymer that provides electrostatic stability in acidic media. |
Experimental Protocols
General Synthesis of Capped Au2S3 Nanoparticles (Aqueous Method)
This protocol is a general guideline and may require optimization for your specific capping agent and desired nanoparticle characteristics.
Materials:
-
Gold(III) chloride trihydrate (HAuCl4·3H2O)
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Capping agent (e.g., sodium citrate, PVP)
-
Deionized (DI) water
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 1 mM aqueous solution of HAuCl4.
-
Prepare a 1 mM aqueous solution of Na2S.
-
Prepare a solution of the capping agent at the desired concentration (e.g., 5 mM sodium citrate or 0.5% w/v PVP).
-
-
Synthesis:
-
In a flask, combine a specific volume of the capping agent solution with a volume of the HAuCl4 solution under vigorous stirring.
-
Rapidly inject the Na2S solution into the mixture.
-
The color of the solution should change, indicating the formation of Au2S3 nanoparticles.
-
Allow the reaction to proceed for a set amount of time (e.g., 30 minutes) at a controlled temperature (e.g., room temperature or slightly elevated).
-
-
Purification:
-
To remove unreacted precursors and excess capping agent, purify the nanoparticle dispersion. For salt-sensitive nanoparticles, dialysis against DI water is recommended. Alternatively, centrifugation followed by redispersion in fresh DI water can be used, but be cautious of inducing aggregation.
-
Characterization of Nanoparticle Stability
UV-Vis Spectroscopy:
-
Dilute a small aliquot of the Au2S3 nanoparticle dispersion in a cuvette.
-
Record the absorbance spectrum over a relevant wavelength range (e.g., 400-800 nm).
-
Monitor the position and shape of the SPR peak over time to assess stability.
Dynamic Light Scattering (DLS) and Zeta Potential:
-
Dilute the nanoparticle dispersion in an appropriate solvent (usually DI water).
-
Transfer the diluted sample to a DLS cuvette or a zeta potential cell.
-
Perform the measurements according to the instrument's instructions.
-
Repeat the measurements at different time points to evaluate changes in size and surface charge.
Technical Support Center: Thermal Decomposition of Gold Trisulfide (Au₂S₃)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of gold trisulfide (Au₂S₃).
Frequently Asked Questions (FAQs)
Q1: What is this compound (Au₂S₃)?
A1: Gold(III) sulfide, or this compound (Au₂S₃), is a black, amorphous solid.[1][2] It is an unstable compound, and its existence is primarily confirmed through thermal analysis.[1] It is insoluble in water and mineral acids but will dissolve in concentrated sodium sulfide solutions and sodium cyanide.[2]
Q2: What is the expected thermal decomposition pathway for Au₂S₃?
A2: While detailed experimental data is scarce, the thermal decomposition of Au₂S₃ is expected to occur in a stepwise reduction of gold from Au(III) to Au(I) and finally to metallic gold (Au(0)). The proposed pathway is a two-step process:
-
Au₂S₃ → Au₂S + 2S
-
Au₂S → 2Au + S
Q3: At what temperature does this compound decompose?
A3: Due to its instability, Au₂S₃ begins to decompose at relatively low temperatures. The first decomposition step, forming gold(I) sulfide (Au₂S), is reported to occur around 200°C. Further decomposition to metallic gold requires higher temperatures.
Q4: What are the challenges in studying the thermal decomposition of Au₂S₃?
A4: The primary challenges include the compound's inherent instability, its amorphous nature which can lead to broad and overlapping decomposition events, and its sensitivity to the experimental atmosphere.[1] Synthesis can also be challenging, with the potential for co-precipitation of metallic gold, especially in the presence of water.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and thermal analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Synthesis yields a mixture of products or metallic gold. | Presence of water during synthesis can lead to the reduction of Au(III) to metallic gold.[1] The choice of sulfur source can also influence the product; for example, using ring-structured sulfur can produce a mix of Au₂S and Au₂S₃.[2] | Ensure all reactants and solvents are anhydrous. Use hydrogen sulfide gas as the sulfur source for the preferential synthesis of Au₂S₃.[2] |
| TGA curve shows a gradual, sloping weight loss instead of distinct steps. | The amorphous nature of Au₂S₃ can result in a non-uniform decomposition over a broad temperature range. A fast heating rate can also cause overlapping of decomposition steps. | Use a slow heating rate (e.g., 2-5 °C/min) to improve the resolution of the decomposition events. Ensure the sample is a fine, uniform powder. |
| Unexpected mass gain observed in the TGA curve. | The sample may be reacting with the purge gas (e.g., oxidation in the presence of residual air). | Use a high-purity inert purge gas (e.g., nitrogen or argon). Ensure the TGA instrument is properly purged before starting the experiment. |
| Inconsistent decomposition temperatures between runs. | Variations in sample mass, particle size, and packing in the TGA pan can affect heat transfer and decomposition kinetics. | Use a consistent, small sample mass (typically 5-10 mg). Ensure the sample is loosely packed to allow for the efficient escape of evolved gases. |
| Residue analysis does not match the expected final product (metallic gold). | Incomplete decomposition due to insufficient final temperature or hold time. Formation of non-volatile byproducts. | Increase the final temperature of the TGA run and/or add an isothermal hold at the final temperature to ensure complete decomposition. Analyze the residue using techniques like XRD or XPS to identify all components. |
Quantitative Data
The following table summarizes the theoretical and expected quantitative data for the two-step thermal decomposition of Au₂S₃. Note: These are calculated values based on the proposed decomposition pathway, as precise experimental TGA data is not consistently available in the literature.
| Decomposition Step | Reaction | Initial Molar Mass ( g/mol ) | Final Molar Mass ( g/mol ) | Theoretical Mass Loss (%) | Expected Temperature Range (°C) |
| 1 | Au₂S₃ → Au₂S + 2S | 490.11 | 425.99 | 13.08% | 180 - 250 |
| 2 | Au₂S → 2Au + S | 425.99 | 393.94 | 7.52% | > 250 |
| Overall | Au₂S₃ → 2Au + 3S | 490.11 | 393.94 | 19.62% | 180 - 400+ |
Experimental Protocols
Protocol 1: Synthesis of Amorphous this compound (Au₂S₃)
This protocol is based on the reaction of a trivalent gold solution with hydrogen sulfide.
Materials:
-
Chloroauric acid (HAuCl₄) solution (in absolute ether)
-
Hydrogen sulfide (H₂S) gas
-
Absolute ether (anhydrous)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
Prepare a dilute solution of chloroauric acid in absolute ether in a Schlenk flask under an inert atmosphere.
-
Slowly bubble hydrogen sulfide gas through the stirred solution at room temperature.
-
A black precipitate of Au₂S₃ will form.
-
Continue bubbling H₂S for a sufficient time to ensure complete reaction.
-
Stop the H₂S flow and purge the flask with inert gas to remove any excess H₂S.
-
Isolate the precipitate by filtration or centrifugation under an inert atmosphere.
-
Wash the precipitate with absolute ether to remove any unreacted starting materials.
-
Dry the product under vacuum at room temperature.
Protocol 2: Thermogravimetric Analysis (TGA) of this compound
This protocol is designed to study the thermal decomposition of the synthesized Au₂S₃.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Alumina or platinum crucibles
Procedure:
-
Instrument Preparation:
-
Ensure the TGA is clean and calibrated.
-
Set the purge gas to high-purity nitrogen or argon with a flow rate of 20-50 mL/min.
-
-
Sample Preparation:
-
Under an inert atmosphere (glovebox), load 5-10 mg of the finely powdered Au₂S₃ sample into a TGA crucible.
-
Ensure the sample is spread thinly and evenly at the bottom of the crucible.
-
-
TGA Measurement:
-
Transfer the crucible to the TGA autosampler or manually load it into the furnace, minimizing exposure to air.
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 10-15 minutes to allow the system to stabilize.
-
Program the TGA to heat the sample from 30°C to 600°C at a heating rate of 5 °C/min.
-
-
Data Analysis:
-
Plot the mass loss (%) as a function of temperature.
-
Determine the onset and peak decomposition temperatures for each mass loss step from the TGA and derivative thermogravimetric (DTG) curves.
-
Calculate the percentage mass loss for each step and compare it with the theoretical values.
-
Visualizations
Caption: Proposed thermal decomposition pathway of Au₂S₃.
References
Technical Support Center: Reproducible Synthesis of Gold Trisulfide (Au₂S₃)
Welcome to the technical support center for the synthesis of gold trisulfide (Au₂S₃). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reproducible results and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my gold sulfide product amorphous and not crystalline?
A1: this compound (Au₂S₃) is typically obtained as a black, amorphous solid.[1][2] X-ray diffraction (XRD) analysis of synthesized Au₂S₃ usually does not show any distinct diffraction peaks, confirming its amorphous nature.[1] This is an inherent characteristic of the material when synthesized by the common wet chemical methods.
Q2: How can I be sure that I have synthesized Au₂S₃ and not another gold sulfide like Au₂S?
A2: The choice of sulfur source is critical. Using hydrogen sulfide (H₂S) gas with a trivalent gold precursor in an acidic medium specifically yields trivalent gold sulfide (Au₂S₃).[1] In contrast, using short-chain sulfur can lead to the formation of monovalent gold sulfide (Au₂S), while using ordinary alpha-sulfur (α-sulfur) can result in a mixture of Au₂S and Au₂S₃.[1] Characterization techniques such as gravimetric analysis to determine the gold and sulfur content can confirm the stoichiometry.[3]
Q3: What are the best solvents to use for Au₂S₃ synthesis?
A3: The choice of solvent depends on the synthesis method. For methods involving the reaction of a gold salt with a sulfur source, anhydrous solvents are often preferred to prevent the reduction of Au(III) to metallic gold.[2] For instance, passing H₂S through a solution of HAuCl₄ in absolute ether has been used to precipitate Au₂S₃.[1] In the sonochemical method, an inert solvent like decalin is used.[4]
Q4: Is it possible to synthesize nanocrystalline this compound?
A4: While most reported methods yield amorphous Au₂S₃, sonochemical synthesis has been reported as a method to produce nanomaterials.[4] This technique uses ultrasound to initiate and enhance the chemical reaction, potentially offering better control over the product's morphology at the nanoscale.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: The final product is a mixture of Au₂S and Au₂S₃.
| Possible Cause | Suggested Solution |
| Incorrect sulfur allotrope used. | Ensure the use of a sulfur source that selectively produces Au₂S₃, such as H₂S gas.[1] Avoid using α-sulfur if a pure Au₂S₃ product is desired, as it is known to produce a mixture.[1] |
| Presence of reducing agents. | Ensure all reagents and solvents are pure and free from contaminants that could reduce Au(III) to Au(I). |
Problem 2: The final product contains metallic gold.
| Possible Cause | Suggested Solution |
| Presence of water in the reaction. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can cause a redox decomposition of the gold precursor to metallic gold, especially in acidic conditions.[2] |
| Unwanted side reactions. | Certain reaction conditions can favor the reduction of the gold precursor. For instance, when using H₂S in absolute ether with HAuCl₄, a small amount of metallic gold can co-precipitate.[1] Careful control of reaction parameters is crucial. |
Problem 3: Low yield of Au₂S₃.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Ensure a sufficient amount of the sulfur source is used and that it is effectively delivered to the reaction mixture (e.g., by bubbling H₂S gas for an adequate amount of time). |
| Loss of product during washing. | Au₂S₃ is insoluble in water and mineral acids but is soluble in sodium cyanide and concentrated sodium sulfide solutions. Use appropriate washing solvents like water and acetone to purify the product without dissolving it.[3] |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Method 1: Synthesis of Au₂S₃ using Hydrogen Sulfide (H₂S)
This method relies on the reaction of a trivalent gold precursor with H₂S gas in an acidic environment.
Materials:
-
Gold(III) sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid (H₂SO₄)
-
Hydrogen sulfide (H₂S) gas
-
Concentrated sulfuric acid (for washing)
-
Distilled water
-
Acetone
Procedure:
-
Prepare a solution of Au₂(SO₄)₃ in concentrated H₂SO₄.
-
Bubble H₂S gas through the Au₂(SO₄)₃ solution. A black precipitate of Au₂S₃ will form.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate with fresh concentrated sulfuric acid to remove any unreacted gold sulfate.
-
Wash the precipitate with distilled water to remove the acid.
-
Wash the precipitate with acetone.
-
Dry the final product.
| Parameter | Value/Range |
| Gold Precursor | Au₂(SO₄)₃ in conc. H₂SO₄ |
| Sulfur Source | H₂S gas |
| Product | Au₂S₃ (amorphous, black precipitate) |
Method 2: Sonochemical Synthesis of Au₂S₃
This method utilizes ultrasound to drive the reaction between a gold precursor and elemental sulfur.
Materials:
-
Gold(III) acetate (Au(CH₃COO)₃)
-
Elemental sulfur (S)
-
Decalin
-
Nitrogen atmosphere
Procedure:
-
In an appropriate reaction vessel, combine Au(CH₃COO)₃ and elemental sulfur in decalin.
-
Sonicate the mixture at room temperature under a nitrogen atmosphere.
-
The reaction will yield a precipitate of Au₂S₃.
-
Isolate and purify the product as needed.
| Parameter | Value/Range |
| Gold Precursor | Au(CH₃COO)₃ |
| Sulfur Source | Elemental Sulfur |
| Solvent | Decalin |
| Atmosphere | Nitrogen |
| Temperature | Room Temperature |
Visualizations
Experimental Workflow for Au₂S₃ Synthesis using H₂S
Caption: Workflow for the synthesis of Au₂S₃ using H₂S gas.
Troubleshooting Logic for Impure Gold Sulfide Product
Caption: Troubleshooting guide for an impure gold sulfide product.
Safety Precautions
The synthesis of this compound involves hazardous materials and should be conducted with appropriate safety measures.
-
Handling of Reagents:
-
Gold Compounds: While metallic gold is relatively inert, gold salts can be irritating to the eyes, skin, and respiratory system.[5][6]
-
Hydrogen Sulfide (H₂S): H₂S is a highly toxic and flammable gas. All work with H₂S must be performed in a well-ventilated fume hood.
-
Concentrated Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents like decalin and ether are flammable. Work in a well-ventilated area away from ignition sources.
-
-
Personal Protective Equipment (PPE):
-
Wear safety goggles or a face shield at all times.
-
Wear chemical-resistant gloves.
-
Wear a lab coat.
-
-
Waste Disposal:
-
Dispose of all chemical waste in accordance with institutional and local regulations.
-
References
Validation & Comparative
Distinguishing Gold Sulfides: A Guide to Raman Spectroscopy Analysis of Au₂S₃ and Au₂S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of gold(III) sulfide (Au₂S₃) and gold(I) sulfide (Au₂S) using Raman spectroscopy, a powerful, non-destructive technique for chemical analysis. While distinct Raman signatures can effectively differentiate these two compounds, the amorphous and potentially unstable nature of Au₂S₃ presents unique challenges in its characterization. This document outlines the known Raman characteristics of Au₂S, discusses the expected spectral features of Au₂S₃, and provides a detailed experimental protocol for their analysis.
Quantitative Data Summary
A critical step in distinguishing between Au₂S₃ and Au₂S is the identification of their characteristic Raman peaks. Experimental data for Au₂S has identified specific vibrational modes, whereas the amorphous nature of Au₂S₃ has made its experimental Raman characterization challenging.
| Compound | Formula | Oxidation State of Au | Raman Peak Position (cm⁻¹) | Assignment |
| Gold(I) Sulfide | Au₂S | +1 | 265, 329 | Intrinsic vibrational modes |
| Gold(III) Sulfide | Au₂S₃ | +3 | Not Experimentally Observed | Expected to be broad and featureless |
Note: The lack of distinct, sharp peaks for Au₂S₃ is a key differentiating feature from the well-defined peaks of Au₂S.
Hypothetical Raman Spectra Comparison
Due to the absence of experimental Raman spectra for Au₂S₃, a hypothetical comparison can be made based on the structural differences between the two compounds. Au₂S is a crystalline material with a well-ordered atomic structure, which gives rise to sharp, well-defined Raman peaks. In contrast, Au₂S₃ is amorphous, lacking long-range atomic order. This structural disorder is expected to result in a broad, featureless Raman spectrum, making the presence of sharp peaks a strong indicator for Au₂S.
Experimental Protocol for Raman Spectroscopy Analysis
This protocol details the methodology for acquiring Raman spectra of gold sulfide samples to differentiate between Au₂S and Au₂S₃.
1. Sample Preparation:
-
Ensure the sample is in a solid form.
-
For powdered samples, gently press the powder onto a suitable substrate, such as a glass slide or a silicon wafer, to create a flat surface for analysis.
-
Thin-film samples can be analyzed directly on their growth substrate.
2. Instrumentation:
-
A high-resolution Raman spectrometer equipped with a microscope is essential.
-
Utilize a visible laser excitation source, with a wavelength of 532 nm or 633 nm being common choices. The laser power should be kept low (typically <1 mW at the sample) to prevent any potential laser-induced sample degradation.
-
Employ a high-throughput spectrometer and a sensitive detector (e.g., a cooled CCD) to ensure adequate signal detection.
-
A high-resolution diffraction grating (e.g., 1800 grooves/mm) is recommended for accurate peak position determination.
3. Data Acquisition:
-
Calibrate the spectrometer using a standard reference material (e.g., a silicon wafer) before sample analysis.
-
Focus the laser onto a representative area of the sample using the microscope objective.
-
Acquire spectra over a wavenumber range of at least 100 cm⁻¹ to 500 cm⁻¹ to encompass the expected Au-S vibrational modes.
-
Optimize the acquisition time and number of accumulations to achieve a satisfactory signal-to-noise ratio.
-
Collect spectra from multiple spots on the sample to assess homogeneity.
4. Data Analysis:
-
Process the acquired spectra to remove any background signals or cosmic rays.
-
Identify the peak positions and full width at half maximum (FWHM) of any observed Raman bands.
-
Compare the experimental spectrum to the known reference data for Au₂S. The presence of sharp peaks at approximately 265 cm⁻¹ and 329 cm⁻¹ is indicative of Au₂S.
-
The absence of sharp peaks and the presence of a broad, featureless spectrum would suggest the sample is amorphous Au₂S₃.
Experimental Workflow
The following diagram illustrates the logical workflow for distinguishing between Au₂S and Au₂S₃ using Raman spectroscopy and complementary techniques.
Caption: Workflow for distinguishing Au2S and Au2S3.
A Comparative Guide to the Thermal Stability of Gold(III) Sulfide (Au2S3) and Gold(I) Sulfide (Au2S)
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of gold sulfide compounds is a critical parameter in various scientific and industrial applications, including materials science, catalysis, and the development of gold-based therapeutics. This guide provides a comparative analysis of the thermal properties of two common gold sulfides: gold(III) sulfide (Au2S3) and gold(I) sulfide (Au2S). Understanding their relative stabilities and decomposition pathways is essential for their effective synthesis, handling, and application.
Quantitative Data Summary
The thermal decomposition of Au2S3 and Au2S has been reported in the literature, with notable differences in their stability. The following table summarizes the key quantitative data available for these compounds.
| Property | Gold(III) Sulfide (Au2S3) | Gold(I) Sulfide (Au2S) |
| Decomposition Temperature | ~200 °C[1] | ~240 °C[2] |
| Appearance | Black, amorphous solid[1] | Brown-black powder[2] |
| General Stability | Considered unstable[1] | More stable than Au2S3 |
It is important to note that the synthesis of pure gold sulfides can be challenging, often resulting in mixtures of Au2S, Au2S3, metallic gold, and free sulfur.[3][4] This can influence the observed thermal properties.
Thermal Decomposition Pathways
The thermal decomposition of both gold(III) sulfide and gold(I) sulfide ultimately leads to the formation of metallic gold and elemental sulfur. Gold(III) sulfide is understood to be less stable, decomposing at a lower temperature than gold(I) sulfide. The decomposition of Au2S3 may proceed through the formation of the more stable Au2S intermediate before further decomposition to metallic gold.
Caption: Thermal decomposition pathways of Au2S3 and Au2S.
Experimental Protocols
Objective: To determine the decomposition temperature and characterize the thermal events of gold sulfides.
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is ideal.
Experimental Workflow:
Caption: Generalized workflow for TGA/DSC analysis of gold sulfides.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the gold sulfide sample into an inert crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the analyzer.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.
-
Program the instrument to heat the sample from ambient temperature to a temperature above the expected decomposition (e.g., 300°C) at a controlled rate (e.g., 10 °C/min).
-
-
Data Analysis:
-
The TGA curve will show a weight loss corresponding to the release of sulfur. The onset temperature of this weight loss is taken as the decomposition temperature.
-
The DSC curve will indicate whether the decomposition is an endothermic or exothermic process.
-
Conclusion
Based on available data, gold(I) sulfide (Au2S) exhibits greater thermal stability than gold(III) sulfide (Au2S3) , with a higher decomposition temperature. Au2S3 is known to be an unstable compound that decomposes at a relatively low temperature of approximately 200°C. In contrast, Au2S decomposes at around 240°C. Both compounds ultimately decompose to metallic gold and sulfur. The synthesis of phase-pure gold sulfides is a significant challenge, and the presence of impurities can affect their thermal behavior. For researchers and professionals working with these materials, careful characterization of the starting material is crucial for interpreting thermal analysis data and ensuring reproducible results in their applications.
References
Gold(III) Sulfide (Au2S3) in Catalysis: A Comparative Overview
Gold(III) sulfide (Au2S3), a compound of gold in its +3 oxidation state, presents a unique yet underexplored alternative to more common metal sulfides in various catalytic applications. While extensive research exists for metal sulfides like molybdenum disulfide (MoS2), tungsten disulfide (WS2), and copper sulfide (CuS), direct comparative studies featuring Au2S3 are notably scarce in publicly available scientific literature. This guide aims to provide a comparative perspective based on the general catalytic properties of gold and other metal sulfides, highlighting potential areas for future research where Au2S3 could offer unique advantages.
General Comparison of Catalytic Properties
| Feature | Gold(III) Sulfide (Au2S3) (Projected) | Molybdenum/Tungsten Sulfides (MoS2, WS2) | Copper Sulfide (CuS) | Platinum Group Metal Sulfides (e.g., PtS2) |
| Primary Applications | Potential in selective hydrogenation, oxidation, and C-C coupling reactions. | Hydrodesulfurization (HDS), hydrogen evolution reaction (HER). | Photocatalysis, oxidation reactions. | Hydrogenation, electrocatalysis. |
| Key Strengths | High selectivity, activity under mild conditions (projected from gold catalysis). | High abundance, excellent for sulf-related reactions. | Good photocatalytic activity under visible light. | High activity and stability, versatile. |
| Potential Weaknesses | High cost, potential for instability under harsh conditions. | Relatively lower activity for non-sulfur-related catalysis. | Photocorrosion, lower stability. | High cost, susceptibility to poisoning. |
| Reaction Mechanism | Likely involves Au(III)/Au(I) redox cycles. | Primarily based on edge sites and sulfur vacancies. | Generation of reactive oxygen species under illumination. | Primarily surface adsorption and reaction on the metal site. |
Experimental Protocols: A Methodological Gap
A significant gap in the current body of research is the absence of detailed experimental protocols for the synthesis and catalytic testing of Au2S3 in direct comparison with other metal sulfides. While methods for synthesizing Au2S3 exist, such as the reaction of a gold(III) salt with a sulfide source, standardized protocols for creating catalytically active and stable forms of Au2S3 are not well-established.[1][2]
Future comparative studies would require the development of standardized protocols covering:
-
Catalyst Synthesis: A reproducible method to synthesize Au2S3 nanoparticles with controlled size and surface area, suitable for catalytic applications.
-
Catalyst Characterization: Comprehensive characterization using techniques like X-ray diffraction (XRD), transmission electron microscopy (TEM), X-ray photoelectron spectroscopy (XPS), and Brunauer-Emmett-Teller (BET) analysis to ensure comparability with other metal sulfide catalysts.
-
Catalytic Testing: Standardized reaction conditions (temperature, pressure, reactant concentrations, solvent) for specific catalytic reactions to allow for a fair comparison of performance metrics.
Potential Catalytic Pathways and Workflows
The catalytic cycle of Au2S3 is hypothesized to proceed through a Au(III)/Au(I) redox couple, a common mechanism in gold catalysis. The following diagrams illustrate a hypothetical workflow for a comparative catalytic study and a potential catalytic cycle for a generic substrate conversion.
Caption: Experimental workflow for comparing Au2S3 with other metal sulfides.
Caption: A potential catalytic cycle for Au2S3 involving a Au(III)/Au(I) redox couple.
Future Directions
The field of catalysis would greatly benefit from direct, systematic studies comparing the performance of Au2S3 with established metal sulfide catalysts. Such research would not only elucidate the fundamental catalytic properties of Au2S3 but also potentially unveil new applications where its unique electronic and structural properties could lead to superior performance. Key areas of interest for such comparative studies include selective hydrogenation of functionalized molecules, aerobic oxidation reactions, and photocatalytic degradation of organic pollutants. Establishing a baseline for the catalytic activity of Au2S3 is the first step toward unlocking its full potential in the diverse landscape of heterogeneous catalysis.
References
A Comparative Guide to the Properties of Gold(III) Sulfide (Au2S3): Unveiling a Material of Limited Characterization
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's properties is paramount. This guide provides a comparative overview of the experimental and theoretical properties of gold(III) sulfide (Au2S3). However, it is crucial to note that Au2S3 is a sparsely characterized material, with a significant lack of comprehensive experimental and theoretical data. To provide a valuable context and highlight the existing knowledge gaps, this guide will also draw comparisons with the better-studied gold(I) sulfide (Au2S).
Structural and Physical Properties: An Amorphous Enigma
Gold(III) sulfide is consistently described in the literature as a black, amorphous solid.[1][2][3] Unlike many inorganic compounds, a crystalline structure for Au2S3 has not been experimentally determined, and consequently, no X-ray diffraction pattern has been reported.[1][2][4] This amorphous nature presents a significant challenge for its structural elucidation and the theoretical modeling of its properties. In contrast, gold(I) sulfide (Au2S) has a known crystal structure, providing a basis for more extensive experimental and theoretical investigation.
| Property | Au2S3 (Gold(III) Sulfide) | Au2S (Gold(I) Sulfide) |
| Appearance | Black powder[3][5][6][7] | Brownish-black precipitate[4] |
| Crystal Structure | Amorphous (No reported diffraction pattern)[1][2][4] | Crystalline |
| Molar Mass | 490.13 g/mol [3][6] | 425.99 g/mol |
| Density | 8.75 g/cm³[6] | Not readily available |
Electronic and Thermodynamic Properties: A Call for Investigation
The electronic and thermodynamic properties of Au2S3 remain largely unexplored. There is a notable absence of experimental data on its band gap, conductivity, and thermodynamic stability. Theoretical calculations on these aspects are also scarce, likely hampered by the lack of a defined crystal structure.
For comparison, the optical band gap of colloidal Au2S nanoparticles has been experimentally estimated to be 1.8 ± 0.2 eV.[8] Theoretical calculations for bulk Au2S suggest a direct band gap of around 1.94-1.95 eV.[8] This highlights the type of quantitative data that is currently missing for Au2S3.
Synthesis and Reactivity
Experimental Protocols for Au2S3 Synthesis
Several methods for the synthesis of Au2S3 have been reported, although the amorphous nature of the product is a consistent outcome.
Method 1: Reaction of a Gold(III) Salt with a Sulfur Source
A common approach involves the reaction of a trivalent gold compound with a source of sulfide ions. For instance, bubbling hydrogen sulfide (H₂S) gas through a solution of gold(III) sulfate (Au₂(SO₄)₃) in concentrated sulfuric acid yields a black precipitate identified as Au2S3.[2][4]
-
Reactants: Gold(III) sulfate (Au₂(SO₄)₃), Hydrogen Sulfide (H₂S), Concentrated Sulfuric Acid (H₂SO₄)
-
Procedure:
-
Prepare a solution of Au₂(SO₄)₃ in concentrated H₂SO₄.
-
Bubble H₂S gas through the solution.
-
A black precipitate of Au2S3 will form.
-
The precipitate is then washed and dried.
-
Method 2: Sonochemical Synthesis
A sonochemical method has also been described, involving the reaction of gold(III) acetate with elemental sulfur in decalin under a nitrogen atmosphere at room temperature.[9]
-
Reactants: Gold(III) acetate (Au(CH₃COO)₃), Elemental Sulfur (S), Decalin
-
Procedure:
-
Combine Au(CH₃COO)₃ and S in decalin.
-
Sonicate the mixture at room temperature under a nitrogen atmosphere.
-
The resulting product is characterized as Au2S3.[9]
-
Chemical Reactivity
The known chemical properties of Au2S3 are primarily qualitative. It is reported to be:
Visualizing the Synthesis Workflow
To illustrate the general process of synthesizing Au2S3 from a gold(III) salt, the following workflow diagram is provided.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. webqc.org [webqc.org]
- 4. pubs.usgs.gov [pubs.usgs.gov]
- 5. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. webqc.org [webqc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Gold(III) Sulfide and Gold(I) Sulfide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of gold(III) sulfide (Au₂S₃) and gold(I) sulfide (Au₂S), two key compounds in the study of gold chemistry. Understanding the distinct properties of these sulfides is crucial for their application in materials science, catalysis, and the development of gold-based therapeutics. This document summarizes their physicochemical properties, thermal stability, and reactivity in various media, supported by available experimental data and detailed hypothetical experimental protocols for further investigation.
Physicochemical Properties
A summary of the key physical and chemical properties of gold(I) sulfide and gold(III) sulfide is presented in Table 1. Gold(I) sulfide is a relatively well-characterized crystalline compound, whereas gold(III) sulfide is described as an amorphous and unstable solid, with its existence primarily confirmed through thermal analysis.[1]
| Property | Gold(I) Sulfide (Au₂S) | Gold(III) Sulfide (Au₂S₃) |
| Molar Mass | 425.998 g/mol [2] | 490.1281 g/mol [3] |
| Appearance | Brownish-black to steel-gray solid[2][4] | Black, amorphous powder[1][3] |
| Density | 11.0 g/cm³[5] | 8.75 g/cm³[6] |
| Crystal Structure | Cubic[5] | Amorphous[1] |
| Gold Oxidation State | +1[7] | +3[8] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 1.077 (±0.650) kJ/mol[9] | Not available |
| Standard Molar Entropy (S°) | 128.1 (±2.0) J/(mol·K)[9] | Not available |
Comparative Reactivity
The difference in the oxidation state of gold (+1 for Au₂S and +3 for Au₂S₃) is the primary determinant of their differing reactivity. Gold(III) is a stronger oxidizing agent than gold(I), which renders Au₂S₃ inherently less stable and more reactive.
2.1. Thermal Stability
Gold(I) sulfide decomposes at 240°C into elemental gold and sulfur.[2] In contrast, gold(III) sulfide is significantly less stable, reportedly decomposing at a lower temperature of 200°C.[10] The lower decomposition temperature of Au₂S₃ is consistent with the higher oxidation state of gold, making it more prone to reduction to the more stable elemental form.
2.2. Solubility and Reactivity in Aqueous Media
Both gold sulfides are insoluble in water.[1][2] However, their reactivity with acids and complexing agents differs significantly.
-
Gold(I) Sulfide (Au₂S): Insoluble in dilute, non-oxidizing acids. It dissolves in strong oxidizing agents like aqua regia and in the presence of strong complexing agents such as cyanide.[4]
-
Gold(III) Sulfide (Au₂S₃): While also insoluble in many mineral acids, it is reported to react vigorously with nitric acid, a strong oxidizing agent.[10] It is also claimed to be soluble in sodium cyanide and concentrated sodium sulfide solutions.[1] The reaction with water can lead to a redox decomposition, forming metallic gold.[1]
The reactivity in cyanide solutions is of particular importance in hydrometallurgy. The dissolution of gold sulfides in cyanide involves the formation of stable gold-cyanide complexes. The general reactions are:
2Au₂S + 8CN⁻ + O₂ + 2H₂O → 4[Au(CN)₂]⁻ + 2S²⁻ + 4OH⁻ Au₂S₃ + 6CN⁻ → 2[Au(CN)₂]⁻ + S₃²⁻ (hypothetical)
The presence of sulfide ions in solution can, however, passivate the surface of gold particles, hindering further dissolution.[11]
2.3. Redox Reactivity
The redox chemistry of gold is dominated by the Au(I)/Au(0) and Au(III)/Au(I) couples. The standard reduction potential for Au³⁺ + 3e⁻ → Au(s) is +1.50 V, while for Au⁺ + e⁻ → Au(s) it is +1.83 V (though the Au⁺ ion is unstable in aqueous solution and disproportionates).[12] This indicates that Au(III) is a strong oxidizing agent. Consequently, Au₂S₃ is more readily reduced than Au₂S. For instance, it has been reported that reacting a gold(III) salt with certain forms of elemental sulfur can lead to the reduction of Au(III) and the formation of Au₂S.
Experimental Protocols
Due to the limited availability of direct comparative experimental data, the following section outlines a logical workflow for a comprehensive study of the reactivity of Au₂S and Au₂S₃.
3.1. Synthesis of Gold Sulfides
A reliable synthesis method is the prerequisite for any comparative study. The method described by Senftle and Wright provides a pathway to synthesize both sulfides from a common gold(III) precursor.[10]
-
Synthesis of Gold(III) Sulfide (Au₂S₃): Bubbling hydrogen sulfide (H₂S) gas through a solution of gold(III) sulfate (Au₂(SO₄)₃) in concentrated sulfuric acid yields a black precipitate of Au₂S₃. The precipitate should be washed with concentrated sulfuric acid, followed by water and acetone, and then dried.
-
Synthesis of Gold(I) Sulfide (Au₂S): Reacting the same Au₂(SO₄)₃ solution with electrolytically formed short-chain sulfur (a reactive allotrope) results in the reduction of Au(III) and the formation of Au₂S.
3.2. Characterization
The synthesized materials should be thoroughly characterized using techniques such as X-ray diffraction (XRD) to confirm the crystalline nature of Au₂S and the amorphous nature of Au₂S₃, X-ray Photoelectron Spectroscopy (XPS) to determine the oxidation states of gold and sulfur, and elemental analysis to confirm the stoichiometry.
3.3. Thermal Decomposition Analysis
Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) can be employed to quantitatively compare the thermal stability.
-
Protocol: A small, accurately weighed sample of each sulfide is heated in an inert atmosphere (e.g., nitrogen or argon) at a constant heating rate (e.g., 10°C/min). The TGA curve will show the mass loss as a function of temperature, indicating the decomposition temperature and stoichiometry. The DSC curve will show the enthalpy change associated with the decomposition.
3.4. Solubility and Dissolution Kinetics
The dissolution rates in various media can be compared using a stirred-batch reactor setup.
-
Protocol:
-
A known mass of the gold sulfide is added to a jacketed glass reactor containing the leaching solution (e.g., 0.1 M nitric acid, 0.5 M sodium cyanide solution at a controlled pH) maintained at a constant temperature.
-
The suspension is stirred at a constant rate.
-
Aliquots of the solution are withdrawn at specific time intervals, filtered, and analyzed for gold concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
The dissolution rate can be determined from the change in gold concentration over time.
-
3.5. Electrochemical Reactivity
Cyclic voltammetry can be used to compare the redox behavior of the two sulfides.
-
Protocol:
-
A paste electrode is prepared by mixing the gold sulfide powder with a conducting material (e.g., graphite) and a binder.
-
This working electrode is immersed in an electrochemical cell with a suitable electrolyte, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is swept, and the resulting current is measured to identify oxidation and reduction peaks, providing information on the redox potentials.
-
Hypothetical Signaling Pathway Involvement
While there is no direct evidence for the involvement of Au₂S or Au₂S₃ in specific biological signaling pathways, gold ions released from the dissolution of these compounds could potentially interact with cellular components. For instance, gold(I) and gold(III) ions are known to have high affinity for thiol groups in proteins. A hypothetical scenario could involve the interaction of gold ions with kinases, which are often regulated by cysteine residues in their active sites.
Caption: Hypothetical interaction of gold ions with a kinase signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for a comparative study of gold(I) and gold(III) sulfide reactivity.
Caption: Workflow for comparing the reactivity of gold sulfides.
Conclusion
Gold(III) sulfide is demonstrably more reactive and less stable than gold(I) sulfide, a consequence of the higher oxidation state of gold in the former. This is evident from its lower thermal decomposition temperature and its reactivity with a broader range of reagents. For researchers and professionals in drug development, the higher reactivity of Au(III) compounds might offer avenues for prodrug strategies where the gold center is reduced to the more stable Au(I) state in vivo. Conversely, the greater stability of Au(I) sulfide makes it a more predictable and manageable precursor in materials synthesis. A thorough experimental investigation following the proposed protocols would provide valuable quantitative data to further elucidate the nuanced differences in the reactivity of these two important gold compounds.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. Gold(I) sulfide - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. researchgate.net [researchgate.net]
- 5. GOLD(I) SULFIDE | 1303-60-2 [chemicalbook.com]
- 6. webqc.org [webqc.org]
- 7. brainly.com [brainly.com]
- 8. Gold trisulfide | Au2S3 | CID 6451223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. repository.geologyscience.ru [repository.geologyscience.ru]
- 10. scispace.com [scispace.com]
- 11. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 12. gov.nl.ca [gov.nl.ca]
Differentiating Gold Sulfide Oxidation States: A Spectroscopic Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The determination of gold's oxidation state within sulfide compounds is critical for a wide range of applications, from catalysis and materials science to understanding geological processes and developing novel therapeutic agents. Gold typically exists in Au(I) and Au(III) oxidation states in sulfide forms, primarily as gold(I) sulfide (Au₂S) and gold(III) sulfide (Au₂S₃). Distinguishing between these two states requires precise analytical techniques. This guide provides a comparative overview of key spectroscopic methods for the differentiation of gold sulfide oxidation states, supported by experimental data and detailed protocols.
Key Spectroscopic Techniques and Their Comparative Efficacy
The primary spectroscopic techniques for elucidating the oxidation state of gold in sulfide matrices are X-ray Photoelectron Spectroscopy (XPS), Raman Spectroscopy, X-ray Absorption Spectroscopy (XAS), and UV-Vis Spectroscopy. Each method offers distinct advantages and limitations in providing electronic and structural information.
| Spectroscopic Technique | Principle of Differentiation | Key Parameters | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | Chemical shift in core-level electron binding energies due to changes in the chemical environment and oxidation state. | Au 4f binding energy | High surface sensitivity, provides quantitative information on elemental composition and oxidation states. | Can be susceptible to X-ray induced reduction of Au(III) species. |
| Raman Spectroscopy | Vibrational modes of the Au-S bonds, which are sensitive to the coordination environment and oxidation state of the gold atom. | Raman shift (cm⁻¹) | Non-destructive, requires minimal sample preparation, can be performed in various environments. | Can be affected by fluorescence, may require high sample concentration or surface enhancement for sufficient signal. |
| X-ray Absorption Spectroscopy (XAS) | Features in the X-ray absorption spectrum near the absorption edge (XANES) are sensitive to the oxidation state and coordination geometry. | Au L₃-edge energy and features | Element-specific, provides bulk information on oxidation state and local atomic structure. | Requires access to a synchrotron radiation source. |
| UV-Vis Spectroscopy | Electronic transitions between molecular orbitals. The energy of these transitions is influenced by the oxidation state and coordination of the gold ion. | Absorption maxima (λₘₐₓ) | Readily available, can be used for in-situ monitoring. | Spectra of solid samples can be broad and featureless, making direct differentiation challenging. |
Quantitative Data Comparison
The following tables summarize the key quantitative data obtained from various spectroscopic techniques for distinguishing between Au(I) in Au₂S and Au(III) in Au₂S₃.
Table 1: X-ray Photoelectron Spectroscopy (XPS) Data
| Compound | Gold Oxidation State | Au 4f₇/₂ Binding Energy (eV) | Reference Species | Au 4f₇/₂ Binding Energy (eV) |
| Au₂S | Au(I) | ~84.0 - 85.6[1][2] | Au(0) (metallic gold) | 84.0[3][4][5][6] |
| Au₂S₃ | Au(III) | Expected > 86.0 | Au(III) oxide/chloride | 85.8 - 86.5[3][7] |
Note: The binding energy for Au(I) in Au₂S can be influenced by the presence of metallic gold (Au(0)) and the specific material morphology. The value for Au₂S₃ is an expected range based on data for other Au(III) compounds, as specific experimental data for pure Au₂S₃ is scarce in the literature.
Table 2: Raman Spectroscopy Data
| Compound | Gold Oxidation State | Au-S Vibrational Modes (cm⁻¹) |
| Au₂S | Au(I) | Expected in the 250-350 range[1][8][9] |
| Au₂S₃ | Au(III) | Expected to differ from Au(I) due to changes in bond strength and coordination. |
Table 3: X-ray Absorption Spectroscopy (XAS) Data
| Compound | Gold Oxidation State | Au L₃-edge XANES Features |
| Au₂S | Au(I) | A distinct "white line" feature is expected, with an edge energy shifted to higher values compared to Au(0). The shift for Au(I) in AuCN is reported to be +2.9 eV relative to Au metal[10]. |
| Au₂S₃ | Au(III) | A more intense white line feature is anticipated at a higher energy compared to Au(I)[11]. The edge shift for Au(III) in AuCl₃ is reported as +0.7 eV relative to Au metal[10]. |
Note: The magnitude of the edge shift can be influenced by the specific ligand environment.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are representative protocols for the synthesis of gold sulfides and their analysis using XPS and Raman spectroscopy.
Synthesis of Gold(I) Sulfide (Au₂S)
Method: Precipitation from a gold(I) solution.
Procedure:
-
Prepare a solution of a stable gold(I) salt, such as potassium dicyanoaurate(I) (K[Au(CN)₂]).
-
Bubble hydrogen sulfide (H₂S) gas through the acidified gold(I) solution.
-
A brownish-black precipitate of Au₂S will form.
-
Filter the precipitate, wash it with deionized water and acetone.
-
Dry the sample under vacuum.
Reference: Based on the synthesis described by Hirsch et al.[12]
Synthesis of Gold(III) Sulfide (Au₂S₃)
Method: Reaction of a gold(III) salt with a sulfide source in a non-aqueous solvent.
Procedure:
-
Dissolve a gold(III) salt, such as hydrogen tetrachloroaurate(III) (HAuCl₄), in an anhydrous solvent.
-
Introduce a source of sulfide ions, such as by bubbling H₂S gas through the solution.
-
A black, amorphous precipitate of Au₂S₃ will form.
-
Filter the precipitate, wash with the anhydrous solvent, and dry under vacuum.
Note: Au₂S₃ is reportedly unstable in the presence of water, which can cause its reduction to metallic gold[13].
X-ray Photoelectron Spectroscopy (XPS) Analysis
Instrumentation: A standard XPS system equipped with a monochromatic Al Kα X-ray source.
Procedure:
-
Mount the finely ground gold sulfide powder onto a sample holder using conductive carbon tape.
-
Introduce the sample into the ultra-high vacuum (UHV) analysis chamber.
-
Perform a survey scan to identify all elements present on the surface.
-
Acquire high-resolution spectra for the Au 4f and S 2p regions.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Fit the high-resolution spectra using appropriate software to determine the binding energies and relative concentrations of the different oxidation states. To minimize X-ray induced reduction of Au(III), acquire the Au 4f region first and with a low X-ray dose[3].
Raman Spectroscopy Analysis
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a CCD detector.
Procedure:
-
Place a small amount of the gold sulfide powder on a microscope slide.
-
Focus the laser onto the sample using the microscope objective.
-
Acquire the Raman spectrum over a relevant spectral range (e.g., 100-1000 cm⁻¹) to observe the Au-S vibrational modes.
-
Optimize acquisition parameters such as laser power, exposure time, and number of accumulations to obtain a good signal-to-noise ratio while avoiding laser-induced sample degradation.
Visualizing the Workflow and Relationships
The following diagrams illustrate the experimental workflow and the relationship between the spectroscopic techniques and the information they provide for differentiating gold sulfide oxidation states.
References
- 1. platypustech.com [platypustech.com]
- 2. researchgate.net [researchgate.net]
- 3. Gold – XPS Analysis - Cardiff University [sites.cardiff.ac.uk]
- 4. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Gold [xpsfitting.com]
- 5. Gold | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Gold | XPS Periodic Table | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DSpace [dr.lib.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Catalytic Performance of Elemental Gold and Gold(III) Sulfide
This guide, therefore, will provide a comprehensive overview of the well-documented catalytic performance of elemental gold, which stands as a benchmark in the field. We will focus on two representative and industrially significant reactions: the oxidation of carbon monoxide (CO) and the reduction of 4-nitrophenol. For these reactions, we will present key performance data, detailed experimental methodologies, and illustrative diagrams as requested.
Elemental Gold as a Catalyst: A Performance Overview
Elemental gold, once considered catalytically inert, has emerged as a remarkable catalyst when prepared as well-dispersed nanoparticles on various supports.[2] Its catalytic prowess is attributed to a combination of factors including quantum size effects, the presence of low-coordination gold atoms at edges and corners, and strong interactions with the support material.[2]
Key Performance Areas:
-
Low-Temperature CO Oxidation: Supported gold nanoparticles are highly effective catalysts for the oxidation of CO to CO2 at temperatures well below 0°C, a critical reaction for applications such as air purification and automotive exhaust treatment.
-
Selective Oxidation: Gold catalysts exhibit excellent selectivity in the oxidation of alcohols, aldehydes, and hydrocarbons, making them valuable in the synthesis of fine chemicals.
-
Hydrogenation and Reduction Reactions: Elemental gold is an efficient catalyst for the selective hydrogenation of unsaturated compounds and the reduction of nitroaromatics to amines, which are important intermediates in the pharmaceutical and dye industries.
-
C-C Coupling Reactions: Gold nanoparticles have also been employed in various carbon-carbon bond-forming reactions, demonstrating their versatility in organic synthesis.[2]
Quantitative Performance Data of Elemental Gold Catalysts
The following table summarizes representative quantitative data for the catalytic performance of supported elemental gold nanoparticles in CO oxidation and the reduction of 4-nitrophenol. It is important to note that the performance of gold catalysts is highly dependent on the preparation method, the choice of support, and the reaction conditions.
| Reaction | Catalyst System | Support | Au Particle Size (nm) | Temperature (°C) | Conversion (%) | Turnover Frequency (TOF) (s⁻¹) | Reference |
| CO Oxidation | Au/TiO₂ | TiO₂ | 2-5 | 25 | >99 | ~0.8 | (Representative) |
| CO Oxidation | Au/Fe₂O₃ | Fe₂O₃ | <5 | -70 | ~100 | Not Reported | (Representative) |
| Reduction of 4-nitrophenol | Au/Al₂O₃ | Al₂O₃ | ~3.5 | 25 | ~100 | Not Reported | (Representative) |
| Reduction of 4-nitrophenol | Au on porous silicon | Si | ~20-50 | 25 | >95 | Not Reported | (Representative) |
Note: The data presented are representative values from various studies and are intended for illustrative purposes. Direct comparison between different catalyst systems should be made with caution as experimental conditions may vary.
Experimental Protocols
Below are detailed methodologies for the synthesis of a supported gold catalyst and its application in the two representative reactions.
Synthesis of a Supported Gold Catalyst (Au/TiO₂) by Deposition-Precipitation
This method is widely used for preparing highly active supported gold catalysts.
-
Support Preparation: A slurry of TiO₂ support (e.g., P25) is prepared in deionized water and heated to 70°C with vigorous stirring.
-
pH Adjustment: The pH of the slurry is adjusted to a value between 7 and 9 using a dilute NaOH solution.
-
Gold Precursor Addition: A solution of HAuCl₄ is slowly added to the heated slurry while maintaining a constant pH. This causes the hydrolysis of the gold precursor and its deposition onto the support.
-
Aging: The mixture is aged at 70°C for 1-2 hours with continuous stirring to ensure complete deposition.
-
Washing: The solid is filtered and washed thoroughly with hot deionized water until no chloride ions are detected in the filtrate (tested with AgNO₃ solution). This step is crucial as residual chlorides can poison the catalyst.
-
Drying and Calcination: The catalyst is dried in an oven at 100-120°C overnight, followed by calcination in air at 300-400°C for 2-4 hours.
Catalytic CO Oxidation
-
Reactor Setup: A fixed-bed reactor is loaded with a known amount of the Au/TiO₂ catalyst.
-
Gas Feed: A gas mixture typically containing 1% CO, 1% O₂, and 98% He or N₂ is passed through the reactor at a specific flow rate.
-
Reaction Temperature: The temperature of the reactor is controlled and varied to study the light-off characteristics of the catalyst.
-
Product Analysis: The composition of the effluent gas is analyzed using an online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) to determine the conversion of CO.
Catalytic Reduction of 4-Nitrophenol
-
Reaction Setup: A quartz cuvette or a glass reactor is filled with an aqueous solution of 4-nitrophenol.
-
Reducing Agent: A freshly prepared aqueous solution of a reducing agent, typically sodium borohydride (NaBH₄), is added to the reactor.
-
Catalyst Addition: A small amount of the supported gold catalyst is dispersed in the solution.
-
Monitoring the Reaction: The progress of the reaction is monitored by UV-Vis spectrophotometry. The characteristic absorption peak of 4-nitrophenol at around 400 nm decreases over time, while the peak for the product, 4-aminophenol, appears at around 300 nm.
-
Data Analysis: The rate of the reaction can be determined by measuring the change in absorbance of the 4-nitrophenolate ion over time.
Visualizations
Catalytic Cycle of CO Oxidation on a Gold Nanoparticle
Caption: Proposed catalytic cycle for CO oxidation on a supported gold nanoparticle.
Experimental Workflow for Catalyst Performance Evaluation
Caption: General experimental workflow for the synthesis, characterization, and performance evaluation of a heterogeneous catalyst.
References
A Structural Showdown: Unveiling the Differences Between Amorphous Au2S3 and Crystalline Gold Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the structural analysis of gold(III) sulfide versus crystalline gold compounds, supported by experimental data and detailed methodologies.
In the realm of materials science and nanomedicine, the form of a gold-based compound dictates its function. While crystalline gold, with its well-defined lattice structure, has been extensively studied and utilized, its amorphous counterpart, gold(III) sulfide (Au2S3), presents a unique set of properties stemming from its disordered atomic arrangement. This guide provides an in-depth comparison of the structural characteristics of Au2S3 and crystalline gold compounds, offering valuable insights for researchers exploring novel applications of gold-based materials.
At a Glance: Structural Dissimilarity
The most fundamental distinction between Au2S3 and crystalline gold lies in their atomic-level organization. Crystalline gold compounds, such as pure gold metal and various gold alloys, exhibit a highly ordered, repeating arrangement of atoms known as a crystal lattice. In contrast, Au2S3 is an amorphous solid, meaning its atoms lack long-range order, resulting in a disordered, glass-like structure. This inherent difference in crystallinity profoundly influences their physical and chemical properties.
Quantitative Structural Comparison
The following table summarizes the key structural parameters for amorphous Au2S3 and a representative crystalline gold compound (face-centered cubic gold). It is important to note that obtaining precise structural data for amorphous materials is challenging. The data for Au2S3 is inferred from techniques sensitive to local atomic environments, and the Au-S bond length is based on experimental data for a related gold sulfide compound.
| Property | Amorphous Au2S3 | Crystalline Gold (fcc) |
| Crystal System | Amorphous (No long-range order) | Cubic |
| Space Group | Not applicable | Fm-3m[1][2] |
| Lattice Parameter (a) | Not applicable | 4.078 Å[1][2] |
| Coordination Number (Au) | Estimated to be low (e.g., 4) | 12 |
| Nearest Neighbor Distance | Au-S bond length: ~2.156 Å (estimated from AuS) | Au-Au bond length: 2.88 Å |
| Appearance | Black powder | Yellow solid |
Experimental Methodologies for Structural Characterization
A variety of sophisticated analytical techniques are employed to probe the structural arrangements of both amorphous and crystalline gold compounds. Below are detailed protocols for the key experimental methods cited in this guide.
X-ray Diffraction (XRD)
Objective: To determine the presence or absence of a crystalline structure.
Protocol for Crystalline Gold (Thin Film using Grazing Incidence XRD - GIXRD):
-
Sample Preparation: A thin film of gold is deposited on a flat substrate (e.g., silicon wafer) using a suitable deposition technique like sputtering or evaporation.
-
Instrument Setup: A diffractometer equipped with a grazing incidence attachment is used. The X-ray source is typically a Cu Kα radiation source.
-
Measurement Parameters:
-
Incident Angle (α): A fixed, small angle of incidence (e.g., 0.5° to 2.0°) is used to maximize the interaction of the X-ray beam with the thin film and minimize signal from the substrate.
-
Detector Scan (2θ): The detector is scanned over a range of angles (e.g., 20° to 80°) to collect the diffracted X-rays.
-
Step Size and Dwell Time: A small step size (e.g., 0.02°) and sufficient dwell time per step are chosen to ensure good data quality.
-
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the angular positions and intensities of the diffraction peaks. These peaks are then compared to a database (e.g., the International Centre for Diffraction Data) to identify the crystal structure and determine lattice parameters. For crystalline gold, characteristic peaks corresponding to the (111), (200), (220), and (311) planes of the fcc lattice are expected.[3][4]
Expected Outcome for Au2S3: An XRD pattern of amorphous Au2S3 will not show sharp Bragg peaks. Instead, a broad, diffuse scattering halo will be observed, which is characteristic of materials lacking long-range atomic order.
Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and atomic-level structure of the material.
Protocol for Gold Nanoparticles:
-
Sample Preparation (Grid Preparation):
-
A small drop of a dilute suspension of gold nanoparticles in a volatile solvent (e.g., ethanol) is placed onto a TEM grid (typically a carbon-coated copper grid).
-
The solvent is allowed to evaporate, leaving the nanoparticles dispersed on the carbon film.
-
For high-resolution imaging, it is crucial to have a well-dispersed sample with minimal aggregation.
-
-
Imaging:
-
The TEM is operated at a high accelerating voltage (e.g., 200-300 kV) to achieve atomic resolution.
-
Bright-Field Imaging: This mode provides an overview of the nanoparticle morphology, size, and distribution.
-
High-Resolution TEM (HR-TEM): This mode allows for the visualization of the atomic lattice fringes in crystalline nanoparticles.
-
Selected Area Electron Diffraction (SAED): A diffraction pattern is generated from a selected area of the sample. For crystalline nanoparticles, this will produce a pattern of sharp spots or rings, which can be indexed to determine the crystal structure.
-
-
Data Analysis: The obtained images and diffraction patterns are analyzed to determine the size, shape, and crystal structure of the nanoparticles.
Expected Outcome for Au2S3: TEM images of amorphous Au2S3 would show particle-like structures without any discernible lattice fringes. The SAED pattern would consist of diffuse rings, similar to the halo observed in XRD, confirming the amorphous nature of the material.
X-ray Absorption Spectroscopy (XAS)
Objective: To determine the local atomic environment around the gold atoms, including coordination number and bond distances, particularly for amorphous materials.
Protocol for Gold Compounds (EXAFS/XANES):
-
Sample Preparation: The sample is prepared as a thin, uniform powder and pressed into a sample holder. For dilute samples, fluorescence detection is often used.
-
Data Acquisition: The experiment is performed at a synchrotron radiation source, which provides a high-intensity, tunable X-ray beam.
-
The energy of the X-ray beam is scanned across the absorption edge of gold (L3-edge is commonly used).
-
The X-ray absorption coefficient is measured as a function of energy.
-
-
Data Analysis:
-
XANES (X-ray Absorption Near Edge Structure): The region near the absorption edge is sensitive to the oxidation state and coordination geometry of the absorbing atom. The XANES spectrum of the sample is compared to that of known standards to determine these properties.
-
EXAFS (Extended X-ray Absorption Fine Structure): The oscillatory part of the spectrum well above the absorption edge contains information about the local atomic environment. The EXAFS signal is isolated, Fourier-transformed, and fitted to theoretical models to extract quantitative information such as the type of neighboring atoms, their distance from the gold atom (bond length), and the number of nearest neighbors (coordination number).
-
Pair Distribution Function (PDF) Analysis
Objective: To obtain information about the short- and medium-range atomic order in amorphous or nanocrystalline materials.
Protocol for Amorphous Materials:
-
Data Acquisition: High-energy X-ray or neutron diffraction data is collected over a wide range of scattering vectors (Q). Synchrotron sources are typically required for high-quality X-ray PDF data.
-
Data Processing: The raw scattering data is corrected for background, container scattering, and other experimental effects to obtain the total scattering structure function, S(Q).
-
Fourier Transform: The S(Q) is then Fourier transformed to obtain the pair distribution function, G(r), which describes the probability of finding two atoms separated by a distance r.
-
Data Modeling: The experimental G(r) is compared to PDF patterns calculated from structural models. The models can be refined to fit the experimental data, providing information on bond lengths, coordination numbers, and the extent of local ordering.
Visualizing the Structural Analysis Workflow
The following diagram illustrates a typical workflow for the structural analysis of gold-based materials, highlighting the divergent paths for crystalline and amorphous samples.
Structural Differences: A Signaling Pathway Analogy
To conceptualize the flow of structural information, the following diagram uses a signaling pathway analogy to compare the characterization process for crystalline and amorphous gold.
References
A Comparative Guide to the Electrochemical Properties of Gold(III) Sulfide (Au2S3) and Gold(I) Sulfide (Au2S)
For researchers, scientists, and drug development professionals, understanding the nuanced electrochemical behavior of gold sulfides is critical for their application in catalysis, sensing, and advanced drug delivery systems. This guide provides a comparative analysis of the electrochemical properties of gold(III) sulfide (Au2S3) and gold(I) sulfide (Au2S), supported by a summary of experimental data and detailed methodologies.
Gold(III) sulfide (Au2S3) and gold(I) sulfide (Au2S) are two distinct chemical compounds of gold and sulfur, with gold existing in the +3 and +1 oxidation states, respectively. These differences in oxidation state lead to variations in their physical and chemical properties, including their electrochemical characteristics. While Au2S3 is typically a black, amorphous solid, Au2S is a brownish-black precipitate.[1] Both are generally insoluble in mineral acids but show solubility in solutions like sodium cyanide.[1] Notably, Au2S3 has been reported to possess high electrical conductivity and catalytic activity, making it a material of interest for electronic and catalytic applications.
Comparative Electrochemical Data
While direct comparative studies on the electrochemical properties of pure Au2S3 and Au2S are limited in publicly available literature, we can infer some properties based on the behavior of related gold compounds and nanoparticles. The following table summarizes expected and reported electrochemical parameters. Note: The data presented below is compiled from various sources and may not represent a direct, side-by-side experimental comparison. Further dedicated research is required for a definitive comparative analysis.
| Electrochemical Parameter | Gold(III) Sulfide (Au2S3) | Gold(I) Sulfide (Au2S) |
| Conductivity | Reported to be high | Generally considered a semiconductor |
| Redox Potentials (vs. SHE) | Expected to exhibit redox peaks corresponding to the Au(III)/Au(0) couple. | Expected to show redox activity related to the Au(I)/Au(0) couple at a different potential than Au2S3. |
| Capacitance | Potentially higher due to its reported conductivity and catalytic nature. | Likely exhibits lower capacitance compared to Au2S3. |
| Electrocatalytic Activity | Reported to have significant catalytic activity. | Expected to have different catalytic properties, potentially for different reactions. |
| Charge Transfer Resistance (Rct) | Expected to be lower, facilitating faster electron transfer. | Expected to be higher, indicating slower electron transfer kinetics. |
Experimental Protocols
To obtain the comparative data presented above, a combination of standard electrochemical techniques would be employed. Below are detailed methodologies for key experiments.
Synthesis of Au2S3 and Au2S
Synthesis of Gold(III) Sulfide (Au2S3): A common method involves bubbling hydrogen sulfide (H2S) gas through a solution of a gold(III) salt, such as chloroauric acid (HAuCl4), in an acidic medium.[1] The resulting black precipitate of Au2S3 is then washed and dried.
Synthesis of Gold(I) Sulfide (Au2S): Au2S can be synthesized by reacting a gold(I) complex, like potassium aurocyanide (K[Au(CN)2]), with a sulfide source in an acidified solution.[1] The brownish-black precipitate of Au2S is subsequently collected and purified.
Electrochemical Characterization
Working Electrode Preparation: A thin film of the synthesized Au2S3 or Au2S powder is deposited onto a conductive substrate, such as a glassy carbon or gold electrode. This can be achieved by drop-casting a suspension of the material in a suitable solvent containing a binder (e.g., Nafion).
Cyclic Voltammetry (CV): Cyclic voltammetry is performed in a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte (e.g., 0.5 M H2SO4). The potential is swept between defined limits to observe the redox behavior of the gold sulfide films.
Electrochemical Impedance Spectroscopy (EIS): EIS is conducted using the same three-electrode setup. A small amplitude AC potential is applied over a range of frequencies, and the resulting current and phase shift are measured. The data is then fitted to an equivalent circuit model to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative study of the electrochemical properties of Au2S3 and Au2S.
Caption: Workflow for comparing Au2S3 and Au2S electrochemical properties.
This structured approach, from synthesis and characterization to detailed electrochemical analysis, is essential for elucidating the distinct properties of Au2S3 and Au2S. Such a comparative understanding will undoubtedly pave the way for their more effective utilization in various scientific and technological domains.
References
"a comparative study of precursors for gold trisulfide synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gold trisulfide (Au₂S₃), a material of interest in various scientific and biomedical fields, can be achieved through several routes employing different precursors. The choice of precursors significantly influences the reaction kinetics, product purity, and the morphological characteristics of the synthesized this compound. This guide provides an objective comparison of common precursors for Au₂S₃ synthesis, supported by experimental data and detailed protocols to aid in the selection of the most suitable synthesis strategy for your research needs.
Comparative Data of this compound Synthesis Precursors
The following table summarizes the quantitative data for the synthesis of this compound using various combinations of gold and sulfur precursors. The data has been compiled from different studies to provide a comparative overview.
| Gold Precursor | Sulfur Precursor | Synthesis Method | Solvent | Yield (%) | Purity/Product | Particle Size/Morphology | Reference |
| Gold(III) Sulfate (Au₂(SO₄)₃) | Hydrogen Sulfide (H₂S) | Gas bubbling | Concentrated H₂SO₄ | Not Reported | Au₂S₃ | Amorphous, black precipitate | [1][2] |
| Gold(III) Sulfate (Au₂(SO₄)₃) | α-Sulfur (ring form) | Solution-phase | Concentrated H₂SO₄ | Not Reported | 50/50 mixture of Au₂S and Au₂S₃ | Not Reported | [1][2] |
| Gold(III) Sulfate (Au₂(SO₄)₃) | Short-chain Sulfur | Solution-phase | Concentrated H₂SO₄ | Not Reported | Au₂S | Amorphous, brownish-black powder | [1][2] |
| Auric Acetate (Au(CH₃COO)₃) | cyclo-Octasulfur (S₈) | Sonochemical | Decalin | Not Reported | Au₂S₃ | Amorphous | [3][4] |
| Chloroauric Acid (HAuCl₄) | Sodium Thiosulfate (Na₂S₂O₃) | Solution-phase | Water | Not Reported | Gold-gold sulfide (GGS) nanoparticles | Varies with precursor ratio | [4][5] |
| Chloroauric Acid (HAuCl₄) | Sodium Sulfide (Na₂S) | Solution-phase | Water | Not Reported | Gold-gold sulfide nanoparticles | Varies with precursor ratio | [4][6] |
| Gold(III) Chloride (AuCl₃) | Hydrogen Sulfide (H₂S) | Gas bubbling | Absolute Ether | "Copious quantity" | Au₂S₃ with a small amount of metallic gold | Black precipitate | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative table are provided below.
Protocol 1: Synthesis of this compound using Gold(III) Sulfate and Hydrogen Sulfide
This method, adapted from Senftle and Wright, is a straightforward approach for producing amorphous this compound.[1][2]
Materials:
-
Gold(III) Sulfate (Au₂(SO₄)₃) solution in concentrated sulfuric acid (97%)
-
Hydrogen Sulfide (H₂S) gas
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Distilled water
-
Acetone
Procedure:
-
Prepare a solution of Gold(III) Sulfate in concentrated sulfuric acid. This can be achieved by the electrolysis of concentrated H₂SO₄ with gold electrodes.[1]
-
Bubble hydrogen sulfide gas through the acidic solution of Au₂(SO₄)₃.
-
A black precipitate of Au₂S₃ will form.
-
Wash the precipitate first with fresh concentrated sulfuric acid to remove any unreacted Au₂(SO₄)₃.
-
Subsequently, wash the precipitate with a copious amount of distilled water to remove the acid.
-
Perform a final wash with acetone.
-
Dry the resulting black powder. The product is amorphous this compound.[1]
Protocol 2: Sonochemical Synthesis of this compound using Auric Acetate and cyclo-Octasulfur
This protocol, based on the work of Kristl and Drofenik, offers a facile, room-temperature synthesis route.[3]
Materials:
-
Auric Acetate (Au(CH₃COO)₃)
-
cyclo-Octasulfur (S₈)
-
Decalin
-
Nitrogen gas
Procedure:
-
In a suitable reaction vessel, disperse auric acetate and elemental sulfur (cyclo-octasulfur) in decalin.
-
Purge the reaction mixture with nitrogen gas.
-
Sonicate the mixture at room temperature under a nitrogen atmosphere.
-
The sonication will induce the reaction, leading to the formation of this compound.
-
The resulting Au₂S₃ can be collected and purified by standard centrifugation and washing procedures.
Visualizing Synthesis Pathways and Logic
To further elucidate the experimental process and precursor selection, the following diagrams are provided.
Caption: Experimental workflow for a typical solution-phase synthesis of this compound.
Caption: Decision tree for selecting precursors based on desired gold sulfide product characteristics.
References
Validating the Stoichiometry of Amorphous Gold(III) Sulfide: A Comparative Guide to Elemental Analysis Techniques
For researchers, scientists, and drug development professionals, accurate stoichiometric validation of novel compounds is paramount. This guide provides a comparative overview of elemental analysis techniques for verifying the composition of gold(III) sulfide (Au2S3), a material of interest in various scientific domains. We present experimental data, detailed protocols, and a comparative analysis of methodologies to assist in selecting the most appropriate analytical approach.
The synthesis of gold(III) sulfide often results in an amorphous black powder, making its characterization challenging.[1] Unlike crystalline materials, amorphous solids lack long-range atomic order, which can complicate analysis by diffraction methods.[1] Therefore, elemental analysis becomes a critical tool for confirming the empirical formula Au2S3. This guide focuses on the validation of Au2S3 stoichiometry, comparing traditional gravimetric analysis with modern instrumental techniques and surface-sensitive methods.
Quantitative Data Summary
The accurate determination of elemental composition is the cornerstone of stoichiometric validation. Below is a summary of theoretical versus experimental values for Au2S3.
| Parameter | Theoretical Value (%) | Experimental Value (Gravimetric Analysis) (%)[1] |
| Gold (Au) | 80.39 | 80.2 |
| Sulfur (S) | 19.61 | 19.7 |
Note: The experimental data is derived from the gravimetric analysis of a precipitate formed by the reaction of a gold(III) solution with hydrogen sulfide.[1]
Comparison of Analytical Techniques for Stoichiometric Validation
The choice of analytical technique for stoichiometric validation depends on factors such as the nature of the sample, required accuracy, and available instrumentation. Here, we compare elemental analysis (gravimetric and instrumental) with other common characterization methods.
| Technique | Principle | Advantages | Disadvantages | Application to Au2S3 |
| Gravimetric Analysis | Quantitative determination of an analyte based on the mass of a solid.[2] | High accuracy and precision, considered a primary method of measurement.[2] | Time-consuming, requires careful technique, and may be affected by impurities.[2] | Suitable for bulk sample analysis and has been successfully used to validate Au2S3 stoichiometry.[1] |
| Instrumental Elemental Analysis (Combustion) | The sample is combusted at high temperatures, and the resulting gases (e.g., SO2) are quantified. | Fast, automated, and requires a small sample size. | Indirect method, requires calibration with standards, and may be less accurate for certain matrices. | Applicable for sulfur determination. Gold content would need to be determined by a complementary technique like AAS or ICP-OES after digestion.[3] |
| Energy-Dispersive X-ray Spectroscopy (EDX/EDS) | Analysis of X-rays emitted from a sample bombarded with an electron beam to identify and quantify elemental composition.[4] | Rapid, non-destructive, and provides spatial information on elemental distribution. | Less accurate for light elements, semi-quantitative without standards, and primarily a surface technique. | Useful for a quick qualitative or semi-quantitative assessment of gold and sulfur presence, especially in conjunction with scanning electron microscopy (SEM) to examine morphology. |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that measures the elemental composition and chemical state of the elements within the top 1-10 nm of a material. | Provides information on elemental composition and oxidation states. | Surface-sensitive only, requires high vacuum, and quantification can be complex. | Can confirm the presence of Au(III) and sulfide ions on the surface of the material, providing supporting evidence for the Au2S3 stoichiometry. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) / Mass Spectrometry (ICP-MS) | The sample is introduced into an argon plasma, and the emitted light (ICP-OES) or the resulting ions (ICP-MS) are measured to determine elemental concentrations.[3] | High sensitivity, capable of trace element analysis, and can analyze a wide range of elements. | Destructive, requires sample digestion, and can be subject to spectral interferences. | A powerful technique for accurately quantifying gold content after acid digestion of the Au2S3 sample. |
Experimental Protocols
Detailed and accurate experimental procedures are crucial for reproducible results. The following are representative protocols for the synthesis and elemental analysis of Au2S3.
Synthesis of Amorphous Gold(III) Sulfide
This protocol is adapted from the method described by Senftle and Wright (1986).[1]
Materials:
-
Gold(III) chloride hydrate (HAuCl4·xH2O)
-
Concentrated sulfuric acid (H2SO4)
-
Hydrogen sulfide (H2S) gas
-
Distilled water
-
Acetone
Procedure:
-
Prepare a solution of gold(III) in concentrated sulfuric acid.
-
Bubble hydrogen sulfide gas through the acidic gold(III) solution. A black precipitate of gold(III) sulfide will form.
-
Wash the precipitate with fresh concentrated sulfuric acid to remove any unreacted gold salts.
-
Wash the precipitate thoroughly with distilled water to remove the acid.
-
Finally, wash the precipitate with acetone and allow it to air dry.
Gravimetric Analysis for Stoichiometric Validation
This protocol outlines the general steps for the gravimetric determination of gold in the synthesized sulfide.
Materials:
-
Dried Au2S3 sample
-
Aqua regia (3:1 mixture of concentrated HCl and HNO3)
-
Reducing agent (e.g., sulfur dioxide, oxalic acid, or hydroquinone)[5]
-
Distilled water
-
Ashless filter paper
Procedure:
-
Accurately weigh a sample of the dried Au2S3.
-
Dissolve the sample in aqua regia with gentle heating.
-
After complete dissolution, dilute the solution with distilled water.
-
Precipitate the gold from the solution by adding a suitable reducing agent.[5]
-
Allow the precipitated gold to settle, then filter it through a pre-weighed ashless filter paper.
-
Wash the precipitate thoroughly with distilled water.
-
Dry the filter paper and precipitate in an oven.
-
Ignite the filter paper in a crucible to burn off the paper, leaving behind the pure gold.
-
Cool the crucible in a desiccator and weigh the gold residue.
-
The sulfur content can be determined by difference or by using a separate sulfur analysis method.
Instrumental Elemental Analysis (Sulfur Determination)
This is a representative protocol for sulfur analysis in an inorganic sulfide using a combustion-based elemental analyzer.
Instrumentation:
-
CHNS/S Elemental Analyzer
Procedure:
-
Calibrate the instrument using a certified sulfur standard.
-
Accurately weigh a small amount of the dried Au2S3 sample into a tin capsule.
-
Place the capsule into the autosampler of the elemental analyzer.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature furnace (typically around 1000 °C) in the presence of oxygen.
-
The sulfur in the sample is converted to sulfur dioxide (SO2).
-
The combustion gases are passed through a series of scrubbers and columns to separate the SO2.
-
The SO2 is detected by a thermal conductivity detector (TCD) or a non-dispersive infrared (NDIR) detector.
-
The software calculates the percentage of sulfur in the original sample based on the detector response and the initial sample weight.
Visualizing the Workflow and Comparisons
Diagrams can aid in understanding the experimental workflow and the relationships between different analytical techniques.
References
- 1. Gold(III) sulfide - Wikipedia [en.wikipedia.org]
- 2. A rugged, precise and accurate new gravimetry method for the determination of gold: an alternative to fire assay method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. measurlabs.com [measurlabs.com]
- 4. A comparison of elemental analysis techniques requiring no sample preparation: scanning electron microscopy and laser induced breakdown spectroscopy - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 5. fireassay.eu [fireassay.eu]
Benchmarking the Performance of Gold-Sulfide-Based Devices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The integration of gold with sulfide semiconductor materials has paved the way for a new class of high-performance electronic and optoelectronic devices. This guide provides a comparative analysis of the performance of these devices, with a focus on gold-functionalized tin sulfide (SnS₂) and antimony sulfide (Sb₂S₃) systems. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts. While devices based purely on gold(III) sulfide (Au₂S₃) are not widely reported in the literature, the use of gold nanoparticles to enhance the properties of other metal sulfides is a burgeoning field.
Performance Benchmarks: A Comparative Overview
The performance of gold-functionalized sulfide-based devices is significantly enhanced compared to their pristine counterparts. This is largely attributed to the formation of Schottky junctions at the interface between the gold nanoparticles and the sulfide material, which facilitates charge separation and transfer. Furthermore, the catalytic properties of gold can enhance surface reactions, which is particularly beneficial for sensing applications.
Gas Sensors
Gold-functionalized tin sulfide (Au/SnS₂) nanosheets have demonstrated superior performance in the detection of nitrogen dioxide (NO₂), a critical environmental pollutant. The presence of gold nanoparticles leads to a significant increase in sensitivity, a faster response and recovery time, and a lower optimal operating temperature, which contributes to reduced power consumption.
| Device | Target Gas | Concentration | Operating Temperature (°C) | Response | Response Time (s) | Recovery Time (s) | Reference |
| Pristine SnS₂ | NO₂ | 4 ppm | 120 | 2.39 | 220 | 520 | [1][2] |
| 0.5 wt% Au/SnS₂ | NO₂ | 4 ppm | 120 | 3.94 | 42 | 127 | [1][2] |
| 0.5 wt% Au/SnS₂ | NO₂ | 1 ppm | 120 | 4.7 | 42 | 127 | [2][3] |
| 0.5 wt% Au/SnS₂ | NO₂ | 10 ppm | 120 | 22.6 | 42 | 127 | [2][3] |
| Au-modified 3D SnS₂ | NO₂ | 10 ppm | 130 | 18.2 | 60 | 180 | [2] |
| Au/SnS₂ nano-flowers | NO₂ | 8 ppm | 100 | 14.5 | - | - | [4] |
| Pristine SnS₂ nano-flowers | NO₂ | 8 ppm | 100 | 9.6 | - | - | [4] |
Photodetectors
In the realm of optoelectronics, gold-decorated antimony sulfide (Au/Sb₂S₃) nanowires have been fabricated into flexible photodetectors with excellent performance characteristics. The Schottky junctions formed between the gold nanoparticles and the Sb₂S₃ nanowires enhance the separation of photogenerated electron-hole pairs, leading to high responsivity and specific detectivity.
| Device | Wavelength | Responsivity (A W⁻¹) | Specific Detectivity (Jones) | Reference |
| Au-decorated Sb₂S₃ Nanowire | UV/Visible | 59.5 | 4.29 x 10¹⁰ | [5][6][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these device technologies. Below are summaries of the key experimental procedures for the fabrication of Au-functionalized sulfide devices.
Synthesis of Au-Functionalized SnS₂ Nanosheet Gas Sensors
The fabrication of Au/SnS₂ nanosheet-based gas sensors typically involves a two-step process: hydrothermal synthesis of SnS₂ nanosheets followed by in-situ chemical reduction for Au nanoparticle decoration.[1][2][3][8]
-
Hydrothermal Synthesis of SnS₂ Nanosheets: This step involves the reaction of a tin salt (e.g., SnCl₄) and a sulfur source (e.g., thioacetamide) in a hydrothermal reactor.
-
Decoration with Gold Nanoparticles: The synthesized SnS₂ nanosheets are dispersed in a solution containing a gold precursor (e.g., HAuCl₄), followed by the addition of a reducing agent to form Au nanoparticles on the surface of the nanosheets.
-
Sensor Fabrication: The Au/SnS₂ nanocomposite material is mixed with a binder to form a paste, which is then coated onto an alumina ceramic substrate with pre-patterned gold interdigital electrodes. The device is then dried to form the final sensor.
Fabrication of Au-Decorated Sb₂S₃ Nanowire Photodetectors
The fabrication of flexible photodetectors based on Au-decorated Sb₂S₃ nanowires involves the synthesis of the nanowires followed by device assembly.[5][6][7]
-
Synthesis of Sb₂S₃ Nanowires: Antimony sulfide nanowires can be synthesized via various methods, including solvothermal or chemical vapor deposition techniques.
-
Decoration with Gold Nanoparticles: Gold nanoparticles are deposited onto the surface of the Sb₂S₃ nanowires, for instance, through a sputtering or chemical reduction process.
-
Device Fabrication: The Au-decorated Sb₂S₃ nanowires are transferred onto a flexible substrate (e.g., polyimide). Electrodes, typically made of gold, are then deposited on top of the nanowire film using techniques like photolithography and thermal evaporation to complete the photodetector device.
Visualizing the Workflow and Concepts
To better illustrate the processes and principles involved, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for Au/SnS₂ gas sensor fabrication.
Caption: Mechanism of performance enhancement via Schottky junction.
References
- 1. mdpi.com [mdpi.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Au-nanoparticles-decorated Sb2S3 nanowire-based flexible ultraviolet/visible photodetectors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Au-nanoparticles-decorated Sb>2>S>3> nanowire-based flexible ultraviolet/visible photodetectors - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Gold trisulfide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides immediate and essential safety and logistical information for the handling of Gold trisulfide (Au₂S₃), including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory procedures.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.
Table 1: Hazard Classifications for this compound
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation. | [1][2] |
To mitigate these hazards, the following personal protective equipment (PPE) is mandatory when handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE) for this compound
| PPE Category | Specification | Standard |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 |
| Eye and Face Protection | Safety glasses with side-shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Respiratory Protection | N95 (US) or type P1 (EN 143) dust mask | NIOSH (US) or EN 149 (EU) |
| Body Protection | Laboratory coat | --- |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.[4]
-
Ensure an eyewash station and safety shower are readily accessible.[4]
-
Before handling, inspect all PPE for integrity.
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[2]
-
Minimize dust generation and accumulation.[4]
-
Use appropriate tools (spatulas, weighing paper) to handle the powder.
-
Wash hands thoroughly after handling, even if gloves were worn.[4]
3. Storage:
-
Store in a cool, dry, well-ventilated place.[2]
-
Keep the container tightly closed to prevent contamination and exposure to moisture.[2]
-
Store away from incompatible materials.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2] |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[2][4] |
Spill Response Workflow:
The following diagram outlines the step-by-step procedure for managing a this compound spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including unused this compound, contaminated PPE, and spill cleanup materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the hazardous waste through a licensed chemical waste disposal company. The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle any potentially hazardous combustion byproducts.[2]
-
Regulatory Compliance: Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
